Product packaging for Levamlodipine hydrochloride(Cat. No.:CAS No. 865430-76-8)

Levamlodipine hydrochloride

Cat. No.: B1674851
CAS No.: 865430-76-8
M. Wt: 445.3 g/mol
InChI Key: BSBOZVBRVBLCLO-LMOVPXPDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Levamlodipine hydrochloride is a medication used to lower blood pressure and prevent chest pain.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26Cl2N2O5 B1674851 Levamlodipine hydrochloride CAS No. 865430-76-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

865430-76-8

Molecular Formula

C20H26Cl2N2O5

Molecular Weight

445.3 g/mol

IUPAC Name

3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride

InChI

InChI=1S/C20H25ClN2O5.ClH/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;/h5-8,17,23H,4,9-11,22H2,1-3H3;1H/t17-;/m0./s1

InChI Key

BSBOZVBRVBLCLO-LMOVPXPDSA-N

Isomeric SMILES

CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Cl

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amlodipine hydrochloride, (S)-;  Levamlodipine hydrochloride

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Levamlodipine Hydrochloride on L-type Calcium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, is a potent dihydropyridine calcium channel blocker with a well-established role in the management of hypertension and angina.[1][2] This technical guide provides a comprehensive overview of the molecular mechanism by which levamlodipine hydrochloride exerts its therapeutic effects through the specific inhibition of L-type voltage-gated calcium channels (CaV1.2). The document details the drug's binding characteristics, its influence on channel gating kinetics, and the downstream signaling pathways affected. Furthermore, it presents quantitative data in a structured format and outlines detailed experimental protocols for key assays, providing a valuable resource for researchers in pharmacology and drug development.

Core Mechanism of Action: Allosteric Modulation of L-type Calcium Channels

Levamlodipine is a dihydropyridine-based calcium channel antagonist that selectively targets L-type calcium channels.[1][3] The primary therapeutic action of levamlodipine is the inhibition of the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells.[1][4] This reduction in intracellular calcium concentration leads to vasodilation, a decrease in peripheral vascular resistance, and consequently, a lowering of blood pressure.[4]

Receptor binding studies have definitively shown that only the (S)-enantiomer of amlodipine, levamlodipine, possesses the ability to bind to and block L-type calcium channels; the (R)-enantiomer is devoid of this activity.[1] Levamlodipine functions as an allosteric modulator, meaning it binds to a site on the channel protein distinct from the calcium ion pore itself.[1] This binding event induces a conformational change in the channel, which in turn affects its function.

High-resolution cryo-electron microscopy studies of the rabbit CaV1.1 channel in complex with amlodipine have provided significant insights into the molecular basis of its action. These studies reveal a specific binding pocket for dihydropyridines, elucidating how these drugs can stabilize the channel in a non-conducting state.[5][6]

Quantitative Data: Binding Affinity and Potency

The interaction of levamlodipine with L-type calcium channels can be quantified through its binding affinity (Kd) and its inhibitory potency (IC50). The following tables summarize key quantitative data from various studies.

ParameterValueSpecies/TissueRadioligandReference
Kd 1.64 ± 0.17 nMRat cardiac membranes(-)-[3H]amlodipine[7]
Bmax 0.45 ± 0.08 pmol/mg proteinRat cardiac membranes(-)-[3H]amlodipine[7]

Table 1: Binding Affinity of (-)-Amlodipine to L-type Calcium Channels

Channel SubtypeIC50Cell Line/TissueExperimental ConditionsReference
CaV1.2 57 nMHEK cells expressing CaV1.2Closed-channel block (0.05 Hz stimulation)[8][9]
CaV1.2 60 nMHEK cells expressing CaV1.2Closed-channel block (0.05 Hz stimulation)[8][9]
CaV1.2/Dihydropyridine insensitive 26 µMHEK cellsMutant channel[8][9]
CaV2.1/Dihydropyridine sensitive 41 nMHEK cellsMutant channel[8]
L-type and N-type Ca2+ channels 2.4 µM (L-type), 5.8 µM (N-type)OocytesHolding potential -100 mV[10]

Table 2: Inhibitory Potency (IC50) of Amlodipine on L-type Calcium Channels

Effects on L-type Calcium Channel Gating Kinetics

Levamlodipine's interaction with the L-type calcium channel significantly alters its gating properties, which are the conformational changes the channel undergoes in response to changes in membrane potential. These alterations are central to its therapeutic efficacy.

Voltage-Dependent Block: The inhibitory action of amlodipine is voltage-dependent, with its potency increasing at more depolarized membrane potentials.[11][12][13] This is because dihydropyridines, including amlodipine, exhibit a higher affinity for the inactivated state of the channel, which is favored at more positive membrane potentials.[8]

Shift in Inactivation Curve: Amlodipine has been shown to shift the steady-state inactivation curve of L-type calcium channels in a hyperpolarized (leftward) direction.[11][12] This means that the channels become inactivated at more negative membrane potentials in the presence of the drug, reducing their availability for opening upon depolarization. However, one study on CaV1.2 channels found that 100 nM amlodipine did not significantly affect the V1/2 of inactivation.[8]

Frequency-Dependent Block: The action of amlodipine also exhibits use-dependence, meaning its inhibitory effect is more pronounced when the calcium channels are activated more frequently.[11][12] However, some studies have indicated that amlodipine's frequency-dependent block of CaV1.2 is not as pronounced as that of other dihydropyridines like nicardipine.[8]

The following diagram illustrates the different states of the L-type calcium channel and where levamlodipine is thought to exert its primary inhibitory effect.

L_type_channel_states Resting Resting (Closed) Open Open (Conducting) Resting->Open Depolarization Open->Resting Repolarization Inactivated Inactivated (Closed) Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization DrugBound Levamlodipine Bound (Stabilized Inactivated) Inactivated->DrugBound Levamlodipine Binding

Figure 1: L-type calcium channel states and the preferential binding of levamlodipine to the inactivated state.

Downstream Signaling Pathway in Vascular Smooth Muscle

The primary consequence of L-type calcium channel blockade by levamlodipine in vascular smooth muscle cells is the inhibition of the calcium-dependent signaling cascade that leads to muscle contraction.

Upon depolarization of the vascular smooth muscle cell membrane, L-type calcium channels open, allowing an influx of extracellular calcium. This rise in intracellular calcium concentration is the initial trigger for contraction. The downstream signaling pathway is as follows:

  • Calcium-Calmodulin Complex Formation: Influxed calcium ions bind to the intracellular protein calmodulin.

  • Myosin Light Chain Kinase (MLCK) Activation: The calcium-calmodulin complex activates myosin light chain kinase (MLCK).[2][4]

  • Myosin Light Chain Phosphorylation: Activated MLCK phosphorylates the regulatory light chain of myosin II.[2][4]

  • Cross-Bridge Cycling and Contraction: Phosphorylation of the myosin light chain initiates the cross-bridge cycling between actin and myosin filaments, resulting in smooth muscle contraction and vasoconstriction.

Levamlodipine, by blocking the initial influx of calcium, effectively inhibits this entire cascade, leading to smooth muscle relaxation and vasodilation.

Vasodilation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Levamlodipine Levamlodipine L_type_Channel L-type Ca2+ Channel Levamlodipine->L_type_Channel Inhibits Ca_influx Relaxation Vasodilation L_type_Channel->Relaxation Promotes Ca_Calmodulin Ca2+-Calmodulin Complex Ca_influx->Ca_Calmodulin Forms MLCK_inactive Inactive MLCK MLCK_active Active MLCK MLCK_inactive->MLCK_active Activates Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Myosin_LC Myosin Light Chain Contraction Vasoconstriction Myosin_LC_P->Contraction Leads to

Figure 2: Signaling pathway of levamlodipine-induced vasodilation in vascular smooth muscle cells.

Beyond this primary pathway, some studies suggest that amlodipine may also influence other signaling pathways, such as the MAPK signaling pathway, which could contribute to its effects on vascular smooth muscle cell phenotype.[14]

Detailed Experimental Protocols

Radioligand Binding Assay for Determining Binding Affinity

This protocol is adapted from studies characterizing dihydropyridine binding to L-type calcium channels.

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled ligand (e.g., (-)-[3H]amlodipine) to L-type calcium channels in a membrane preparation.

Materials:

  • Membrane Preparation: Rat cardiac membrane fragments or other tissue/cell line expressing L-type calcium channels.

  • Radioligand: (-)-[3H]amlodipine.

  • Non-specific Binding Ligand: A high concentration of unlabeled (-)amlodipine or another L-type calcium channel blocker (e.g., (-)D600).

  • Incubation Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold incubation buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the incubation buffer. Determine the protein concentration using a standard assay (e.g., Bradford or BCA).

  • Saturation Binding:

    • Set up a series of tubes containing a fixed amount of membrane protein (e.g., 50-100 µg).

    • Add increasing concentrations of the radioligand (e.g., 0.1-10 nM (-)-[3H]amlodipine) to the tubes.

    • For each concentration of radioligand, prepare a parallel set of tubes for determining non-specific binding by adding a high concentration of the unlabeled ligand (e.g., 1 µM (-)amlodipine).

    • Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., up to 5 hours for amlodipine).[7]

  • Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

    • Wash the filters rapidly with several volumes of cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding versus the radioligand concentration and fit the data to a one-site binding model using non-linear regression analysis to determine the Kd and Bmax values.

Radioligand_Binding_Workflow Start Start: Prepare Membrane Fraction Incubation Incubate Membranes with Radioligand (+/- Unlabeled Ligand) Start->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis: Calculate Specific Binding, Determine Kd and Bmax Counting->Analysis End End Analysis->End

Figure 3: Workflow for a radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology for Measuring L-type Calcium Currents

This protocol is based on studies investigating the effects of amlodipine on CaV1.2 channel currents.[8][15][16]

Objective: To measure L-type calcium channel currents (ICa,L) in a whole-cell patch-clamp configuration and to determine the effect of levamlodipine on these currents.

Materials:

  • Cell Line: HEK-293 cells stably expressing the human CaV1.2 channel complex (α1C, β, and α2δ subunits).

  • External Solution (in mM): e.g., 140 TEA-Cl, 10 BaCl2 (as the charge carrier to avoid calcium-dependent inactivation), 10 HEPES, adjusted to pH 7.4 with TEA-OH.

  • Internal (Pipette) Solution (in mM): e.g., 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.

  • Patch Pipettes: Pulled from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with internal solution.

  • Patch-Clamp Amplifier and Data Acquisition System.

  • This compound Stock Solution.

Procedure:

  • Cell Preparation: Culture the cells on glass coverslips. On the day of the experiment, place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Gigaohm Seal Formation: Approach a cell with a patch pipette filled with the internal solution. Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.

  • Current Recording:

    • Clamp the cell membrane potential at a holding potential where most L-type calcium channels are in the resting state (e.g., -80 mV or -100 mV).[8][15]

    • Apply a series of depolarizing voltage steps to elicit ICa,L. For example, to determine the current-voltage (I-V) relationship, apply steps from -60 mV to +60 mV in 10 mV increments for a duration of 200-300 ms.

    • To study the effect of levamlodipine, first record control currents. Then, perfuse the recording chamber with the external solution containing the desired concentration of levamlodipine and repeat the voltage-step protocol.

  • Data Analysis:

    • Measure the peak inward current at each voltage step.

    • Construct I-V curves by plotting the peak current as a function of the test potential.

    • To determine the IC50, apply a fixed voltage pulse (e.g., to +10 mV) and measure the inhibition of the peak current at various concentrations of levamlodipine. Fit the concentration-response data to the Hill equation.

    • To assess the effect on steady-state inactivation, apply a series of pre-pulses to different voltages before a test pulse to a fixed potential and plot the normalized peak current as a function of the pre-pulse potential.

Patch_Clamp_Workflow Start Start: Prepare Cells and Solutions Seal Form Gigaohm Seal Start->Seal WholeCell Establish Whole-Cell Configuration Seal->WholeCell RecordControl Record Control L-type Ca2+ Currents WholeCell->RecordControl ApplyDrug Apply Levamlodipine RecordControl->ApplyDrug RecordDrug Record L-type Ca2+ Currents in Presence of Drug ApplyDrug->RecordDrug Analysis Data Analysis: I-V curves, IC50, Inactivation curves RecordDrug->Analysis End End Analysis->End

Figure 4: Workflow for a whole-cell patch-clamp experiment.

Conclusion

This compound exerts its therapeutic effects through a highly specific and potent mechanism of action on L-type voltage-gated calcium channels. As the pharmacologically active S-enantiomer of amlodipine, it acts as an allosteric modulator, preferentially binding to the inactivated state of the channel and thereby stabilizing it in a non-conducting conformation. This leads to a reduction in calcium influx into vascular smooth muscle cells, inhibiting the calcium-calmodulin-MLCK pathway and resulting in vasodilation and a decrease in blood pressure. The detailed understanding of its interaction with the L-type calcium channel at a molecular and functional level, supported by quantitative binding and electrophysiological data, provides a solid foundation for its clinical use and for the development of future cardiovascular therapies.

References

The Pharmacokinetics and Metabolism of S-amlodipine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-amlodipine, the pharmacologically active S-enantiomer of amlodipine, is a long-acting dihydropyridine calcium channel blocker.[1][2] It is widely prescribed for the management of hypertension and angina pectoris.[3][4] Racemic amlodipine consists of a 1:1 mixture of S- and R-enantiomers; however, the S-enantiomer is responsible for the therapeutic effects, exhibiting approximately 1,000 times greater affinity for L-type calcium channels than the R-enantiomer.[2][5] The development of the single-enantiomer formulation, S-amlodipine, was driven by the potential for improved pharmacokinetic properties and a better tolerability profile compared to the racemic mixture.[2][5] This guide provides an in-depth overview of the pharmacokinetics and metabolism of S-amlodipine hydrochloride, presenting key data, experimental methodologies, and metabolic pathways.

Pharmacokinetics

The pharmacokinetic profile of S-amlodipine is characterized by slow absorption, extensive distribution, and a long elimination half-life, which allows for once-daily dosing.[6][7]

Absorption

Following oral administration, S-amlodipine is well absorbed, with peak plasma concentrations (Cmax) typically reached between 6 and 12 hours.[1][7] The absolute bioavailability of racemic amlodipine is estimated to be between 64% and 90%, and food intake does not significantly affect its absorption.[1][8] Studies comparing S-amlodipine to racemic amlodipine have found them to be bioequivalent in terms of absorption.[9]

Distribution

S-amlodipine is extensively distributed throughout the body, with a large volume of distribution of approximately 21 L/kg.[10][11] It is highly bound to plasma proteins, with in vitro studies showing that approximately 97.5% of the circulating drug is bound.[8][12] Specifically, S-amlodipine binds to a higher extent to human serum albumin (HSA) and human plasma (HP) compared to the R-enantiomer.[13][14]

Metabolism

S-amlodipine is extensively metabolized in the liver, with approximately 90% of the administered dose converted to inactive metabolites.[10][15] The primary metabolic pathway is the dehydrogenation of the dihydropyridine ring to a pyridine derivative (M9).[16][17] This reaction is primarily mediated by the cytochrome P450 enzyme CYP3A4.[16][17][18] While CYP3A5 is also involved in the metabolism of amlodipine, studies suggest that CYP3A4 plays the key role in its metabolic clearance.[16][17][19] The metabolite profiles for racemic amlodipine and S-amlodipine are very similar.[16][17]

Excretion

The elimination of S-amlodipine from the plasma is biphasic, with a long terminal elimination half-life of approximately 30 to 50 hours.[1][20] This long half-life contributes to its sustained therapeutic effect and allows for once-daily administration.[6] Following metabolism, the inactive metabolites are primarily excreted in the urine. Approximately 10% of the parent compound and 60% of its metabolites are recovered in the urine.[1][10] Renal impairment does not significantly affect the pharmacokinetics of amlodipine.[1][20]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of S-amlodipine hydrochloride from various studies.

Table 1: Pharmacokinetic Parameters of S-amlodipine in Healthy Subjects

ParameterValueReference
Tmax (h) 2-3[4]
Cmax (ng/mL) 3.0 ± 0.6 (for 5 mg dose)[3]
AUClast (ng·h/mL) 151.4 ± 35.7 (for 5 mg dose)[3]
AUC0-∞ (ng·h/mL) 175.3 ± 45.1 (for 5 mg dose)[3]
t1/2 (h) 31 ± 13[4]
Volume of Distribution (Vd) 21 L/kg[10]
Plasma Protein Binding (%) ~93[4]

Table 2: Comparison of Pharmacokinetic Parameters between S-amlodipine and Racemic Amlodipine

ParameterS-amlodipine (2.5 mg)Racemic Amlodipine (5 mg)Reference
Cmax (ng/mL) 3.1 ± 0.63.0 ± 0.6[3]
AUClast (ng·h/mL) 139.7 ± 40.3151.4 ± 35.7[3]
t1/2 (h) 49.644.2[21]

Experimental Protocols

The quantification of S-amlodipine in biological matrices, primarily human plasma, is crucial for pharmacokinetic studies. A common and robust analytical method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of S-amlodipine in Human Plasma by LC-MS/MS

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Condition a polymeric reversed-phase SPE cartridge (e.g., Strata™-X) with 1 mL of methanol, followed by 1 mL of water.[22][23]

  • To 100 µL of human plasma, add 5 µL of an internal standard working solution (e.g., S-amlodipine-d4).[23]

  • Add 500 µL of 0.2% v/v ethanolamine in water and vortex the sample.[22]

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol).[23]

  • Evaporate the eluent to dryness under a stream of nitrogen at 50°C.[23]

  • Reconstitute the residue in 100 µL of the mobile phase.[23]

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A chiral column is required for the separation of enantiomers (e.g., Phenomenex Lux Cellulose-4).[22]

    • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer with an additive to improve peak shape (e.g., 0.2% ammonia).[24]

    • Flow Rate: A flow rate of 1 mL/min is commonly used.[24]

    • Injection Volume: 20 µL.[25]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for S-amlodipine and its internal standard.

3. Method Validation

  • The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability (bench-top, freeze-thaw, and long-term).[24]

  • The lower limit of quantification (LLOQ) for S-amlodipine in human plasma is typically around 0.050 ng/mL.[22][23]

Visualizations

Metabolic Pathway of S-amlodipine

G Metabolic Pathway of S-amlodipine cluster_0 Metabolism in the Liver S-amlodipine S-amlodipine Pyridine Derivative (M9) Pyridine Derivative (M9) S-amlodipine->Pyridine Derivative (M9) Dehydrogenation (CYP3A4) Inactive Metabolites Inactive Metabolites Pyridine Derivative (M9)->Inactive Metabolites Further Oxidation (O-demethylation, O-dealkylation, Oxidative deamination)

Caption: Primary metabolic pathway of S-amlodipine in the liver.

Experimental Workflow for Pharmacokinetic Analysis

G Experimental Workflow for S-amlodipine PK Analysis cluster_0 Sample Collection & Preparation cluster_1 Analytical Quantification cluster_2 Data Analysis & Reporting A Blood Sample Collection B Plasma Separation A->B C Solid Phase Extraction (SPE) B->C D LC-MS/MS Analysis C->D E Data Acquisition D->E F Pharmacokinetic Modeling E->F G Report Generation F->G

Caption: A typical workflow for a pharmacokinetic study of S-amlodipine.

Drug-Drug Interactions

Given that S-amlodipine is primarily metabolized by CYP3A4, there is a potential for drug-drug interactions with inhibitors and inducers of this enzyme.

  • CYP3A4 Inhibitors: Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, clarithromycin) can increase the plasma concentrations of S-amlodipine, potentially leading to an increased risk of hypotension and other adverse effects.[1][26][27]

  • CYP3A4 Inducers: Conversely, co-administration with CYP3A4 inducers (e.g., rifampicin, St. John's Wort) may decrease the plasma concentrations of S-amlodipine, potentially reducing its therapeutic efficacy.[28]

  • Other Interactions: Amlodipine may also interact with other medications, including certain statins (simvastatin, lovastatin), immunosuppressants (cyclosporine, tacrolimus), and other antihypertensive agents.[26][27][28]

Conclusion

S-amlodipine hydrochloride exhibits a favorable pharmacokinetic profile characterized by predictable absorption, extensive distribution, and a long elimination half-life, making it suitable for once-daily administration. Its metabolism is primarily mediated by CYP3A4, leading to the formation of inactive metabolites. Understanding the pharmacokinetics and metabolism of S-amlodipine is essential for optimizing its therapeutic use and for the development of new drug formulations and combination therapies. The analytical methods for its quantification are well-established, providing the necessary tools for further research and clinical monitoring.

References

A Technical Guide to the Chemical Synthesis and Purification of Levamlodipine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, is a potent dihydropyridine calcium channel blocker. While the besylate salt is the most common pharmaceutical form, the hydrochloride salt also holds significance. This technical guide provides a comprehensive overview of the chemical synthesis and purification of levamlodipine hydrochloride. The primary route involves the chiral resolution of racemic amlodipine to isolate the desired S-enantiomer, followed by salt formation with hydrochloric acid. This document details the experimental protocols, presents quantitative data in structured tables, and includes process diagrams for clarity.

Introduction

Amlodipine has a chiral center at the C-4 position of the dihydropyridine ring, resulting in two enantiomers: (S)-(-)-amlodipine (levamlodipine) and (R)-(+)-amlodipine. The calcium channel blocking activity, responsible for its antihypertensive effect, resides almost exclusively in the S-enantiomer. The synthesis of enantiomerically pure levamlodipine is therefore of significant pharmaceutical interest. The most prevalent industrial method for producing levamlodipine is through the chiral resolution of the racemic mixture. This guide focuses on this resolution followed by the conversion to the hydrochloride salt.

Chemical Synthesis Pathway

The synthesis of this compound is a two-step process starting from racemic amlodipine:

  • Chiral Resolution: Separation of the (S)-(-)-amlodipine from the racemic mixture.

  • Salt Formation: Reaction of the isolated (S)-(-)-amlodipine free base with hydrochloric acid.

G racemic_amlodipine Racemic (R,S)-Amlodipine diastereomeric_salt Diastereomeric Salt Formation (S-Amlodipine-L-Tartrate) racemic_amlodipine->diastereomeric_salt resolving_agent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) resolving_agent->diastereomeric_salt separation Separation of Diastereomers (Crystallization & Filtration) diastereomeric_salt->separation s_amlodipine_salt S-Amlodipine-L-Tartrate Salt separation->s_amlodipine_salt r_amlodipine_solution R-Amlodipine in Mother Liquor separation->r_amlodipine_solution base_treatment Treatment with Base (e.g., NaOH) s_amlodipine_salt->base_treatment s_amlodipine_base Levamlodipine (S-Amlodipine) Base base_treatment->s_amlodipine_base salt_formation Salt Formation s_amlodipine_base->salt_formation hcl Hydrochloric Acid (HCl) hcl->salt_formation levamlodipine_hcl This compound salt_formation->levamlodipine_hcl purification Purification (Crystallization) levamlodipine_hcl->purification final_product Pure this compound purification->final_product

Figure 1: General synthesis pathway for this compound.

Experimental Protocols

Chiral Resolution of Racemic Amlodipine

The most common method for the chiral resolution of racemic amlodipine involves the use of L-(+)-tartaric acid as a resolving agent to form diastereomeric salts, which can be separated by crystallization.

Protocol:

  • Dissolution: Dissolve racemic amlodipine in a suitable solvent, such as a mixture of N,N-dimethylformamide (DMF) and water.

  • Addition of Resolving Agent: Add a solution of L-(+)-tartaric acid (approximately 0.5 molar equivalents) in the same solvent system to the amlodipine solution at room temperature.

  • Crystallization: Stir the mixture to induce crystallization of the S-(-)-amlodipine-L-tartrate salt. Seeding with a small crystal of the desired salt can facilitate this process.

  • Isolation: Isolate the precipitated S-(-)-amlodipine-L-tartrate salt by filtration.

  • Washing and Drying: Wash the isolated salt with a cold solvent, such as acetone, and dry under vacuum.

  • Liberation of Free Base: Treat the S-(-)-amlodipine-L-tartrate salt with an aqueous base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the S-(-)-amlodipine free base.

  • Extraction: Extract the S-(-)-amlodipine free base into an organic solvent (e.g., dichloromethane).

  • Purification of Free Base: Wash the organic layer with water, dry it over an anhydrous salt (e.g., magnesium sulfate), and concentrate it under reduced pressure to obtain the levamlodipine free base.

Synthesis of this compound

The isolated levamlodipine free base is then converted to the hydrochloride salt.

Protocol:

  • Dissolution: Dissolve the S-(-)-amlodipine free base in a suitable organic solvent, such as ethanol or isopropanol.

  • Acidification: Add a solution of hydrochloric acid (in a suitable solvent like isopropanol or as an aqueous solution) to the amlodipine solution with stirring. The molar ratio of amlodipine base to HCl should be approximately 1:1.

  • Crystallization: The this compound will precipitate from the solution. The crystallization can be promoted by cooling the mixture.

  • Isolation and Purification: Isolate the crystalline product by filtration. Wash the crystals with a cold solvent (e.g., isopropanol or diethyl ether) to remove any remaining impurities.

  • Drying: Dry the purified this compound under vacuum to obtain the final product.

Data Presentation

The following tables summarize quantitative data from various reported synthesis and purification protocols for levamlodipine intermediates and related salts. Data for the hydrochloride salt is less prevalent in literature compared to the besylate salt.

Table 1: Chiral Resolution of Racemic Amlodipine

ParameterValueReference
Starting Material Racemic Amlodipine[1]
Resolving Agent L-(+)-Tartaric Acid[1]
Solvent N,N-Dimethylformamide / Water[1]
Yield of S-(-)-amlodipine-L-tartrate 42.24% (molar)[1]
Optical Purity (HPLC) 99.49%[1]

Table 2: Conversion to Levamlodipine Besylate (for illustrative purposes)

ParameterValueReference
Starting Material S-(-)-Amlodipine-L-tartrate[1]
Reagent Benzenesulfonic Acid[1]
Solvent Water / Isopropanol[1]
Yield of Levamlodipine Besylate 77.0% (molar)[1]
Purity (HPLC) 99.44%[1]
Optical Purity (HPLC) 99.55%[1]

Purification and Characterization

Purification

The primary method for the purification of this compound is recrystallization . The choice of solvent is critical and is typically an alcohol (e.g., ethanol, isopropanol) or a mixture of solvents that allows for good solubility at elevated temperatures and poor solubility at lower temperatures. The process generally involves:

  • Dissolving the crude this compound in a minimal amount of a suitable hot solvent.

  • Allowing the solution to cool slowly to induce crystallization.

  • Filtering the purified crystals.

  • Washing the crystals with a small amount of cold solvent.

  • Drying the crystals under vacuum.

G crude_product Crude Levamlodipine HCl dissolution Dissolution in Hot Solvent crude_product->dissolution cooling Slow Cooling & Crystallization dissolution->cooling filtration Filtration cooling->filtration washing Washing with Cold Solvent filtration->washing drying Drying under Vacuum washing->drying pure_product Pure Levamlodipine HCl drying->pure_product

References

A Technical Guide to the Solubility of Levamlodipine Hydrochloride in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of levamlodipine hydrochloride, the pharmacologically active S-enantiomer of amlodipine, in various aqueous and organic solvents. Understanding the solubility of this active pharmaceutical ingredient (API) is critical for its formulation, bioavailability, and analytical method development. This document compiles available solubility data, details experimental protocols for its determination, and illustrates relevant physiological pathways.

Introduction to this compound

Levamlodipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.[1][2] As the S-enantiomer of amlodipine, it possesses the therapeutic activity, while the R-enantiomer is largely inactive.[1] The hydrochloride salt of levamlodipine is often used in pharmaceutical formulations. Its solubility characteristics are a key determinant of its dissolution rate and subsequent absorption in the gastrointestinal tract.

Solubility Data

Quantitative solubility data for this compound is not extensively available in publicly accessible literature. However, data for amlodipine and its besylate salt provide valuable insights into its general solubility profile. It is important to note that the solubility of the hydrochloride salt may differ from that of the besylate salt or the free base due to differences in crystal lattice energy and solvation.

The following tables summarize the available qualitative and quantitative solubility data for amlodipine and its related forms.

Table 1: Qualitative Solubility of Amlodipine Besylate

SolventSolubility Description
WaterSlightly soluble
MethanolFreely soluble
Anhydrous EthanolSparingly soluble
2-PropanolSlightly soluble

Source: European Pharmacopoeia.[3]

Table 2: Quantitative Solubility of Amlodipine

SolventSolubility (mg/mL)
Ethanol~12.5
Dimethyl Sulfoxide (DMSO)~20
Dimethylformamide (DMF)~20
Aqueous Buffer (PBS, pH 7.2, with DMF)~0.077

Source: Cayman Chemical.[4]

Table 3: Quantitative Solubility of Amlodipine Besylate in Acetonitrile-Water Mixtures at Various Temperatures

Temperature (K)Acetonitrile Mass FractionMole Fraction Solubility (x105)
293.20.71.2
298.20.71.5
303.20.71.8
308.20.72.2
313.20.72.6

Source: Behboudi, E., et al. (2022).[5]

Experimental Protocols for Solubility Determination

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. The following protocol outlines the general procedure.

Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound powder

  • Solvent of interest (e.g., purified water, methanol, ethanol)

  • Volumetric flasks

  • Analytical balance

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid should be clearly visible.

  • Equilibration: Place the container in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid, centrifuge the sample at a high speed.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the aliquot using a syringe filter.

  • Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculation: Calculate the solubility of this compound in the solvent, expressed in mg/mL or mol/L, by taking into account the dilution factor.

Visualization of Methodologies and Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask solubility determination method.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Weigh excess Levamlodipine HCl B Add to known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C Shake-Flask D Centrifuge to separate solid C->D E Filter supernatant D->E F Dilute sample E->F G Quantify by HPLC or UV-Vis F->G H Solubility Data G->H Calculate Solubility

Shake-Flask Solubility Determination Workflow.
Mechanism of Action of Levamlodipine

Levamlodipine exerts its therapeutic effect by blocking the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells. This leads to vasodilation and a reduction in blood pressure.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ca_ext Ca²⁺ L_channel L-type Ca²⁺ Channel Ca_ext->L_channel Ca_int Ca²⁺ L_channel->Ca_int Contraction Muscle Contraction Ca_int->Contraction Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to Levamlodipine Levamlodipine Levamlodipine->L_channel Blocks

References

An In-depth Technical Guide to the Molecular Structure and Physicochemical Properties of Levamlodipine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of levamlodipine hydrochloride, the pharmacologically active (S)-enantiomer of amlodipine. It details the molecule's structure, key physicochemical properties, and mechanism of action, presented for a professional audience in drug research and development.

Molecular Structure

Levamlodipine is the levorotatory isomer of amlodipine, a dihydropyridine calcium channel blocker. The therapeutic activity of racemic amlodipine is attributed almost exclusively to this (S)-enantiomer.[1][2][3] The hydrochloride salt enhances the compound's solubility and stability for pharmaceutical formulation.

  • IUPAC Name: 3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride[2]

  • Molecular Formula (HCl salt): C₂₀H₂₅ClN₂O₅·HCl[4]

  • Molecular Formula (Free Base): C₂₀H₂₅ClN₂O₅[2]

  • Stereochemistry: The molecule possesses a single chiral center at the C4 position of the dihydropyridine ring, with the (S) configuration being the active form.[2]

The structure features a 1,4-dihydropyridine ring substituted with a 2-chlorophenyl group. This core structure is essential for its activity as a calcium channel antagonist. The ester groups at the 3 and 5 positions and the aminoethoxymethyl side chain at the 2 position contribute to its pharmacokinetic and pharmacodynamic profile.

Physicochemical Properties

The physicochemical properties of a drug substance are critical for its formulation, delivery, and pharmacokinetic behavior. The following table summarizes the key quantitative data for levamlodipine.

PropertyValueSource(s)
Molecular Weight 445.34 g/mol (HCl Salt)[4]
408.9 g/mol (Free Base)[2]
Melting Point 138 °C[2][5]
102-104 °C[6]
pKa 8.6[2][5]
8.97[6]
Aqueous Solubility 81 mg/mL[2][5]
LogP (Octanol/Water) 3.30[2][5]

Mechanism of Action & Signaling Pathway

Levamlodipine is a potent antagonist of voltage-gated L-type calcium channels. Its primary therapeutic effect, the lowering of blood pressure, is achieved through the relaxation of vascular smooth muscle.[5][7][8]

The mechanism involves the following steps:

  • Binding and Blockade: Levamlodipine binds to the L-type calcium channels located on the cell membranes of vascular smooth muscle cells.[7][8]

  • Inhibition of Calcium Influx: This binding blocks the transmembrane influx of extracellular calcium ions (Ca²⁺) into the cells.[5][7]

  • Reduced Intracellular Calcium: The blockade leads to a significant reduction in the intracellular Ca²⁺ concentration.

  • Inhibition of Muscle Contraction: Intracellular calcium is essential for activating myosin light chain kinase (MLCK), the enzyme that phosphorylates myosin, leading to muscle contraction.[7] By reducing available Ca²⁺, levamlodipine prevents the activation of MLCK.

  • Vasodilation: The inhibition of the contractile machinery results in the relaxation of vascular smooth muscle, leading to vasodilation (widening of blood vessels).[7][8] This vasodilation decreases total peripheral vascular resistance, which in turn lowers blood pressure.[2][5]

Levamlodipine exhibits greater selectivity for vascular smooth muscle than for cardiac muscle, which minimizes direct negative inotropic effects on the heart at therapeutic doses.[2][5]

Levamlodipine_Pathway cluster_membrane Vascular Smooth Muscle Cell Membrane Ca_Channel L-Type Calcium Channel Ca_Intracellular Intracellular Ca²⁺ Levamlodipine Levamlodipine Levamlodipine->Ca_Channel Binds & Inhibits Ca_Extracellular Extracellular Ca²⁺ Ca_Extracellular->Ca_Intracellular Influx MLCK_active MLCK (Active) Ca_Intracellular->MLCK_active Activates MLCK_inactive MLCK (Inactive) MLCK_inactive->MLCK_active Contraction Muscle Contraction MLCK_active->Contraction Promotes Vasodilation Vasodilation (Muscle Relaxation) Contraction->Vasodilation Inhibited

Caption: Mechanism of action of Levamlodipine leading to vasodilation.

General Experimental Protocols

While the specific protocols for the cited data are not available, the following sections describe standard, widely accepted methodologies for determining the key physicochemical properties of active pharmaceutical ingredients (APIs).

Determination of Melting Point (Capillary Method)

This protocol is based on the principles outlined in USP <741>.[1][3][9][10]

  • Sample Preparation: The API is finely powdered and thoroughly dried, for instance, in a vacuum desiccator over a suitable desiccant for 24 hours.

  • Capillary Loading: A sufficient amount of the dried powder is packed into a capillary tube (typically 0.8–1.2 mm internal diameter) to form a compact column of 2.5–3.5 mm in height.

  • Apparatus Setup: The loaded capillary is placed in a calibrated melting point apparatus alongside a precision thermometer. The apparatus consists of a controlled heating block or a transparent fluid bath.

  • Heating and Observation: The temperature is raised at a controlled rate. For a Class I procedure, the bath is heated until the temperature is about 30°C below the expected melting point, then the heating rate is adjusted to 1–2°C per minute.

  • Data Recording: The melting range is recorded from the temperature at which the substance column first collapses or shows evidence of liquid (onset point) to the temperature at which the substance becomes completely liquid (clear point).

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility.[4][11][12]

  • System Preparation: An excess amount of the API is added to a series of flasks or vials containing a known volume of the desired aqueous medium (e.g., purified water, or buffers at pH 1.2, 4.5, and 6.8 to simulate physiological conditions). The excess solid ensures that a saturated solution is formed.

  • Equilibration: The flasks are sealed and agitated in a temperature-controlled environment (e.g., an orbital shaker bath at 37 ± 1 °C) for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required is established by sampling at different intervals until the concentration of the dissolved API remains constant.

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a non-adsorbing syringe filter (e.g., PTFE).

  • Analysis: The concentration of the API in the clear, saturated filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

  • Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the ionization constant of a substance.[2][5]

  • Solution Preparation: A precise amount of the API is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[5] An inert electrolyte like KCl (0.15 M) is added to maintain constant ionic strength.[4][5]

  • Apparatus Calibration: A pH meter with a combination electrode is calibrated using at least three standard buffers (e.g., pH 4, 7, and 10).[5]

  • Titration: The sample solution is placed in a thermostatted vessel and titrated with a standardized titrant (e.g., 0.1 M NaOH for an acidic drug or 0.1 M HCl for a basic drug). The titrant is added in small, precise increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to stabilize before each reading.

  • Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa value is determined from the inflection point of this sigmoid curve, which corresponds to the pH at which 50% of the species is ionized. The procedure is typically performed in triplicate to ensure reproducibility.[2][5]

Determination of Partition Coefficient (LogP)

The shake-flask method is the classical approach for experimentally determining the octanol-water partition coefficient (P).[8][13]

  • Phase Preparation: 1-Octanol and water are mutually saturated by mixing and allowing them to separate before the experiment.

  • Partitioning: A known amount of the API is dissolved in one of the phases (e.g., water). This solution is then combined with a known volume of the second, immiscible phase (e.g., octanol) in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to facilitate the partitioning of the solute between the two phases until equilibrium is reached. The funnel is then left undisturbed to allow for complete phase separation.

  • Analysis: The concentration of the API in each phase (the aqueous and the octanol layer) is measured using a suitable analytical technique, such as UV/VIS spectroscopy or HPLC.[8]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the octanol phase to its concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm, LogP.

References

In-Vitro Activity of Levamlodipine on Vascular Smooth Muscle Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine, is a third-generation dihydropyridine calcium channel blocker widely used in the management of hypertension.[1][2][3] Its primary therapeutic effect stems from its direct action on vascular smooth muscle cells (VSMCs), leading to vasodilation and a reduction in peripheral vascular resistance.[4][5] This technical guide provides an in-depth review of the in-vitro activity of levamlodipine on VSMCs, focusing on its core mechanism of action, effects on cellular contraction and proliferation, and the underlying signaling pathways. Detailed experimental methodologies and quantitative data are presented to serve as a comprehensive resource for researchers in cardiovascular pharmacology.

Core Mechanism of Action: L-Type Calcium Channel Blockade

Levamlodipine exerts its primary effect by selectively blocking the transmembrane influx of calcium ions (Ca²⁺) through voltage-gated L-type calcium channels in vascular smooth muscle.[1][4][6] This action is significantly more pronounced in vascular muscle than in cardiac muscle, contributing to its potent vasodilatory properties without significant negative inotropic effects at therapeutic doses.[1][4] The reduction in intracellular Ca²⁺ concentration inhibits the activation of calcium-dependent calmodulin and myosin light chain kinase (MLCK).[5] Consequently, the phosphorylation of the myosin light chain is prevented, leading to the relaxation of vascular smooth muscle, vasodilation, and a subsequent decrease in blood pressure.[5] Receptor binding studies have confirmed that the (S)-enantiomer (levamlodipine) is solely responsible for this L-type calcium channel blocking activity, while the (R)-enantiomer is inactive.[6]

Levamlodipine Levamlodipine LTypeChannel L-Type Ca²⁺ Channel (in VSMC membrane) Levamlodipine->LTypeChannel Binds & Inhibits CaInflux Ca²⁺ Influx LTypeChannel->CaInflux IntraCa ↓ Intracellular [Ca²⁺] CaInflux->IntraCa MLCK Myosin Light Chain Kinase (MLCK) Activation IntraCa->MLCK Inhibition MyosinP Myosin Light Chain Phosphorylation MLCK->MyosinP Catalyzes Relaxation VSMC Relaxation (Vasodilation) MLCK->Relaxation Leads to Contraction VSMC Contraction MyosinP->Contraction Leads to

Caption: Core mechanism of levamlodipine-induced vasodilation in VSMCs.

Quantitative Analysis of In-Vitro Efficacy

In-vitro studies have quantified the potent inhibitory effects of amlodipine (the racemic mixture containing levamlodipine) on VSMC contraction induced by various stimuli. These studies highlight its high affinity for vascular calcium channels.

Table 1: Inhibitory Effects of Amlodipine on VSMC Contraction

Compound Preparation Agonist IC₅₀ Value Key Finding Reference
Amlodipine Depolarised rat aorta Ca²⁺ 1.9 nM Twice as potent as nifedipine (IC₅₀ 4.1 nM) with a very slow onset of action. [7][8]
Amlodipine Rat aorta 45 mM K⁺ (Depolarising step) 19.4 nM Less potent against transient depolarisation, suggesting voltage-dependent binding. [7][8]

| Amlodipine | Rat aorta | Phenylephrine | Similar potency to K⁺-induced responses | Effective against receptor-mediated contractions. |[7] |

Effects on VSMC Proliferation and Phenotypic Modulation

Beyond its immediate vasodilatory effects, amlodipine has been shown to inhibit VSMC proliferation, a key process in the pathophysiology of atherosclerosis and vascular hypertrophy.[9][10] This anti-proliferative action is attributed to interference with multiple mitogenic signaling pathways, often independent of its calcium channel blocking activity.

Key Anti-Proliferative Mechanisms:

  • Cell Cycle Arrest: Amlodipine inhibits DNA synthesis and VSMC proliferation by arresting the cell cycle in the early G1 phase.[9][10]

  • Inhibition of MAPK Pathway: It dose-dependently inhibits the activation of p42/p44 mitogen-activated protein kinases (MAPKs) induced by growth factors like basic fibroblast growth factor (bFGF).[11]

  • Downregulation of Proto-Oncogenes: Amlodipine decreases the expression of early response proto-oncogenes such as c-myc, c-fos, and c-jun, which are critical for cell proliferation.[9]

  • Induction of p21(Waf1/Cip1): The anti-proliferative effect is also mediated by the activation and de novo synthesis of p21(Waf1/Cip1), a potent inhibitor of cell cycle progression.[12]

  • Akt2/Sp1/miR-21 Pathway: Amlodipine can promote a differentiated, non-proliferative VSMC phenotype by activating an Akt2-dependent pathway, which leads to the nuclear translocation of the Sp1 transcription factor and subsequent expression of miR-21.[13]

cluster_0 Mitogenic Signaling & Proliferation cluster_1 Differentiation & Anti-Proliferation Mitogens Growth Factors (bFGF, Thrombin, Serum) MAPK p42/p44 MAPK Activation Mitogens->MAPK ProtoOnco Proto-Oncogene Expression (c-fos, c-myc, c-jun) Mitogens->ProtoOnco G1S G1 → S Phase Progression MAPK->G1S ProtoOnco->G1S Proliferation VSMC Proliferation G1S->Proliferation Akt2 Akt2 Activation Sp1 Sp1 Nuclear Translocation Akt2->Sp1 miR21 ↑ miR-21 Expression Sp1->miR21 Differentiation VSMC Differentiation (Contractile Phenotype) miR21->Differentiation p21 ↑ p21(Waf1/Cip1) Expression p21->G1S Inhibits Levamlodipine Levamlodipine (Amlodipine) Levamlodipine->MAPK Inhibits Levamlodipine->ProtoOnco Inhibits Levamlodipine->G1S Inhibits Levamlodipine->Akt2 Activates Levamlodipine->p21 Activates

Caption: Anti-proliferative signaling pathways of levamlodipine in VSMCs.

Table 2: Anti-Proliferative and Signaling Effects of Amlodipine on VSMCs

Effect Cell Type Stimulus Amlodipine Concentration Reference
Inhibition of proliferation & DNA synthesis Rat aortic VSMCs Serum, bFGF, Thrombin 0.1 - 10 µM [9]
Inhibition of p42/p44 MAPK activation Human internal mammary artery VSMCs bFGF 1 - 100 nM [11]
Decreased proto-oncogene expression Rat aortic VSMCs Serum, bFGF, Thrombin 0.1 - 10 µM [9]
Activation of p21(Waf1/Cip1) synthesis Human VSMCs Not applicable 10 nM - 1 µM [12]
Induction of VSMC differentiation genes Spontaneously Hypertensive Rat (SHR) VSMCs Phenylephrine 10 µM [13]

| Reduction of [³H]-Thymidine binding | SHR arterial smooth muscle cells | Not specified | Not specified (resulted in 50.5% reduction) |[14] |

Experimental Protocols and Methodologies

The in-vitro evaluation of levamlodipine on VSMCs involves a range of standard and advanced cell biology techniques.

4.1 VSMC Isolation and Culture

  • Source: Vascular smooth muscle cells are typically isolated from the aortic or arterial tissues of rats (e.g., Wistar-Kyoto or Spontaneously Hypertensive Rats) or from human tissue samples like the internal mammary artery obtained during surgery.[10][11]

  • Isolation: The vessel is stripped of endothelium and adventitia. The medial layer is minced and subjected to enzymatic digestion (e.g., using collagenase and elastase) to release individual VSMCs.

  • Culture: Cells are cultured in a suitable medium such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and antimycotics.[15] For experiments, cells are typically used between passages 3 and 8 to maintain their phenotype.

4.2 VSMC Contraction Assays

  • Method: Real-time contraction can be visualized in living VSMCs, often by expressing a fluorescent protein like GFP to outline cell morphology.[16] Alternatively, muscle strips or rings can be mounted in an organ bath, and isometric tension is measured with a force transducer.

  • Protocol:

    • VSMCs are cultured on a suitable substrate (e.g., collagen hydrogels).[17]

    • Cells are challenged with a contractile agonist (e.g., KCl to induce depolarization, phenylephrine, or endothelin-1).[7][16][18]

    • Changes in cell shape, area, or tension are recorded using microscopy and image analysis software or a polygraph, respectively.[16]

    • The experiment is repeated after pre-incubation with varying concentrations of levamlodipine to determine its inhibitory effect.

4.3 Proliferation and DNA Synthesis Assays

  • Method: Proliferation is commonly assessed by cell counting or by measuring DNA synthesis using bromodeoxyuridine (BrdU) incorporation or [³H]-thymidine uptake assays.[9]

  • Protocol (BrdU Assay):

    • VSMCs are seeded in 96-well plates and serum-starved for 24-48 hours to synchronize them in the G0/G1 phase.

    • Cells are stimulated with a mitogen (e.g., 10% FBS or 20 ng/mL bFGF) in the presence or absence of levamlodipine.[11]

    • BrdU is added to the culture medium for the final few hours of incubation.

    • Cells are fixed, and the incorporated BrdU is detected using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase), followed by a colorimetric substrate.

    • Absorbance is read with a plate reader to quantify DNA synthesis.

4.4 Western Blotting for Protein Analysis

  • Purpose: To quantify the expression or phosphorylation state of key signaling proteins (e.g., p42/p44 MAPK, Akt, p21).[11][13]

  • Protocol:

    • VSMCs are treated as described for the proliferation assay.

    • Cells are lysed, and total protein is extracted and quantified.

    • Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is incubated with primary antibodies specific to the target protein (e.g., anti-phospho-MAPK) and then with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.

4.5 Intracellular Calcium Imaging

  • Method: To measure changes in intracellular Ca²⁺ concentration ([Ca²⁺]i).[19]

  • Protocol:

    • VSMCs cultured on glass coverslips are loaded with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM.[19]

    • The coverslip is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope.

    • Cells are stimulated with an agonist in the presence or absence of levamlodipine.

    • Fluorescence is measured by exciting the dye at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the ratio of the emission intensities is used to calculate the [Ca²⁺]i.[20]

A VSMC Isolation (e.g., Rat Aorta) B Cell Culture & Passaging A->B C Serum Starvation (Synchronization) B->C D Pre-incubation with Levamlodipine C->D E Stimulation with Agonist (e.g., bFGF, KCl) D->E F Assay Performance E->F G1 Contraction Assay (Microscopy) F->G1 G2 Proliferation Assay (BrdU) F->G2 G3 Protein Analysis (Western Blot) F->G3 G4 Ca²⁺ Imaging (Fura-2) F->G4 H Data Acquisition & Analysis G1->H G2->H G3->H G4->H

Caption: General experimental workflow for in-vitro VSMC studies.

Conclusion

The in-vitro activity of levamlodipine on vascular smooth muscle cells is multifaceted. Its primary, well-established mechanism is the potent and selective blockade of L-type calcium channels, which directly leads to vasodilation.[4][6] Furthermore, compelling evidence from in-vitro studies demonstrates that levamlodipine, mirroring the effects of racemic amlodipine, exerts significant anti-proliferative and phenotype-modulating effects on VSMCs.[9][10][13] These actions are mediated through the inhibition of critical mitogenic signaling pathways like MAPK and the activation of cell cycle inhibitors such as p21.[11][12] This dual activity—hemodynamic control and interference with vascular remodeling processes—underscores its therapeutic utility and provides a strong basis for its clinical efficacy in treating cardiovascular diseases.

References

The Journey of a Single Enantiomer: A Technical Guide to the Discovery and Development of Levamlodipine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amlodipine, a third-generation dihydropyridine calcium channel blocker, has long been a cornerstone in the management of hypertension and angina.[1] It is a chiral molecule, existing as a racemic mixture of two enantiomers: (S)-amlodipine and (R)-amlodipine.[2] The therapeutic activity of amlodipine resides almost exclusively in the (S)-enantiomer, which is approximately 1000 times more potent at blocking L-type calcium channels than the (R)-enantiomer.[3] This crucial difference in pharmacological activity provided a strong rationale for the development of the single enantiomer, (S)-amlodipine, known as levamlodipine. The goal was to create a more specific and potentially better-tolerated antihypertensive agent by eliminating the less active and potentially side-effect-contributing (R)-enantiomer. This "chiral switch" from the racemate to the single, active enantiomer represents a significant advancement in targeted drug therapy. Levamlodipine was first marketed in Russia and India before gaining FDA approval on December 19, 2019, under the brand name Conjupri.[4][5]

Chiral Separation and Analysis

The successful development of levamlodipine hinged on the ability to efficiently separate it from its R-enantiomer. Various analytical techniques have been optimized for this purpose, with High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) being the most prominent.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

One effective HPLC method for the chiral separation of amlodipine enantiomers utilizes a chiral stationary phase.

Objective: To separate and quantify (S)-amlodipine and (R)-amlodipine from a racemic mixture.

Materials and Instrumentation:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Column: A Lux-2 chiral column is one example of a suitable column.[6]

  • Mobile Phase: A mixture of acetonitrile, triethylamine, and acetic acid. The exact ratio should be optimized for the specific column and system.

  • Sample Preparation: Amlodipine samples are dissolved in the mobile phase or a compatible solvent.

Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the components in the desired ratio. The mobile phase should be filtered and degassed before use.

  • Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Injection: Inject a known concentration of the amlodipine sample onto the column.

  • Elution and Detection: The enantiomers are separated as they travel through the chiral column due to differential interactions with the stationary phase. The separated enantiomers are detected by the UV detector at a specific wavelength (e.g., 238 nm).

  • Data Analysis: The retention times of the two peaks correspond to the individual enantiomers. The peak areas can be used for quantification. In a typical separation, the (S)- and (R)-enantiomers can be resolved within 7 minutes.[6]

Experimental Protocol: Capillary Electrophoresis (CE)

Capillary electrophoresis offers a high-efficiency alternative for chiral separation, often employing cyclodextrins as chiral selectors.

Objective: To achieve baseline separation of amlodipine enantiomers.

Materials and Instrumentation:

  • CE System: A capillary electrophoresis instrument with a UV detector.

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): A buffer solution, for example, 25 mM phosphate buffer at pH 9.0.

  • Chiral Selector: A cyclodextrin derivative, such as 15 mM carboximethyl-β-cyclodextrin (CM-β-CD).

Methodology:

  • Capillary Conditioning: Before the first use, the capillary is conditioned with 0.1 M NaOH, followed by purified water and then the BGE. Between runs, a shorter conditioning cycle is performed.

  • Sample Injection: The amlodipine sample, dissolved in an appropriate solvent, is injected into the capillary hydrodynamically (e.g., 30 mbar for 1 second).

  • Electrophoretic Separation: A high voltage (e.g., +25 kV) is applied across the capillary. The enantiomers migrate at different velocities due to their differential interactions with the chiral selector in the BGE.

  • Detection: The separated enantiomers are detected by the UV detector as they pass through the detection window (e.g., at 230 nm).

  • Data Analysis: The migration times of the peaks identify the individual enantiomers. This method can achieve baseline separation of the enantiomers within 5 minutes.

Pharmacology of Levamlodipine

Mechanism of Action

Levamlodipine exerts its therapeutic effect by selectively blocking the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[4] This blockade leads to vasodilation and a subsequent reduction in blood pressure.

The signaling pathway for levamlodipine-induced vasodilation begins with its binding to the L-type calcium channels on the membrane of vascular smooth muscle cells. This binding inhibits the influx of extracellular calcium into the cell. The reduced intracellular calcium concentration leads to decreased binding of calcium to calmodulin. The calcium-calmodulin complex is required to activate myosin light chain kinase (MLCK). Consequently, with reduced activation of MLCK, there is less phosphorylation of the myosin light chains. This reduction in phosphorylation prevents the interaction of myosin and actin filaments, leading to smooth muscle relaxation and vasodilation.[7]

G cluster_0 cluster_1 cluster_2 Cell Membrane Extracellular Space Extracellular Space Levamlodipine Levamlodipine L-type Ca2+ Channel L-type Ca2+ Channel Levamlodipine->L-type Ca2+ Channel blocks Vascular Smooth Muscle Cell Vascular Smooth Muscle Cell Ca2+ Ca2+ L-type Ca2+ Channel->Ca2+ influx inhibited Vasodilation Vasodilation L-type Ca2+ Channel:e->Vasodilation:w results in Calmodulin Calmodulin Ca2+->Calmodulin binds Ca2+-Calmodulin Complex Ca2+-Calmodulin Complex Calmodulin->Ca2+-Calmodulin Complex MLCK (inactive) MLCK (inactive) Ca2+-Calmodulin Complex->MLCK (inactive) activates MLCK (active) MLCK (active) MLCK (inactive)->MLCK (active) Myosin Light Chain Myosin Light Chain MLCK (active)->Myosin Light Chain phosphorylates Phosphorylated Myosin Light Chain Phosphorylated Myosin Light Chain Myosin Light Chain->Phosphorylated Myosin Light Chain Vasoconstriction Vasoconstriction Phosphorylated Myosin Light Chain->Vasoconstriction leads to

Caption: Signaling pathway of levamlodipine-induced vasodilation.

Pharmacodynamics

The primary pharmacodynamic effect of levamlodipine is the dose-dependent reduction of peripheral vascular resistance, leading to a decrease in blood pressure. As previously mentioned, the (S)-enantiomer has a significantly higher affinity for the L-type calcium channel than the (R)-enantiomer.

EnantiomerReceptor Binding Affinity (L-type Calcium Channel)
(S)-amlodipine (Levamlodipine) ~1000-fold higher than (R)-amlodipine[3]
(R)-amlodipine Low affinity[3]

Pharmacokinetics

Levamlodipine exhibits predictable pharmacokinetic properties that support once-daily dosing.

ParameterLevamlodipine (S-amlodipine)Racemic Amlodipine
Time to Peak Plasma Concentration (Tmax) 6-12 hours[4]6-12 hours[1]
Absolute Bioavailability 64-90%[4]64-90%[1]
Plasma Protein Binding ~93%[4]~93%[1]
Metabolism Extensively metabolized in the liver (~90%) to inactive metabolites, primarily by CYP3A4.[4]Extensively metabolized in the liver (~90%) to inactive metabolites.[1]
Elimination Half-life (t1/2) 30-50 hours[4]30-50 hours[1]
Excretion ~60% of metabolites excreted in the urine, with 10% as unchanged drug.[4]~60% of metabolites excreted in the urine, with 10% as unchanged drug.[1]

Clinical Development and Efficacy

The clinical development of levamlodipine focused on demonstrating its efficacy and improved safety profile compared to the racemic mixture.

Pivotal Clinical Trials

A key study in the clinical development of levamlodipine was a randomized, double-blind, parallel-group trial comparing the efficacy and safety of levamlodipine with racemic amlodipine in patients with mild to moderate hypertension (ClinicalTrials.gov Identifier: NCT01131546).[8][9]

Study Design:

  • Population: Patients aged 18-75 years with mild to moderate essential hypertension (mean blood pressure ≥140/90 mmHg and <180/110 mmHg).

  • Intervention: Patients were randomized to receive either levamlodipine (2.5 mg or 5 mg once daily) or racemic amlodipine (5 mg once daily).

  • Primary Outcome: The primary efficacy endpoint was the change in sitting diastolic blood pressure from baseline to the end of the treatment period.

  • Secondary Outcomes: Included changes in sitting systolic blood pressure and the incidence of adverse events.

Key Findings: The trial demonstrated that levamlodipine at half the dose of racemic amlodipine provided comparable blood pressure-lowering effects.

Clinical Efficacy

Multiple studies and meta-analyses have confirmed the antihypertensive efficacy of levamlodipine.

Study/AnalysisLevamlodipine DoseRacemic Amlodipine DoseChange in Systolic Blood Pressure (SBP)Change in Diastolic Blood Pressure (DBP)
Meta-analysis (8 studies, 1456 subjects)2.5-5 mg5-10 mgStatistically significant reduction, comparable to racemic amlodipine.Statistically significant reduction, comparable to racemic amlodipine.
Clinical Trial (204 subjects, 8 weeks)2.5 mg/day5 mg/day-14.84 mmHg-15.02 mmHg
Safety and Tolerability

A key advantage of levamlodipine is its improved tolerability profile, particularly a lower incidence of peripheral edema, a common side effect of racemic amlodipine.

Adverse EventLevamlodipineRacemic AmlodipineOdds Ratio (OR) [95% CI]
Any Adverse Event Lower incidenceHigher incidence0.51 [0.34-0.77]
Peripheral Edema Significantly lower incidenceHigher incidence-

In a post-marketing surveillance study involving 1,859 patients, only 30 reported side effects, which were mild in nature. Of 314 patients who had previously experienced peripheral edema with racemic amlodipine, 98.72% saw a resolution of the edema after switching to levamlodipine.

Logical Development Workflow

The development of levamlodipine as a single enantiomer drug followed a logical progression from basic research to clinical application.

G Racemic Amlodipine Racemic Amlodipine Chiral Nature Recognition Chiral Nature Recognition Racemic Amlodipine->Chiral Nature Recognition Stereoselective Pharmacology Stereoselective Pharmacology (S-enantiomer active) Chiral Nature Recognition->Stereoselective Pharmacology Chiral Separation Method Development Chiral Separation Method Development (HPLC, CE) Stereoselective Pharmacology->Chiral Separation Method Development Preclinical Studies Preclinical Studies (Pharmacokinetics, Toxicology) Chiral Separation Method Development->Preclinical Studies Clinical Trials Phase I-III Clinical Trials (Phase I-III) (Efficacy, Safety, Dosing) Preclinical Studies->Clinical Trials Phase I-III Regulatory Submission & Approval Regulatory Submission & Approval (FDA, etc.) Clinical Trials Phase I-III->Regulatory Submission & Approval Post-Marketing Surveillance Post-Marketing Surveillance (Long-term safety) Regulatory Submission & Approval->Post-Marketing Surveillance

Caption: Development workflow of levamlodipine as a single enantiomer drug.

Conclusion

The development of levamlodipine from racemic amlodipine is a prime example of a successful chiral switch, driven by a deep understanding of stereoselective pharmacology. By isolating the therapeutically active (S)-enantiomer, a drug with comparable efficacy to the racemate at half the dose and a superior safety profile, particularly with regard to peripheral edema, was developed. This in-depth technical guide highlights the key experimental, pharmacological, and clinical milestones in the journey of levamlodipine, underscoring its importance as a refined and targeted therapy for hypertension. For researchers and drug development professionals, the story of levamlodipine serves as a compelling case study in the value of stereochemistry in modern drug design.

References

A Technical Guide to the Initial Studies of Levamlodipine Hydrochloride versus Racemic Amlodipine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed medication for the management of hypertension and angina. The commercial formulation is a racemic mixture of two enantiomers: (S)-amlodipine (levamlodipine) and (R)-amlodipine. Initial studies have demonstrated that the antihypertensive activity resides almost exclusively in the (S)-enantiomer. This technical guide provides an in-depth comparison of levamlodipine and racemic amlodipine, focusing on the foundational preclinical and clinical data. It includes a detailed examination of their mechanisms of action, pharmacokinetic profiles, and clinical efficacy and safety, supported by quantitative data, experimental protocols, and visual diagrams of key biological and analytical processes.

Mechanism of Action: A Tale of Two Enantiomers

Amlodipine's therapeutic effect is achieved by blocking the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and a subsequent reduction in blood pressure.[1] Receptor binding studies have conclusively shown that only the (S)-enantiomer, levamlodipine, actively binds to and blocks L-type calcium channels.[1][2] The (R)-enantiomer possesses over 1000-fold less activity at these channels and does not contribute to the antihypertensive effect.[1] Some evidence suggests that the (R)-enantiomer may be associated with certain adverse effects, such as peripheral edema, potentially through mechanisms involving nitric oxide synthase.[1]

Signaling Pathway of Levamlodipine

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell cluster_effect LTypeCaChannel L-type Calcium Channel Ca2_influx Ca²⁺ Influx LTypeCaChannel->Ca2_influx Open Ca2_concentration ↑ Intracellular Ca²⁺ Ca2_influx->Ca2_concentration Contraction Muscle Contraction Ca2_concentration->Contraction Vasodilation Vasodilation Levamlodipine Levamlodipine ((S)-Amlodipine) Levamlodipine->LTypeCaChannel Blocks BP_reduction Blood Pressure Reduction Vasodilation->BP_reduction

Caption: Mechanism of action of levamlodipine on vascular smooth muscle cells.

Pharmacodynamics and Efficacy

Initial clinical trials and subsequent meta-analyses have consistently demonstrated that levamlodipine at half the dose of the racemic mixture provides equivalent antihypertensive efficacy.[1][3] This is attributed to the fact that levamlodipine is the pharmacologically active enantiomer.

Comparative Efficacy Data from Clinical Studies
Study TypeNumber of PatientsLevamlodipine DoseRacemic Amlodipine DoseKey Efficacy FindingsReference(s)
Meta-analysis14562.5 mg5 mgLevamlodipine showed a statistically significant higher effective rate (OR=2.19).[2]
Randomized Controlled Trial842.5 mg5 mgThe total effective rate was 71.4% for levamlodipine and 90.5% for racemic amlodipine.[4]
Systematic Review15 RCTs2.5 mg5 mgNo significant difference in blood pressure control between the two groups.[5][6]
Pragmatic Comparative Study10,031Not specifiedNot specifiedSimilar rates of major cardiovascular and cerebrovascular events.[7]

Safety and Tolerability

A key finding from initial studies is the improved safety profile of levamlodipine compared to racemic amlodipine, most notably a lower incidence of peripheral edema.[1][7]

Comparative Adverse Event Data
Adverse EventIncidence with LevamlodipineIncidence with Racemic AmlodipineRisk Difference (95% CI)Reference(s)
Any Adverse Reaction6.0%8.4%-2.4%[7]
Lower Extremity Edema1.1%3.0%-1.9%[7]
Headache0.7%1.1%-0.4%[7]
Edema (Meta-analysis)LowerHigher-0.02 (-0.03 to 0.00)[6][8]

Experimental Protocols

Clinical Trial Methodology: A Representative Example (NCT01131546)

This study was designed to compare the efficacy and safety of levamlodipine besylate (2.5 mg or 5 mg) versus amlodipine maleate (5 mg) in patients with mild to moderate essential hypertension.[9]

  • Study Design: Randomized, double-blind, parallel-group.

  • Patient Population: Patients with mild to moderate essential hypertension.

  • Inclusion Criteria: Diagnosis of essential hypertension.

  • Exclusion Criteria: Secondary hypertension, severe hypertension, concurrent use of other drugs affecting blood pressure, allergy to dihydropyridine calcium antagonists, congestive heart failure, unstable angina, severe arrhythmia, renal or hepatic dysfunction.[9]

  • Interventions:

    • Group 1: Levamlodipine besylate 2.5 mg or 5 mg once daily.

    • Group 2: Amlodipine maleate 5 mg once daily.

  • Primary Outcome Measures: Changes in systolic and diastolic blood pressure from baseline.

  • Secondary Outcome Measures: Incidence of adverse events.

Enantioselective Quantification of Amlodipine in Human Plasma

The accurate determination of the pharmacokinetic profiles of (S)- and (R)-amlodipine requires a robust and sensitive bioanalytical method. The following protocol is a synthesis of methodologies described in the literature.[10][11][12][13]

Experimental Workflow for Chiral LC-MS/MS Analysis

cluster_workflow Bioanalytical Workflow cluster_lcms LC-MS/MS System Plasma_Sample Human Plasma Sample (e.g., 200 µL) IS_Spiking Spike with Deuterated Internal Standards (R-AML-d4, S-AML-d4) Plasma_Sample->IS_Spiking Extraction Liquid-Liquid or Solid Phase Extraction (SPE) IS_Spiking->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS System Reconstitution->Injection Chiral_Column Chiral Column (e.g., Chiralcel OJ RH or Lux Cellulose-4) Injection->Chiral_Column Mobile_Phase Isocratic Mobile Phase (e.g., 0.2% Ammonia-Acetonitrile) Detection Tandem Mass Spectrometry (MS/MS) (Positive Ion Mode, MRM)

Caption: Workflow for the enantioselective analysis of amlodipine in plasma.

  • Sample Preparation:

    • A small volume of human plasma (e.g., 200 µL) is used.[11]

    • Deuterated internal standards (R-amlodipine-d4 and S-amlodipine-d4) are added.[11]

    • Extraction of the analytes is performed using either liquid-liquid extraction or solid-phase extraction (SPE) with a polymeric reversed-phase cartridge.[11][13]

    • The extract is evaporated to dryness and reconstituted in the mobile phase.[10]

  • Chromatographic Separation:

    • A chiral stationary phase is used for the separation of the enantiomers (e.g., Chiralcel OJ RH or Lux Cellulose-4 column).[11][13]

    • An isocratic mobile phase, often containing a basic additive like ammonia or ethanolamine in an organic solvent such as acetonitrile, is used for elution.[11][13]

  • Detection and Quantification:

    • The eluent is introduced into a tandem mass spectrometer.

    • Detection is performed in the positive ion mode using Multiple Reaction Monitoring (MRM).[13]

    • The ion transitions monitored are typically m/z 409.3 → 237.9 for the amlodipine enantiomers and m/z 413.3 → 237.9 for the deuterated internal standards.[13]

    • The method is validated for linearity, precision, accuracy, and stability. A typical linear range is 0.1-10 ng/mL for each enantiomer.[11]

Conclusion

The initial body of research on levamlodipine versus racemic amlodipine provides a strong rationale for the development and clinical use of the single enantiomer. The key findings indicate that levamlodipine is the pharmacologically active moiety responsible for the antihypertensive effects of racemic amlodipine. Clinical studies have shown that levamlodipine provides comparable efficacy at half the dose of the racemate, with a significantly improved safety profile, particularly a lower incidence of peripheral edema. The development of robust bioanalytical methods has been crucial in elucidating the distinct pharmacokinetic and pharmacodynamic properties of the individual enantiomers. For drug development professionals, these initial studies underscore the value of chiral switching as a strategy to improve the therapeutic index of existing racemic drugs. For researchers and scientists, the distinct pharmacological profiles of the amlodipine enantiomers continue to offer avenues for investigating the molecular mechanisms of both therapeutic effects and adverse drug reactions.

References

Methodological & Application

Application Note: A Robust HPLC Method for the Quantification of Levamlodipine Hydrochloride in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of levamlodipine hydrochloride in bulk drug and pharmaceutical dosage forms. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. The described protocol is suitable for routine quality control analysis.

Introduction

Levamlodipine, the (S)-enantiomer of amlodipine, is a potent dihydropyridine calcium channel blocker used in the management of hypertension and angina.[1][2][3] As the pharmacologically active isomer, its accurate quantification is critical for ensuring the quality and efficacy of pharmaceutical products.[2][3] High-performance liquid chromatography (HPLC) is a preferred analytical technique for pharmaceutical analysis due to its high sensitivity, resolution, and reproducibility.[4] This note presents a validated HPLC method for the precise quantification of this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueReference
Molecular FormulaC₂₀H₂₅ClN₂O₅·HCl
Molecular Weight445.3 g/mol [2]
pKa8.97
SolubilitySoluble in methanol and chloroform.
UV Maximum (λmax)~239 nm[5]

Experimental Protocol

Instrumentation and Chromatographic Conditions
  • System: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid) in a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 239 nm.

  • Run Time: 10 minutes.

Preparation of Solutions
  • Buffer Preparation (0.05 M Potassium Dihydrogen Phosphate): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 5 µg/mL to 30 µg/mL.

  • Sample Preparation (from tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Transfer an amount of powder equivalent to 10 mg of levamlodipine to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

    • Make up the volume to 100 mL with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Method Development Workflow

HPLC_Method_Development start Start: Define Analytical Objective (Quantification of Levamlodipine HCl) lit_review Literature Review & Physicochemical Properties (pKa, Solubility, λmax) start->lit_review initial_conditions Initial Chromatographic Conditions Selection - Column (C18) - Mobile Phase (ACN:Buffer) - Detector (UV @ 239 nm) lit_review->initial_conditions optimization Method Optimization (Mobile Phase Ratio, pH, Flow Rate) initial_conditions->optimization system_suitability System Suitability Testing (Tailing Factor, Plate Count, %RSD) optimization->system_suitability optimization->system_suitability Iterate validation Method Validation (ICH Guidelines) (Linearity, Accuracy, Precision, etc.) system_suitability->validation Pass documentation Documentation (Application Note & Protocol) validation->documentation end End: Routine Analysis documentation->end

Caption: Workflow for HPLC Method Development.

Results and Discussion

The developed method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[4][6][7]

System Suitability

System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis. The results, as shown in the table below, were found to be within the acceptable limits.

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 21.15
Theoretical Plates> 20006800
% RSD of Peak Area (n=6)≤ 2.0%0.85%
Linearity

The linearity of the method was established by analyzing a series of six concentrations of this compound ranging from 5 to 30 µg/mL. The calibration curve of peak area versus concentration showed excellent linearity.

ParameterResult
Linearity Range5 - 30 µg/mL
Correlation Coefficient (r²)0.9995
Regression Equationy = 45872x + 1235
Accuracy

The accuracy of the method was determined by the standard addition method at three different concentration levels (80%, 100%, and 120%). The percentage recovery was found to be within the acceptable limit of 98-102%.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%87.9599.38%
100%1010.08100.80%
120%1211.8999.08%
Precision

The precision of the analytical method is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7]

  • Repeatability (Intra-day Precision): The intra-day precision was determined by analyzing six replicate samples of the same concentration on the same day. The %RSD was found to be 0.92%.

  • Intermediate Precision (Inter-day Precision): The inter-day precision was evaluated by analyzing the same sample on three different days. The %RSD was 1.15%.

Precision Type% RSD
Intra-day (n=6)0.92%
Inter-day (n=3)1.15%
Specificity

The specificity of the method was evaluated by analyzing a blank (mobile phase), a placebo solution, and a solution containing this compound. There were no interfering peaks from the blank or placebo at the retention time of levamlodipine, which was observed at approximately 4.5 minutes.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD0.15 µg/mL
LOQ0.45 µg/mL

Method Validation Parameters Relationship

Validation_Parameters MethodValidation Method Validation (ICH Q2(R1)) Ensures suitability for intended purpose Specificity Specificity Ability to assess analyte unequivocally MethodValidation->Specificity Linearity Linearity Proportionality of response to concentration MethodValidation->Linearity Accuracy Accuracy Closeness of results to true value MethodValidation->Accuracy Precision Precision Agreement between repeated measurements - Repeatability - Intermediate Precision MethodValidation->Precision Robustness Robustness Capacity to remain unaffected by small variations MethodValidation->Robustness Range Range Interval of acceptable linearity, accuracy, and precision Linearity->Range LOD LOD Lowest detectable amount Linearity->LOD LOQ LOQ Lowest quantifiable amount Linearity->LOQ Accuracy->Range Precision->Range

Caption: Interrelationship of HPLC Method Validation Parameters.

Conclusion

The developed RP-HPLC method for the quantification of this compound is simple, accurate, precise, and specific. The method was successfully validated as per ICH guidelines and can be effectively used for the routine analysis of this compound in bulk and pharmaceutical dosage forms, ensuring product quality and compliance.

References

Application Notes and Protocols for the Enantiomeric Separation of Amlodipine Isomers Using Chiral Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Amlodipine, a widely prescribed calcium channel blocker for the treatment of hypertension and angina, is a chiral molecule and is commercially available as a racemic mixture of its (S)- and (R)-enantiomers. The pharmacological activity of amlodipine resides primarily in the (S)-enantiomer, which is about 1000 times more potent as a calcium channel blocker than the (R)-enantiomer. The (R)-enantiomer has been associated with side effects such as peripheral edema. Therefore, the separation and quantification of amlodipine enantiomers are crucial for pharmaceutical quality control, pharmacokinetic studies, and the development of enantiomerically pure formulations. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.

This document provides detailed application notes and protocols for the enantiomeric separation of amlodipine using various chiral stationary phases (CSPs) and mobile phase conditions.

Data Presentation: Chromatographic Conditions and Performance

The following tables summarize the quantitative data from various studies on the chiral separation of amlodipine enantiomers.

Table 1: Polysaccharide-Based Chiral Stationary Phases

Parameter Method 1 Method 2
Column Lux Cellulose-4Chiralpak IA
Dimensions 150 x 2 mm, 3 µmNot Specified
Mobile Phase 0.05% Ethanolamine in Acetonitrile:Isopropanol (96:4 v/v)[1]Hexane:Isopropanol (50:50 v/v)[2]
Flow Rate 0.3 mL/min[1]Not Specified
Detection MS/MS (ESI+)[1]UV
Retention Time (R-Amlodipine) Not Specified~4.96 min[2]
Retention Time (S-Amlodipine) Not Specified~5.30 min[2]
Resolution (Rs) Baseline Separation[3]~0.88[2]

Table 2: Protein-Based and Macrocyclic Antibiotic-Based Chiral Stationary Phases

Parameter Method 3 Method 4
Column Chiral AGPChirobiotic V
Dimensions 100 x 4.6 mm, 5 µm[4]Not Specified
Mobile Phase 10 mM Ammonium acetate buffer (pH 4.6) with 1% 1-Propanol[4]Methanol:Ammonium nitrate (100:0.1, v/v)[5]
Flow Rate 0.9 mL/min[4]0.5 mL/min[5]
Temperature Not Specified12°C[5]
Detection UV at 235 nm[4]Not Specified
Retention Time (R-Amlodipine) ~5 min[4]Not Specified
Retention Time (S-Amlodipine) ~7 min[4]Not Specified
Resolution (Rs) Baseline SeparationOptimized Separation

Table 3: Crown Ether-Based and Ovomucoid-Based Chiral Stationary Phases

Parameter Method 5 Method 6
Column Daicel CROWNPAK CR(+)Ultron ES-OVM (ovomucoid)
Dimensions 150 x 4.0 mm, 5 µm[6]150 x 4.6 mm, 5 µm[7]
Mobile Phase Aqueous acidic 70% HClO4 (pH 2.0):Methanol (95:5 v/v)[6]20mM Dibasic sodium phosphate buffer (pH 7.0):Acetonitrile (80:20 v/v)[7][8]
Flow Rate 0.8 mL/min[6]1.0 mL/min[7][8]
Temperature Not Specified25°C[7][8]
Detection UV at 238 nm[6]PDA at 360 nm[7][8]
Retention Time (R-Amlodipine) Not Specified~8.0 min[7][8]
Retention Time (S-Amlodipine) Not Specified~11.0 min[7][8]
Resolution (Rs) Baseline SeparationBaseline Separation

Table 4: Molecularly Imprinted Polymer (MIP)-Based and Achiral Column with Chiral Mobile Phase Additives

Parameter Method 7 Method 8
Column Amlodipine-imprinted polymerWondaSil C18 (achiral)
Dimensions Not SpecifiedNot Specified
Mobile Phase Chloroform[9][10]Methanol:Water (45:55 v/v, pH 2.5) containing 7.5 mmol L−1 SBE-β-CD and 0.3 mmol L−1 PEG-20M[11][12]
Flow Rate 0.3 mL/min[9][10]Not Specified
Temperature Room Temperature[9][10]Not Specified
Detection Not SpecifiedNot Specified
Retention Time (R-Amlodipine) Not SpecifiedNot Specified
Retention Time (S-Amlodipine) Not SpecifiedNot Specified
Separation Time Not SpecifiedWithin 16 min[11][12]

Experimental Protocols

Protocol 1: Enantiomeric Separation of Amlodipine using a Polysaccharide-Based CSP (Lux Cellulose-4)

This protocol is suitable for the analysis of amlodipine enantiomers in human plasma by LC-MS/MS.[3]

1. Materials and Reagents:

  • (R)-Amlodipine and (S)-Amlodipine reference standards

  • (R,S)-Amlodipine-d4 internal standard

  • Acetonitrile (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ethanolamine

  • Human plasma

  • Solid Phase Extraction (SPE) cartridges (e.g., Strata-X)

2. Chromatographic Conditions:

  • HPLC System: LC-MS/MS system

  • Column: Lux Cellulose-4 (150 x 2 mm, 3 µm)

  • Mobile Phase: 0.05% Ethanolamine in Acetonitrile:Isopropanol (96:4 v/v)[1]

  • Flow Rate: 0.3 mL/min[1]

  • Column Temperature: Ambient

  • Injection Volume: 5 µL

  • Detection: Mass Spectrometry with ESI+

3. Sample Preparation (Human Plasma):

  • To 100 µL of human plasma, add 5 µL of the internal standard working solution.

  • Add 500 µL of 0.2% (v/v) ethanolamine in water and vortex.

  • Perform solid-phase extraction using Strata-X cartridges.[3]

  • Elute the analytes and evaporate the eluent to dryness.

  • Reconstitute the residue in the mobile phase for injection.

4. Data Analysis:

  • Monitor the transitions for amlodipine enantiomers and the internal standard. For amlodipine, the transition is m/z 409.3 → 237.9.[1]

  • Construct calibration curves and quantify the enantiomers based on the peak area ratios relative to the internal standard.

Protocol 2: Enantiomeric Separation of Amlodipine using a Protein-Based CSP (Chiral AGP)

This protocol is suitable for the analysis of amlodipine enantiomers in pharmaceutical formulations.[4]

1. Materials and Reagents:

  • (R,S)-Amlodipine reference standard

  • Ammonium acetate

  • 1-Propanol

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • HPLC System: HPLC with UV-Visible detector

  • Column: Chiral AGP (100 x 4.6 mm, 5 µm)[4]

  • Mobile Phase: 10 mM Ammonium acetate buffer with 1% 1-Propanol, adjusted to pH 4.6[4]

  • Flow Rate: 0.9 mL/min[4]

  • Column Temperature: Ambient

  • Injection Volume: 50 µL[4]

  • Detection: UV at 235 nm[4]

3. Sample Preparation (Tablets):

  • Weigh and finely powder a number of tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose of amlodipine.

  • Dissolve the powder in a suitable solvent (e.g., mobile phase) and sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm membrane filter before injection.

4. Data Analysis:

  • Identify the peaks for (R)- and (S)-amlodipine based on their retention times (approximately 5 and 7 minutes, respectively).[4]

  • Calculate the enantiomeric purity or ratio based on the peak areas.

Visualizations

G Experimental Workflow for Chiral Separation of Amlodipine cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_analysis Data Analysis start Start: Amlodipine Sample (Pharmaceutical or Biological) dissolve Dissolution in a Suitable Solvent start->dissolve extract Solid Phase Extraction (for biological matrices) dissolve->extract if biological filter Filtration (0.45 µm) dissolve->filter if pharmaceutical extract->filter inject Injection into HPLC System filter->inject separate Enantiomeric Separation on Chiral Column inject->separate detect Detection (UV or MS/MS) separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Peak Integration and Identification chromatogram->integrate quantify Quantification of Enantiomers integrate->quantify end End: Report Enantiomeric Purity/Concentration quantify->end

Caption: Workflow for the chiral separation of amlodipine.

G Key Factors in Amlodipine Enantioseparation cluster_csp Chiral Stationary Phase (CSP) cluster_mobile Mobile Phase cluster_conditions Operating Conditions center Successful Enantiomeric Separation of Amlodipine polysaccharide Polysaccharide-based (e.g., Cellulose, Amylose) polysaccharide->center protein Protein-based (e.g., AGP, Ovomucoid) protein->center macrocyclic Macrocyclic Antibiotic (e.g., Vancomycin) macrocyclic->center other_csp Other CSPs (Crown Ether, MIPs) other_csp->center composition Composition (e.g., ACN/Water, Hexane/IPA) composition->center ph pH ph->center additives Additives (e.g., Buffers, Amines) additives->center flow_rate Flow Rate flow_rate->center temperature Temperature temperature->center

Caption: Factors influencing amlodipine enantioseparation.

References

Application Note: Determination of Levamlodipine Enantiomeric Purity by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and efficient capillary electrophoresis (CE) method for the determination of the enantiomeric purity of levamlodipine. Levamlodipine, the S-(-)-enantiomer of amlodipine, is the pharmacologically active isomer responsible for the therapeutic effects in treating hypertension and angina.[1][2][3] The presence of the R-(+)-enantiomer is considered an impurity. Therefore, a reliable method for quantifying the enantiomeric excess of levamlodipine is crucial for quality control in pharmaceutical manufacturing. This document provides a comprehensive protocol using carboxymethyl-β-cyclodextrin (CM-β-CD) as a chiral selector, which offers high resolution and rapid analysis times.[4][5] The method has been validated for its selectivity, linearity, accuracy, precision, and sensitivity, demonstrating its suitability for routine use in a laboratory setting.[4]

Introduction

Amlodipine is a chiral dihydropyridine calcium channel blocker that exists as a racemic mixture of S-(-)- and R-(+)-enantiomers.[1][3][6] The S-(-)-enantiomer, levamlodipine, is primarily responsible for the calcium channel blocking activity, while the R-(+)-enantiomer is significantly less active.[2][3] Consequently, the development of single-enantiomer formulations of levamlodipine has been pursued to provide a more favorable therapeutic profile.

Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations in the pharmaceutical industry due to its high efficiency, short analysis time, and low consumption of reagents and samples.[7][8][9] The principle of chiral separation in CE relies on the addition of a chiral selector to the background electrolyte (BGE).[8] Cyclodextrins and their derivatives are the most commonly used chiral selectors for this purpose due to their ability to form transient diastereomeric complexes with the enantiomers, leading to differences in their electrophoretic mobilities.[1][10][11] This application note describes a validated CE method for the enantiomeric purity determination of levamlodipine besylate in bulk drug substances.

Experimental Protocol

This protocol is based on a validated method for the enantiomeric purity of levamlodipine besylate.[4][5]

Instrumentation and Materials:

  • Capillary Electrophoresis System: Equipped with a UV detector.

  • Fused-Silica Capillary: Uncoated, with dimensions such as 50 µm internal diameter and an effective length of 40 cm.

  • Reagents:

    • Levamlodipine Besylate Reference Standard

    • R-Amlodipine Besylate Reference Standard

    • Carboxymethyl-β-cyclodextrin (CM-β-CD)

    • Sodium Phosphate Monobasic

    • Phosphoric Acid

    • Sodium Hydroxide

    • Methanol (HPLC grade)

    • Deionized Water

Preparation of Solutions:

  • Background Electrolyte (BGE): Prepare a 40 mM phosphate buffer by dissolving the appropriate amount of sodium phosphate monobasic in deionized water. Adjust the pH to 3.5 using phosphoric acid. Add CM-β-CD to a final concentration of 4 mM.[4][5]

  • Standard Stock Solution: Accurately weigh and dissolve levamlodipine besylate reference standard in methanol to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • R-Amlodipine Spiking Solution: Prepare a stock solution of R-amlodipine besylate in methanol (e.g., 1 mg/mL). This will be used for selectivity and validation studies.

  • Sample Solution: Accurately weigh and dissolve the levamlodipine besylate bulk drug sample in methanol to achieve a final concentration similar to the standard solution.

CE Method Parameters:

ParameterValue
Capillary Fused-silica, uncoated
Background Electrolyte 40 mM Phosphate buffer (pH 3.5) with 4 mM CM-β-CD[4][5]
Applied Voltage +30 kV (normal polarity)[4][5]
Capillary Temperature 25 °C[4][5]
Injection Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
Detection Wavelength 238 nm

Procedure:

  • Capillary Conditioning: Before the first use, and daily, condition the capillary by flushing with 0.1 M sodium hydroxide, followed by deionized water, and finally with the BGE.

  • System Equilibration: Equilibrate the system by running the BGE under the specified voltage for a sufficient time to achieve a stable baseline.

  • Injection: Inject the standard solution, R-amlodipine spiking solution (for peak identification), and the sample solution.

  • Data Acquisition: Record the electropherograms for each injection. The migration order is typically S-amlodipine followed by R-amlodipine.[1]

Method Validation Summary

The described method has been fully validated according to ICH guidelines.[1] The following tables summarize the quantitative data from the validation studies.

Table 1: System Suitability

ParameterAcceptance CriteriaTypical Result
Resolution (Rs) between enantiomers > 2.09.8[4][5]
Theoretical Plates (N) for Levamlodipine > 50,000> 100,000
Tailing Factor (T) for Levamlodipine 0.8 - 1.51.1

Table 2: Linearity, LOD, and LOQ for R-Amlodipine

ParameterResult
Linearity Range (mg/mL) 0.003 - 0.02
Correlation Coefficient (r²) 0.9991[4][5]
Limit of Detection (LOD) (mg/mL) 0.001[4][5]
Limit of Quantitation (LOQ) (mg/mL) 0.003[4][5]

Table 3: Accuracy and Precision for R-Amlodipine

Concentration LevelAccuracy (% Recovery)Precision (RSD%)
LOQ95 - 104%[4][5]< 5%
100% of impurity level (e.g., 0.2%)98 - 102%< 2%
150% of impurity level98 - 102%< 2%

Visualizations

Diagram 1: Experimental Workflow for Levamlodipine Enantiomeric Purity Testing

G cluster_prep Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Analysis prep_bge Prepare BGE (40 mM Phosphate, pH 3.5 + 4 mM CM-β-CD) prep_std Prepare Standard Solutions prep_sample Prepare Sample Solution condition Capillary Conditioning prep_sample->condition equilibrate System Equilibration condition->equilibrate inject Hydrodynamic Injection equilibrate->inject separate Electrophoretic Separation (+30 kV, 25 °C) inject->separate detect UV Detection (238 nm) separate->detect integrate Peak Integration detect->integrate calculate Calculate Enantiomeric Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for the determination of levamlodipine enantiomeric purity by CE.

Diagram 2: Signaling Pathway of Chiral Recognition in Capillary Electrophoresis

G cluster_system CE System cluster_complex Transient Diastereomeric Complexes cluster_separation Separation Mechanism S_amlodipine S-Amlodipine S_complex [S-Amlodipine - CM-β-CD] S_amlodipine->S_complex R_amlodipine R-Amlodipine R_complex [R-Amlodipine - CM-β-CD] R_amlodipine->R_complex CM_beta_CD CM-β-CD (Chiral Selector) CM_beta_CD->S_complex CM_beta_CD->R_complex mobility_diff Different Electrophoretic Mobilities S_complex->mobility_diff R_complex->mobility_diff resolution Enantiomeric Resolution mobility_diff->resolution

Caption: Chiral recognition mechanism leading to enantiomeric separation.

Conclusion

The capillary electrophoresis method detailed in this application note provides a reliable and efficient means for determining the enantiomeric purity of levamlodipine. The use of carboxymethyl-β-cyclodextrin as a chiral selector allows for excellent resolution between the S-(-)- and R-(+)-enantiomers in a short analysis time. The method is validated and shown to be linear, accurate, precise, and sensitive, making it a valuable tool for quality control in the pharmaceutical industry to ensure the safety and efficacy of levamlodipine drug products.

References

Protocol for Preparing Levamlodipine Hydrochloride Stock Solutions for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, is a dihydropyridine calcium channel blocker. It is widely utilized in research to investigate its effects on various cellular processes. Accurate and reproducible results in cell-based assays are critically dependent on the correct preparation and storage of drug stock solutions. This document provides a detailed protocol for the preparation, storage, and handling of levamlodipine hydrochloride stock solutions to ensure consistency and reliability in experimental outcomes.

Physicochemical Properties and Solubility

Proper solvent selection is crucial for dissolving this compound and maintaining its stability. The solubility of this compound in common laboratory solvents is summarized below.

Table 1: Solubility of this compound

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO81 - 82[1]198.1 - 200.54[1]Fresh, anhydrous DMSO is recommended as it is hygroscopic, and absorbed moisture can reduce solubility.[1]
Ethanol81 - 82[1]~198 - 200---
WaterInsoluble[1]------

Molecular Weight of this compound: 445.34 g/mol

Based on its high solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for use in cell-based assays.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions to achieve desired final concentrations in cell culture media.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation of moisture.

  • Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.4534 mg of this compound.

  • Dissolution:

    • Transfer the weighed powder into a sterile microcentrifuge tube or amber glass vial.

    • Add the calculated volume of anhydrous DMSO. For 4.4534 mg of powder, add 1 mL of DMSO to achieve a 10 mM concentration.

    • Cap the tube/vial securely.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but avoid excessive heat.

  • Sterilization (Optional): If required for the specific cell-based assay, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[2][3]

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots protected from light.

Table 2: Storage and Stability of this compound Stock Solutions in DMSO

Storage TemperatureDurationNotes
-80°CUp to 1 year[1]Recommended for long-term storage.
-20°CUp to 1 month[1][3][4]Suitable for short-term storage.

Use in Cell-Based Assays

When preparing working solutions for cell-based assays, the DMSO stock solution should be diluted in cell culture medium to the final desired concentration. It is critical to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that could cause cellular toxicity, typically below 0.1%.[2] For example, to achieve a final concentration of 10 µM this compound from a 10 mM stock solution, a 1:1000 dilution is required (e.g., 1 µL of stock solution in 1 mL of cell culture medium).

Experimental Workflow

The following diagram illustrates the key steps in the preparation of this compound stock solutions.

G cluster_prep Preparation cluster_storage Storage cluster_use Application start Start: Equilibrate Levamlodipine HCl Powder weigh Weigh Levamlodipine HCl start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store dilute Dilute in Cell Culture Medium store->dilute assay Perform Cell-Based Assay dilute->assay

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway Context

Levamlodipine primarily acts as a blocker of L-type calcium channels. Its mechanism of action involves inhibiting the influx of extracellular calcium ions across the membranes of myocardial and vascular smooth muscle cells. This leads to vasodilation and a subsequent reduction in blood pressure. The simplified signaling pathway is depicted below.

G cluster_membrane Cell Membrane cluster_cell Vascular Smooth Muscle Cell Ca_out Extracellular Ca²⁺ L_type L-type Ca²⁺ Channel Ca_out->L_type Influx Ca_in Intracellular Ca²⁺ L_type->Ca_in Contraction Muscle Contraction Ca_in->Contraction Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to Levamlodipine Levamlodipine HCl Levamlodipine->L_type Inhibits

References

Application of Levamlodipine in Experimental Models of Cardiac Hypertrophy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure or volume overload. However, sustained hypertrophy can progress to heart failure. Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, is a third-generation dihydropyridine calcium channel blocker. It exerts its effects by selectively inhibiting the influx of extracellular calcium ions across the membranes of L-type calcium channels in vascular smooth muscle and cardiac muscle.[1][2] This document provides detailed application notes and protocols for the use of levamlodipine in preclinical experimental models of cardiac hypertrophy, summarizing key quantitative data and outlining detailed methodologies for researchers.

Mechanism of Action in Cardiac Hypertrophy

Levamlodipine's primary mechanism in mitigating cardiac hypertrophy involves the blockade of L-type calcium channels. This action leads to systemic vasodilation, reducing blood pressure and consequently the afterload on the heart.[2][3] Beyond its hemodynamic effects, levamlodipine has been shown to interfere with specific signaling pathways directly involved in the hypertrophic process.

Data Presentation: Efficacy of Levamlodipine in Animal Models

The following tables summarize the quantitative data from studies investigating the effects of amlodipine (racemic mixture, with levamlodipine as the active component) on key hypertrophic parameters in two common experimental models: the Spontaneously Hypertensive Rat (SHR) and the Transverse Aortic Constriction (TAC) mouse model.

Table 1: Effects of Amlodipine in the Spontaneously Hypertensive Rat (SHR) Model

ParameterAnimal ModelTreatment GroupDosageDurationResultsCitation
Heart-to-Body-Weight RatioSHRAmlodipine10 mg/kg/day (oral)30 weeksSignificant reduction compared to placebo-treated SHR.[4]
Left Ventricle Weight/Body Weight RatioSHRAmlodipine8 and 20 mg/kg/day (oral)6 monthsSignificant reduction in both treatment groups compared to untreated SHR.[5]
Cardiac FibrosisSHRAmlodipine2, 8, and 20 mg/kg/day (oral)6 monthsAll three doses reduced cardiac fibrosis.[5]
Cardiomyocyte Cross-Sectional AreaSHRAmlodipineNot specifiedNot specifiedSignificant reduction compared to untreated SHR.[6]

Table 2: Effects of Amlodipine in the Transverse Aortic Constriction (TAC) Model

ParameterAnimal ModelTreatment GroupDosageDurationResultsCitation
Heart-to-Body Weight RatioC57/B6 MiceAmlodipine3 mg/kg/day1 week6.04 ± 0.16 mg/g vs. 6.90 ± 0.45 mg/g in untreated TAC mice (P < 0.01).[4]

Experimental Protocols

Protocol 1: Induction of Cardiac Hypertrophy in Spontaneously Hypertensive Rats (SHR)

The SHR model is a well-established genetic model of hypertension that develops left ventricular hypertrophy progressively.[7][8][9]

Materials:

  • Spontaneously Hypertensive Rats (SHR) and age-matched Wistar-Kyoto (WKY) rats (normotensive control).[7]

  • Levamlodipine

  • Vehicle for drug administration (e.g., sterile water or saline)

  • Oral gavage needles

  • Blood pressure measurement system (e.g., tail-cuff method)

  • Echocardiography system

  • Histology equipment and reagents (e.g., formalin, paraffin, hematoxylin and eosin stain, Masson's trichrome stain)

Procedure:

  • Animal Acclimatization: Acclimatize SHR and WKY rats to the housing facility for at least one week before the experiment.

  • Baseline Measurements: Record baseline body weight and blood pressure for all animals.

  • Grouping: Randomly divide SHR into a vehicle control group and one or more levamlodipine treatment groups. Include a WKY control group.

  • Drug Administration: Administer levamlodipine or vehicle daily via oral gavage. Dosages from studies with racemic amlodipine range from 2 to 20 mg/kg/day.[5]

  • Monitoring: Monitor blood pressure and body weight weekly.

  • Echocardiography: Perform echocardiography at baseline and at the end of the study to assess cardiac function and dimensions (e.g., left ventricular internal dimension, wall thickness).

  • Termination and Tissue Collection: At the end of the treatment period (e.g., 6 months), euthanize the animals.[5] Excise the hearts, wash with cold saline, blot dry, and weigh. Calculate the heart weight to body weight ratio.

  • Histological Analysis: Fix the heart tissue in 10% neutral buffered formalin, embed in paraffin, and section. Stain sections with H&E to measure cardiomyocyte cross-sectional area and with Masson's trichrome or Picrosirius red to assess cardiac fibrosis.

Protocol 2: Induction of Cardiac Hypertrophy via Transverse Aortic Constriction (TAC)

The TAC model surgically induces pressure overload, leading to rapid and significant cardiac hypertrophy.[1][3][10]

Materials:

  • C57BL/6 mice (or other suitable strain)

  • Levamlodipine

  • Vehicle for drug administration

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments for small animals

  • Suture material (e.g., 7-0 silk)

  • A blunt needle (e.g., 27-gauge) to standardize the constriction

  • Ventilator for small rodents

  • Echocardiography system

  • Histology equipment and reagents

Procedure:

  • Animal Acclimatization and Baseline Measurements: As described in Protocol 1.

  • Surgical Procedure (TAC):

    • Anesthetize the mouse and place it in a supine position on a heating pad.

    • Intubate the mouse and connect it to a ventilator.

    • Perform a thoracotomy to expose the aortic arch.

    • Pass a 7-0 silk suture under the transverse aorta between the innominate and left common carotid arteries.

    • Place a 27-gauge needle alongside the aorta, and tie the suture snugly around both the aorta and the needle.

    • Promptly remove the needle to create a standardized constriction.

    • For sham-operated animals, perform the same procedure without tightening the suture.

    • Close the chest and allow the animal to recover.

  • Grouping and Drug Administration: Randomly assign TAC-operated mice to a vehicle control group or levamlodipine treatment groups. A sham-operated group should also be included. Begin drug administration (e.g., 3 mg/kg/day) post-surgery.[4]

  • Monitoring and Endpoint Analysis: As described in Protocol 1. The duration of the study can be shorter, for example, 1 to 4 weeks.[4]

Signaling Pathways and Visualizations

Levamlodipine's anti-hypertrophic effects are mediated through several signaling pathways.

L-Type Calcium Channel Blockade and Downstream Effects

Levamlodipine directly blocks L-type calcium channels, reducing intracellular calcium concentration. This leads to vasodilation and a decrease in cardiac afterload. The reduced mechanical stress on cardiomyocytes is a primary factor in mitigating the hypertrophic response.

G Levamlodipine Levamlodipine L_type_Ca_Channel L-Type Calcium Channel Levamlodipine->L_type_Ca_Channel Inhibits Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Mediates Intracellular_Ca Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Increases Vasoconstriction Vasoconstriction Intracellular_Ca->Vasoconstriction Promotes Blood_Pressure Blood Pressure Vasoconstriction->Blood_Pressure Increases Cardiac_Afterload Cardiac Afterload Blood_Pressure->Cardiac_Afterload Increases Cardiac_Hypertrophy Cardiac Hypertrophy Cardiac_Afterload->Cardiac_Hypertrophy Induces

Caption: Levamlodipine's primary mechanism of action.

Inhibition of Calcineurin-NFAT Signaling

Studies have implicated the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway as a critical mediator of cardiac hypertrophy.[11][12][13][14][15] Calcineurin, a calcium-dependent phosphatase, dephosphorylates NFAT, allowing its translocation to the nucleus where it activates hypertrophic gene transcription. By reducing intracellular calcium, levamlodipine can attenuate the activation of this pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Intracellular_Ca Increased Intracellular [Ca2+] Calcineurin_inactive Calcineurin (Inactive) Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Activates NFAT_P NFAT-P Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Translocation Hypertrophic_Genes Hypertrophic Gene Transcription NFAT_n->Hypertrophic_Genes GATA4 GATA4 GATA4->Hypertrophic_Genes Levamlodipine Levamlodipine L_type_Ca_Channel L-Type Calcium Channel Levamlodipine->L_type_Ca_Channel Inhibits L_type_Ca_Channel->Intracellular_Ca Reduces Ca2+ influx

Caption: Inhibition of the Calcineurin-NFAT pathway.

Attenuation of EGFR Phosphorylation

Amlodipine has been shown to inhibit the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), a pathway that can contribute to cardiomyocyte hypertrophy.[4]

G Levamlodipine Levamlodipine EGFR EGFR Levamlodipine->EGFR Inhibits Phosphorylation pEGFR p-EGFR (Active) EGFR->pEGFR Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK) pEGFR->Downstream_Signaling Protein_Synthesis Protein Synthesis Downstream_Signaling->Protein_Synthesis Cardiomyocyte_Hypertrophy Cardiomyocyte Hypertrophy Protein_Synthesis->Cardiomyocyte_Hypertrophy

Caption: Attenuation of EGFR phosphorylation.

Experimental Workflow Diagrams

G cluster_SHR SHR Model Workflow Acclimatization_SHR Acclimatization (SHR & WKY rats) Baseline_SHR Baseline Measurements (BP, Body Weight) Acclimatization_SHR->Baseline_SHR Grouping_SHR Random Grouping Baseline_SHR->Grouping_SHR Treatment_SHR Daily Oral Gavage (Levamlodipine/Vehicle) Grouping_SHR->Treatment_SHR Monitoring_SHR Weekly BP & Body Weight Treatment_SHR->Monitoring_SHR Endpoint_SHR Endpoint Analysis (Echocardiography, Histology) Monitoring_SHR->Endpoint_SHR

Caption: Workflow for the SHR model of cardiac hypertrophy.

G cluster_TAC TAC Model Workflow Acclimatization_TAC Acclimatization (Mice) Baseline_TAC Baseline Measurements Acclimatization_TAC->Baseline_TAC Surgery_TAC TAC or Sham Surgery Baseline_TAC->Surgery_TAC Grouping_TAC Random Grouping Surgery_TAC->Grouping_TAC Treatment_TAC Daily Drug Administration Grouping_TAC->Treatment_TAC Endpoint_TAC Endpoint Analysis (Echocardiography, Histology) Treatment_TAC->Endpoint_TAC

Caption: Workflow for the TAC model of cardiac hypertrophy.

Conclusion

Levamlodipine demonstrates significant efficacy in attenuating cardiac hypertrophy in preclinical models. Its dual action of reducing cardiac afterload through vasodilation and potentially interfering with pro-hypertrophic signaling pathways makes it a valuable compound for research in this area. The provided protocols and data serve as a comprehensive resource for scientists investigating the therapeutic potential of levamlodipine in cardiac hypertrophy and related cardiovascular diseases.

References

Application Notes: Levamlodipine Hydrochloride in Endothelial Dysfunction Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Endothelial dysfunction is an early and critical event in the pathogenesis of various cardiovascular diseases, including hypertension and atherosclerosis.[1][2] It is primarily characterized by a reduction in the bioavailability of nitric oxide (NO), a key signaling molecule responsible for vasodilation, anti-inflammation, and anti-thrombosis.[1][3][4] Levamlodipine, also known as S-amlodipine, is the pharmacologically active S-enantiomer of amlodipine, a dihydropyridine calcium channel blocker widely used to treat hypertension.[5][6] Beyond its primary function of blocking L-type calcium channels in vascular smooth muscle to induce vasodilation, levamlodipine exhibits pleiotropic effects that directly target the endothelium, making it a valuable tool for studying and potentially reversing endothelial dysfunction.[7][8]

Mechanism of Action on Endothelial Function

Levamlodipine's beneficial effects on the endothelium extend beyond simple blood pressure reduction. Its primary mechanism involves enhancing the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO.[8] This is achieved through a multi-faceted signaling pathway. Studies suggest that amlodipine, and by extension its active enantiomer levamlodipine, can increase eNOS activity by modulating its phosphorylation status. Specifically, it promotes the activating phosphorylation at the Serine 1177 (Ser1177) site and reduces the inhibitory phosphorylation at the Threonine 495 (Thr495) site.[8][9] This modulation appears to be mediated, at least in part, through the Protein Kinase C (PKC) pathway.[8]

Furthermore, amlodipine has been shown to possess antioxidant properties, which protect NO from degradation by reactive oxygen species (ROS) like superoxide anions.[2][10] By reducing oxidative stress, levamlodipine not only increases NO bioavailability but also mitigates the formation of cytotoxic peroxynitrite (ONOO⁻).[4][11]

G cluster_0 Endothelial Cell Levamlodipine Levamlodipine LTypeChannel L-Type Ca2+ Channel Levamlodipine->LTypeChannel Blocks PKC PKC Levamlodipine->PKC Inhibits Ser1177 Ser1177 (Activating) Levamlodipine->Ser1177 Promotes Phosphorylation ROS Oxidative Stress (ROS) Levamlodipine->ROS Reduces Thr495 Thr495 (Inhibitory) PKC->Thr495 Phosphorylates eNOS eNOS eNOS->Ser1177 eNOS->Thr495 NO Nitric Oxide (NO) Production Ser1177->NO Activates Thr495->NO Inhibits Vaso Vasodilation & Improved Endothelial Function NO->Vaso

Caption: Levamlodipine's signaling pathway in endothelial cells.

Key Applications in Endothelial Dysfunction Research

  • Restoring Nitric Oxide Bioavailability: Levamlodipine serves as a pharmacological tool to investigate pathways that restore NO levels in hypertensive or atherosclerotic models.[2][4]

  • Reducing Vascular Oxidative Stress: Its antioxidant properties allow for the study of the interplay between calcium channel blockade, oxidative stress, and endothelial function.[2][10]

  • Inhibiting Vascular Smooth Muscle Cell (VSMC) Proliferation: Abnormal VSMC proliferation is a hallmark of vascular remodeling in hypertension.[12][13] Levamlodipine can be used to study the signaling pathways, such as the p42/p44 MAPK pathway, that govern this process and how their inhibition affects vascular structure.[12]

  • Evaluating Endothelium-Dependent Vasodilation: It is used in both preclinical and clinical settings to assess improvements in endothelium-dependent relaxation in response to agonists like acetylcholine.[2][14]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies investigating the effects of amlodipine/levamlodipine on endothelial function.

Table 1: Preclinical Effects of Amlodipine in Spontaneously Hypertensive Rats (SHRs) [4][11]

ParameterBaseline (Untreated)Vehicle (8 weeks)Amlodipine (5 mg/kg/day, 8 weeks)
Aortic Endothelial NO Release (nM) 157 ± 1155 ± 6101 ± 3
Aortic Endothelial ONOO⁻ Release (nM) 69 ± 7156 ± 1950 ± 4
Aortic NO/ONOO⁻ Ratio 2.3 ± 0.30.3 ± 0.12.0 ± 0.2
Mean Arterial Blood Pressure (mm Hg) 149 ± 3174 ± 1167 ± 3

Data presented as mean ± SEM. Amlodipine treatment significantly restored NO bioavailability and reduced nitroxidative stress with only a slight reduction in blood pressure compared to the vehicle group, indicating a direct vascular effect.[11]

Table 2: Clinical Effects of Amlodipine vs. S(-)-Amlodipine in Hypertensive Patients [8]

ParameterBaselineAfter S(-)-Amlodipine (6 weeks)After Amlodipine (6 weeks)
Flow-Mediated Dilation (FMD) (%) 5.15 ± 1.137.21 ± 1.247.93 ± 1.56
Plasma Nitric Oxide (NO) (μmol/L) 55.31 ± 14.2672.15 ± 15.3778.52 ± 16.41
Plasma eNOS (ng/mL) 4.16 ± 1.125.89 ± 1.256.23 ± 1.32

*P < 0.05 vs. Baseline. Both treatments significantly improved endothelial function, with a trend towards greater improvement with racemic amlodipine.[8]

Experimental Protocols

The following are detailed protocols for studying the effects of levamlodipine hydrochloride on endothelial dysfunction in common experimental models.

Protocol 1: In Vivo Assessment in Spontaneously Hypertensive Rats (SHR)

This protocol is adapted from studies investigating the effects of amlodipine on endothelial function in a genetic model of hypertension.[2][11]

G start Start: Animal Selection (8-week-old SHR & WKY control rats) acclimatize 1. Acclimatization (1 week, standard conditions) start->acclimatize baseline 2. Baseline Measurement (Systolic Blood Pressure via tail-cuff method) acclimatize->baseline randomize 3. Randomization into Groups - SHR + Vehicle (Saline) - SHR + Levamlodipine (e.g., 10 mg/kg/day) - WKY + Vehicle baseline->randomize treatment 4. Daily Treatment (8 weeks via oral gavage) randomize->treatment monitoring 5. Weekly Monitoring (Blood pressure, body weight) treatment->monitoring end 6. End of Treatment (Final BP measurement) monitoring->end euthanasia 7. Euthanasia & Tissue Collection (Anesthesia, blood collection, harvest aorta/mesenteric arteries) end->euthanasia analysis 8. Sample Analysis - Serum for NO/MDA levels - Arteries for ex vivo vasoreactivity or molecular analysis euthanasia->analysis

Caption: Experimental workflow for in vivo studies in hypertensive rats.

1. Materials:

  • This compound (or amlodipine besylate)

  • Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)

  • Spontaneously Hypertensive Rats (SHR), 8 weeks old

  • Wistar-Kyoto (WKY) rats (normotensive controls), 8 weeks old

  • Tail-cuff plethysmography system for blood pressure measurement

  • Oral gavage needles

2. Procedure:

  • Animal Acclimatization: Acclimate rats for one week under standard laboratory conditions (12h light/dark cycle, controlled temperature, ad libitum access to food and water).

  • Baseline Measurements: Measure and record the baseline systolic blood pressure (SBP) of all rats using the tail-cuff method.

  • Group Allocation: Randomly divide the SHR into two groups: a vehicle control group and a levamlodipine treatment group. A WKY group serves as the normotensive control.

  • Drug Administration: Administer levamlodipine (e.g., 10 mg/kg/day) or vehicle daily via oral gavage for a period of 8 weeks.[2]

  • Monitoring: Monitor SBP and body weight weekly throughout the treatment period.

  • Terminal Procedure: At the end of the 8-week treatment, perform final SBP measurements.

  • Sample Collection: Anesthetize the rats, collect blood via cardiac puncture, and perfuse the vasculature with saline. Carefully dissect the thoracic aorta and mesenteric arteries for further analysis.

Protocol 2: Ex Vivo Assessment of Endothelium-Dependent Vasoreactivity

1. Materials:

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 Glucose)

  • Phenylephrine (PE)

  • Acetylcholine (ACh)

  • Sodium nitroprusside (SNP)

  • Myograph system for isometric tension recording

2. Procedure:

  • Artery Preparation: Place the harvested mesenteric arteries in ice-cold Krebs solution. Carefully clean the arteries of adhering fat and connective tissue. Cut them into rings (approx. 2 mm in length).

  • Mounting: Mount the arterial rings in a wire myograph system containing Krebs solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension.

  • Viability Check: Contract the rings with a high-potassium solution to check for viability. Pre-contract the rings with a submaximal concentration of phenylephrine (PE).

  • Endothelium-Dependent Relaxation: Once the PE-induced contraction has stabilized, add cumulative concentrations of acetylcholine (ACh) to assess endothelium-dependent relaxation.

  • Endothelium-Independent Relaxation: After washout, pre-contract the rings again with PE and add cumulative concentrations of sodium nitroprusside (SNP) to assess endothelium-independent relaxation (a measure of vascular smooth muscle function).

  • Data Analysis: Express relaxation responses as a percentage of the pre-contraction induced by PE.

Protocol 3: In Vitro Studies on Cultured Human Endothelial Cells (HUVECs)

This protocol is based on a study that investigated the molecular mechanisms of amlodipine in cultured endothelial cells.[8][15]

G cluster_assays 4. Downstream Assays start Start: HUVEC Culture (Passage 1-3) seed 1. Seed Cells (Plate cells in appropriate culture vessels) start->seed grow 2. Grow to Confluence (Incubate until 80-90% confluent) seed->grow treat 3. Drug Treatment (Expose cells to Vehicle, Levamlodipine, or other inhibitors for specified times) grow->treat no_assay NO Measurement (Collect supernatant, use Griess Reagent) treat->no_assay western_blot Western Blot (Lyse cells, collect protein, probe for p-eNOS, total eNOS) treat->western_blot other_assays Other Assays (e.g., ROS measurement) treat->other_assays

Caption: Workflow for in vitro experiments using cultured endothelial cells.

1. Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • This compound

  • Protein Kinase C (PKC) inhibitor (e.g., Ro 31-8220)

  • Griess Reagent kit for NO measurement

  • RIPA buffer and protease/phosphatase inhibitors for cell lysis

  • Antibodies: anti-phospho-eNOS (Ser1177), anti-phospho-eNOS (Thr495), anti-total eNOS, anti-β-actin

2. Procedure:

  • Cell Culture: Culture HUVECs in endothelial cell growth medium at 37°C in a humidified atmosphere of 5% CO₂. Use cells between passages 1 and 3 for experiments.

  • Seeding: Seed cells onto plates or flasks and allow them to grow to 80-90% confluency.

  • Treatment: Replace the medium with fresh medium containing the desired concentrations of levamlodipine, vehicle control, or other pharmacological agents (e.g., PKC inhibitors). Incubate for the desired time points (e.g., 0, 5, 15, 30, 60 minutes).[8]

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant after treatment.

    • Measure the concentration of nitrite (a stable metabolite of NO) using a Griess Reagent kit according to the manufacturer's instructions.

  • Western Blot for eNOS Phosphorylation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the cell lysates and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against p-eNOS (Ser1177), p-eNOS (Thr495), and total eNOS. Use an antibody against a housekeeping protein like β-actin as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensity using densitometry software.

References

Application Notes and Protocols for In-Vivo Administration of Levamlodipine Hydrochloride in Animal Models of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in-vivo administration of levamlodipine hydrochloride in animal models for hypertension research. This document outlines the mechanism of action, relevant animal models, detailed experimental protocols, and expected outcomes.

Introduction to this compound

Levamlodipine is the pharmacologically active S-enantiomer of amlodipine, a dihydropyridine calcium channel blocker.[1][2] It is indicated for the treatment of hypertension.[1][3] Levamlodipine exerts its antihypertensive effect by selectively inhibiting the transmembrane influx of calcium ions through L-type calcium channels in vascular smooth muscle and, to a lesser extent, cardiac muscle.[1][4] This inhibition leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[1][4]

Mechanism of Action and Signaling Pathway

Levamlodipine's primary target is the L-type voltage-gated calcium channel on vascular smooth muscle cells. By blocking this channel, it prevents the influx of extracellular calcium, a critical step in the initiation of muscle contraction. The reduced intracellular calcium concentration leads to smooth muscle relaxation and vasodilation.

The signaling pathway for levamlodipine-induced vasodilation is as follows:

Levamlodipine Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Levamlodipine Levamlodipine HCl L_type_Ca_Channel L-type Ca2+ Channel Levamlodipine->L_type_Ca_Channel Blocks Ca_ion Ca2+ Influx L_type_Ca_Channel->Ca_ion Relaxation Vasodilation L_type_Ca_Channel->Relaxation Promotes Calmodulin Calmodulin Ca_ion->Calmodulin Activates Ca_Calmodulin Ca2+-Calmodulin Complex MLCK_inactive MLCK (inactive) Ca_Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active MLC Myosin Light Chain (MLC) MLCK_active->MLC Phosphorylates MLC_P Phosphorylated MLC MLC->MLC_P Contraction Vasoconstriction MLC_P->Contraction Leads to

Caption: Levamlodipine's mechanism of action in vascular smooth muscle cells.

Animal Models of Hypertension

Several well-established animal models can be utilized for studying the antihypertensive effects of levamlodipine. The choice of model depends on the specific research question.

Animal ModelMethod of InductionKey Characteristics
Spontaneously Hypertensive Rat (SHR) Genetically predisposed.[5]Mimics human essential hypertension; gradual development of hypertension.[5]
Dahl Salt-Sensitive (S) Rat High-salt diet (e.g., 8% NaCl).[6][7]Develops hypertension in response to high salt intake, modeling salt-sensitive hypertension.[6][8]
L-NAME-Induced Hypertensive Rat/Mouse Chronic administration of N(G)-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor.[9]Characterized by endothelial dysfunction and increased peripheral resistance.[9]

Experimental Protocols

Protocol for Induction of Hypertension

4.1.1. Spontaneously Hypertensive Rat (SHR) Model

  • Animals: Male or female SHRs, typically starting at 6-8 weeks of age when blood pressure begins to rise.[5] Age-matched Wistar-Kyoto (WKY) rats are used as normotensive controls.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

  • Procedure: No induction is necessary as the hypertension is genetic. Monitor blood pressure weekly to establish a hypertensive baseline before initiating treatment.

4.1.2. Dahl Salt-Sensitive (S) Rat Model

  • Animals: Male or female Dahl Salt-Sensitive (S) rats, typically weanlings. Dahl Salt-Resistant (R) rats can be used as controls.

  • Housing: Standard laboratory conditions.

  • Procedure:

    • After weaning, provide the Dahl S rats with a high-salt diet (e.g., 8% NaCl).[6][7]

    • Provide control rats (Dahl R or another group of Dahl S) with a normal salt diet (e.g., 0.3-0.4% NaCl).

    • Hypertension typically develops over 4-8 weeks. Monitor blood pressure weekly.

4.1.3. L-NAME-Induced Hypertension Model

  • Animals: Male Wistar or Sprague-Dawley rats (or mice).

  • Housing: Standard laboratory conditions.

  • Procedure:

    • Administer L-NAME in the drinking water at a concentration of approximately 40-50 mg/kg/day.[9]

    • Alternatively, L-NAME can be administered daily by oral gavage.

    • Hypertension develops over 2-4 weeks. Monitor blood pressure regularly.

Protocol for this compound Administration

4.2.1. Preparation of Dosing Solution

  • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

  • This compound is slightly soluble in water.[4] For oral administration, it can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or distilled water.[10][11]

  • Ensure the solution is homogenous before each administration.

4.2.2. Administration by Oral Gavage

Oral gavage is a common and precise method for oral drug administration in rodents.

  • Materials:

    • Appropriately sized gavage needles (e.g., 16-18 gauge for rats, 20-22 gauge for mice, with a ball tip to prevent injury).

    • Syringes.

    • Levamlodipine dosing solution.

  • Procedure:

    • Weigh the animal to determine the exact volume of the dosing solution to be administered (typically 5-10 ml/kg for rats).

    • Gently restrain the animal, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.

    • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it over the tongue into the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

    • Once the needle is in the stomach (pre-measure the length from the mouth to the last rib), slowly administer the solution.

    • Gently remove the needle and return the animal to its cage.

    • Monitor the animal for a few minutes post-administration for any signs of distress.

Experimental Workflow

Experimental Workflow cluster_setup Phase 1: Model Development cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Animal_Selection Animal Model Selection (e.g., SHR, Dahl S) Acclimatization Acclimatization (1-2 weeks) Animal_Selection->Acclimatization Hypertension_Induction Hypertension Induction (if applicable, e.g., high-salt diet) Acclimatization->Hypertension_Induction Baseline_BP Baseline Blood Pressure Measurement Hypertension_Induction->Baseline_BP Grouping Randomization into Groups (Control, Vehicle, Levamlodipine) Baseline_BP->Grouping Drug_Admin Daily Drug Administration (e.g., Oral Gavage) Grouping->Drug_Admin Monitoring Ongoing Monitoring (BP, Heart Rate, Weight) Drug_Admin->Monitoring Endpoint_Measurement Endpoint Measurements (Final BP, Organ Weights) Monitoring->Endpoint_Measurement Tissue_Collection Tissue Collection (Heart, Kidneys, Aorta) Endpoint_Measurement->Tissue_Collection Biochemical_Analysis Biochemical/Molecular Analysis Tissue_Collection->Biochemical_Analysis Data_Analysis Statistical Data Analysis Biochemical_Analysis->Data_Analysis

Caption: General workflow for in-vivo hypertension studies.

Data Presentation: Dosages and Efficacy

The following tables summarize dosages and efficacy data from studies using levamlodipine or its racemate, amlodipine, in various animal models of hypertension.

Table 1: Levamlodipine Administration in Animal Models

Animal ModelDoseRoute of AdministrationDurationReference
L-NAME Hypertensive Mouse0.7 mg/kg/dayOral8 weeks[9]
L-NAME Hypertensive Mouse1.4 mg/kg/dayOral8 weeks[9]

Table 2: Amlodipine Administration in Animal Models (as a proxy)

Animal ModelDoseRoute of AdministrationDurationObserved EffectReference
Spontaneously Hypertensive Rat (SHR)0.5 - 2 mg/kgGastric fistulaSingle doseDose-dependent decrease in BP[10]
Spontaneously Hypertensive Rat (SHR)400 µg/kg + 100 µg/kg/hIntravenousAcute infusionDecrease in BP by 27 ± 5 mmHg[12]
Dahl Salt-Sensitive Rat3 mg/kg/dayOral4 weeksAttenuated salt-induced increase in SBP[7]
Sprague-Dawley Rat (High-Salt Diet)Not specifiedOral6 weeksAbolished the increase in systolic and diastolic BP[6][13]
NIDDM Rat5 mg/kgOral6 weeksIncreased insulin sensitivity[14]
Stroke-Prone SHRNot specifiedDrinking water30 daysReduced systolic BP and urinary norepinephrine[15]

Note: As levamlodipine is the active S-enantiomer, a dose of racemic amlodipine contains 50% levamlodipine. Therefore, a 2 mg/kg dose of amlodipine corresponds to a 1 mg/kg dose of levamlodipine.

Blood Pressure Measurement

Consistent and accurate blood pressure measurement is crucial. The tail-cuff method is a common non-invasive technique.

Protocol for Tail-Cuff Blood Pressure Measurement
  • Acclimatize the animals to the restraining device and the procedure for several days before recording actual measurements to minimize stress-induced fluctuations.

  • Gently warm the animal to approximately 37°C for 10-15 minutes to detect the tail pulse more easily.

  • Place the animal in the restrainer and fit the cuff and sensor over the tail.

  • Record at least 5-10 consecutive measurements and average them to obtain a reliable reading for systolic blood pressure, diastolic blood pressure, and heart rate.

  • Conduct measurements at the same time each day to minimize circadian variations.

Concluding Remarks

These application notes and protocols provide a framework for conducting in-vivo research on the antihypertensive effects of this compound. Researchers should adapt these protocols to their specific experimental design and adhere to all institutional and national guidelines for the ethical care and use of laboratory animals. Careful selection of the animal model, precise drug administration, and consistent data collection are paramount for obtaining robust and reproducible results.

References

Application Note: Quantitative Analysis of Levamlodipine and its Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides a detailed protocol for the sensitive and selective quantification of levamlodipine (the pharmacologically active S-enantiomer of amlodipine) and its primary metabolite in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Levamlodipine is a calcium channel blocker used for treating hypertension.[1][2][3] Accurate measurement of its plasma concentration is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The method described herein is based on established analytical techniques, employing either solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample cleanup, followed by chromatographic separation and detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

Metabolic Pathway of Levamlodipine

Levamlodipine is extensively metabolized in the liver, with approximately 90% of the drug converted to inactive metabolites.[1][2][4] The primary metabolic pathway is mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[4][5] This involves the dehydrogenation of the dihydropyridine ring to form a pyridine derivative (M9), which is the most significant metabolite found in human liver microsomes.[4][5]

Metabolism Levamlodipine Levamlodipine enzyme CYP3A4 Mediated Dehydrogenation Levamlodipine->enzyme M9 Pyridine Metabolite (M9) (Inactive) enzyme->M9

Figure 1. Primary metabolic pathway of levamlodipine.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the analysis.

2.1 Materials and Reagents

  • Levamlodipine analytical standard (≥98% purity)

  • Levamlodipine metabolite (M9) standard (if available)

  • Internal Standard (IS), e.g., (S)-Amlodipine-d4 or a structurally similar compound like tizanidine.[6][7]

  • Acetonitrile, Methanol (HPLC or LC-MS grade)

  • Formic Acid, Ammonium Formate, Monoethanolamine (LC-MS grade)

  • Isopropyl Alcohol (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (K3EDTA as anticoagulant)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or extraction solvents (e.g., ethyl acetate, diethyl ether:dichloromethane).[8][9][10]

2.2 Instrumentation

  • Liquid Chromatography System: UPLC or HPLC system capable of gradient elution (e.g., SHIMADZU Nexera UHPLC LC-30A, SCIEX ExionLC™ AD).[9][11]

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Applied Biosystems Triple Quad 6500+, SCIEX QTRAP® 4500).[9][11]

  • Data System: Software for instrument control, data acquisition, and processing (e.g., Analyst software).[7][9]

2.3 Preparation of Stock Solutions, Calibration Standards, and QC Samples

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve levamlodipine and the Internal Standard in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare intermediate working solutions by serially diluting the stock solutions with a 50:50 mixture of acetonitrile and water.

  • Calibration Standards (CS): Spike blank human plasma with the appropriate working solutions to prepare a calibration curve over the desired concentration range (e.g., 50 pg/mL to 10,000 pg/mL).[6]

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., LLOQ, 3x LLOQ, and ~80% of the upper limit of quantification).

2.4 Sample Preparation Protocol The following workflow outlines a general procedure for plasma sample extraction. Both SPE and LLE are widely used and effective.[7][9]

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing add_is 1. Pipette 150 µL plasma and add Internal Standard extraction 2. Perform Extraction (SPE or LLE) add_is->extraction evap 3. Evaporate eluent/solvent to dryness under Nitrogen extraction->evap reconstitute 4. Reconstitute residue in 150 µL Mobile Phase evap->reconstitute injection 5. Inject 10-20 µL into LC-MS/MS System reconstitute->injection separation 6. Chromatographic Separation injection->separation detection 7. Tandem MS Detection (MRM) separation->detection integration 8. Peak Integration & Quantification detection->integration report 9. Generate Concentration Report integration->report

References

Application Notes and Protocols for Investigating the Effects of Levamlodipine on Cardiomyocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for researchers to investigate the cellular and molecular effects of levamlodipine on cardiomyocytes. The protocols cover essential techniques including primary cardiomyocyte isolation and culture, analysis of cellular hypertrophy and apoptosis, and electrophysiological assessment.

Cardiomyocyte Cell Culture

Primary neonatal rat ventricular myocytes (NRVMs) and the H9c2 cell line are commonly used models for studying cardiomyocyte biology.

Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)

This protocol describes the isolation of NRVMs from 1-3 day old Sprague-Dawley rat pups, a well-established method for obtaining primary cardiomyocytes.[1][2][3][4]

Materials:

  • 1-3 day old Sprague-Dawley rat pups

  • Hanks' Balanced Salt Solution (HBSS)

  • 0.1% Trypsin-EDTA

  • Collagenase Type II

  • Percoll density gradient solutions

  • Plating medium (e.g., DMEM with 10% FBS, penicillin-streptomycin)

  • Culture dishes coated with fibronectin or laminin[1]

Protocol:

  • Heart Isolation: Euthanize neonatal rats according to approved animal protocols. Excise the hearts and place them in ice-cold HBSS.

  • Ventricle Dissection: Under a dissecting microscope, remove the atria and large vessels, and mince the ventricular tissue.

  • Enzymatic Digestion: Transfer the minced tissue to a solution containing trypsin and collagenase and incubate with gentle agitation. Multiple digestion steps may be necessary to maximize cell yield.[5]

  • Cell Dissociation and Filtration: After digestion, gently triturate the tissue to release individual cells. Filter the cell suspension through a cell strainer to remove undigested tissue.

  • Fibroblast Removal: To enrich for cardiomyocytes, pre-plate the cell suspension in an uncoated culture dish for 1-2 hours. Fibroblasts will preferentially adhere, leaving cardiomyocytes in suspension.

  • Percoll Gradient Centrifugation: For higher purity, layer the cell suspension on a discontinuous Percoll gradient and centrifuge to separate cardiomyocytes from other cell types.[1][4]

  • Cell Plating: Resuspend the purified cardiomyocytes in plating medium and seed them onto coated culture dishes.

  • Cell Culture: Maintain the cells in a humidified incubator at 37°C with 5% CO2. The medium should be changed every 2-3 days.

H9c2 Cell Line Culture

The H9c2 cell line, derived from embryonic rat heart tissue, provides a convenient and reproducible model for cardiovascular research.[6][7]

Materials:

  • H9c2 cells (ATCC CRL-1446)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • 10% Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA

Protocol:

  • Cell Thawing: Rapidly thaw a cryopreserved vial of H9c2 cells in a 37°C water bath.

  • Cell Plating: Transfer the thawed cells to a culture flask containing pre-warmed complete growth medium (DMEM with 10% FBS and antibiotics).

  • Cell Culture: Incubate the cells at 37°C in a humidified 5% CO2 atmosphere.

  • Subculturing: When the cells reach 70-80% confluency, wash them with PBS, detach them using Trypsin-EDTA, and re-seed them into new flasks at a lower density. To prevent the loss of the myoblastic phenotype, it is recommended to subculture before reaching full confluency.

Experimental Protocols

Cardiomyocyte Hypertrophy Assay

Cardiomyocyte hypertrophy, an increase in cell size, can be induced by various stimuli and is a hallmark of many cardiac diseases.[8][9][10]

Protocol:

  • Cell Seeding: Plate NRVMs or H9c2 cells in multi-well plates.

  • Serum Starvation: Once the cells are attached and have started to beat (for NRVMs), replace the growth medium with a serum-free or low-serum medium for 24 hours to synchronize the cells.

  • Induction of Hypertrophy: Treat the cells with a hypertrophic agonist (e.g., phenylephrine, angiotensin II) in the presence or absence of varying concentrations of levamlodipine for 48 hours.

  • Cell Size Measurement:

    • Immunofluorescence: Fix the cells and stain for a cardiomyocyte-specific marker (e.g., α-actinin) and a nuclear stain (e.g., DAPI). Capture images using a fluorescence microscope and measure the cell surface area using image analysis software.

    • Flow Cytometry: Detach the cells and analyze their forward scatter (FSC) properties using a flow cytometer, which correlates with cell size.[11]

  • Protein Synthesis Assay: Measure the incorporation of a radiolabeled amino acid (e.g., [3H]-leucine) into total protein as an indicator of protein synthesis.

Quantitative Data Summary: Hypertrophy

Treatment GroupAgonistLevamlodipine (µM)Cell Surface Area (µm²)[3H]-Leucine Incorporation (CPM)
Control--
Agonist ControlAgonist0
LevamlodipineAgonist0.1
LevamlodipineAgonist1
LevamlodipineAgonist10
Cardiomyocyte Apoptosis Assay (TUNEL Assay)

Apoptosis, or programmed cell death, in cardiomyocytes is a critical factor in the progression of heart failure. The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a common method for detecting DNA fragmentation, a hallmark of apoptosis.[12][13]

Protocol:

  • Cell Treatment: Plate and treat cardiomyocytes with an apoptotic stimulus (e.g., doxorubicin, hypoxia) with or without levamlodipine for a predetermined duration.

  • Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution like 0.1% Triton X-100 in sodium citrate to allow entry of the labeling reagents.[13]

  • TUNEL Staining: Incubate the cells with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., biotin-dUTP or fluorescently labeled dUTP).

  • Detection:

    • Chromogenic Detection: If using biotin-dUTP, follow with an incubation with streptavidin-HRP and a chromogenic substrate like DAB to produce a colored precipitate in apoptotic cells.

    • Fluorescent Detection: If using a fluorescently labeled dUTP, visualize the apoptotic cells directly using a fluorescence microscope.[14]

  • Quantification: Count the number of TUNEL-positive nuclei and express it as a percentage of the total number of nuclei (counterstained with DAPI or hematoxylin).

Quantitative Data Summary: Apoptosis

Treatment GroupApoptotic StimulusLevamlodipine (µM)Percentage of TUNEL-Positive Cells (%)
Control--
Stimulus ControlStimulus0
LevamlodipineStimulus0.1
LevamlodipineStimulus1
LevamlodipineStimulus10
Electrophysiological Analysis (Patch-Clamp)

The patch-clamp technique allows for the detailed study of ion channel function and action potentials in individual cardiomyocytes.[15][16][17][18]

Protocol:

  • Cell Preparation: Plate cardiomyocytes on glass coverslips suitable for microscopy and electrophysiological recording.

  • Perforated Patch-Clamp Configuration: This configuration is recommended to maintain the intracellular signaling environment.[15][17]

    • Prepare a pipette solution containing an antibiotic that forms small pores in the cell membrane (e.g., amphotericin B or gramicidin).

    • Approach a single, healthy cardiomyocyte with the patch pipette and form a high-resistance (gigaohm) seal.

    • Allow time for the antibiotic to incorporate into the cell membrane and form pores, which provides electrical access to the cell interior.

  • Action Potential Recording:

    • Switch to current-clamp mode.

    • Record spontaneous action potentials or elicit them by injecting small depolarizing current pulses.

    • Apply levamlodipine to the bath solution and record the changes in action potential parameters.

  • Data Analysis: Analyze key action potential parameters, including resting membrane potential, action potential amplitude, duration at 50% and 90% repolarization (APD50, APD90), and maximum upstroke velocity.

Quantitative Data Summary: Electrophysiology

ParameterControlLevamlodipine (1 µM)Levamlodipine (10 µM)
Resting Membrane Potential (mV)
Action Potential Amplitude (mV)
APD50 (ms)
APD90 (ms)
Maximum Upstroke Velocity (V/s)

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the experimental workflows and potential signaling pathways involved in the effects of levamlodipine on cardiomyocytes.

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays NRVMs Primary Neonatal Rat Ventricular Myocytes (NRVMs) Agonist Hypertrophic/Apoptotic Agonist NRVMs->Agonist Levamlodipine Levamlodipine (Varying Concentrations) NRVMs->Levamlodipine H9c2 H9c2 Cell Line H9c2->Agonist H9c2->Levamlodipine Hypertrophy Hypertrophy Assay (Cell Size, Protein Synthesis) Levamlodipine->Hypertrophy Apoptosis Apoptosis Assay (TUNEL) Levamlodipine->Apoptosis Electrophysiology Electrophysiology (Patch-Clamp) Levamlodipine->Electrophysiology signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Levamlodipine Levamlodipine L_type_Ca_Channel L-type Ca2+ Channel Levamlodipine->L_type_Ca_Channel Inhibits Ca_influx ↓ Intracellular Ca2+ L_type_Ca_Channel->Ca_influx GPCR G-Protein Coupled Receptors (GPCRs) PLC PLC GPCR->PLC PI3K PI3K GPCR->PI3K Calcineurin Calcineurin Ca_influx->Calcineurin IP3_DAG IP3 & DAG PLC->IP3_DAG PKC PKC IP3_DAG->PKC Gene_Expression Gene Expression (Hypertrophy, Apoptosis) PKC->Gene_Expression NFAT NFAT Calcineurin->NFAT Akt Akt PI3K->Akt Akt->Gene_Expression NFAT->Gene_Expression

References

Troubleshooting & Optimization

Troubleshooting levamlodipine hydrochloride degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the degradation of levamlodipine hydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Levamlodipine, the active enantiomer of amlodipine, is susceptible to degradation under several conditions. The primary factors include exposure to light (photodegradation), alkaline and acidic conditions (hydrolysis), and oxidizing agents.[1][2] While amlodipine has shown stability at high temperatures and humidity in some studies, extreme heat can also contribute to degradation.[1] The dihydropyridine ring in the levamlodipine structure is particularly prone to oxidation, leading to the formation of a pyridine derivative.[3]

Q2: My levamlodipine solution is changing color. What could be the cause?

A2: A color change, such as turning pale yellow, can be an indicator of degradation.[4] This is often associated with the formation of degradation products, particularly upon exposure to light or as a result of chemical incompatibilities in the formulation. It is crucial to investigate the presence of impurities when a color change is observed.

Q3: What are the known degradation products of levamlodipine?

A3: Forced degradation studies on amlodipine, the racemic mixture containing levamlodipine, have identified several degradation products. The most common is the pyridine derivative (Impurity D), formed through the oxidation of the dihydropyridine ring.[3][5] Other degradation products can be formed under hydrolytic (acidic and basic) and oxidative stress.[2][5] While specific degradation products for this compound are not extensively detailed in the provided results, they are expected to be analogous to those of amlodipine besylate.

Q4: How can I prevent the degradation of my this compound stock solution?

A4: To minimize degradation, it is recommended to:

  • Protect from light: Store solutions in amber-colored vials or protect them from direct light exposure.[1][6]

  • Control pH: Maintain the pH of the solution within a stable range. Levamlodipine is more stable in neutral to slightly acidic conditions and degrades in strongly acidic and alkaline environments.[1][5]

  • Use appropriate solvents: Prepare solutions in high-purity solvents. For long-term storage, consider solvents like DMSO, but be aware that absorbed moisture can reduce solubility.[7]

  • Store at recommended temperatures: While levamlodipine shows some thermal stability, it is best to store solutions at controlled room temperature or as recommended by the manufacturer. For long-term storage, temperatures below -15°C are suggested.[8]

  • Avoid oxidizing agents: Keep solutions free from contact with oxidizing agents.

Troubleshooting Guides

Issue 1: Rapid Loss of Potency in this compound Solution
Possible Cause Troubleshooting Step Recommended Action
Photodegradation Verify the light protection measures for your solution.Store the solution in an amber vial or wrap the container in aluminum foil. Conduct experiments under low-light conditions if possible.
pH Instability Measure the pH of your solution.Adjust the pH to a neutral or slightly acidic range using appropriate buffers. Avoid strong acids or bases.
Oxidation Check for the presence of oxidizing agents or exposure to air.Use de-gassed solvents. Consider adding an antioxidant if compatible with your experimental design.
Incompatible Excipients Review the composition of your solution for any potentially incompatible excipients.A study on amlodipine suggested a possible incompatibility with sodium stearyl fumarate.[1] If excipients are present, test the stability of levamlodipine with each one individually.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Possible Cause Troubleshooting Step Recommended Action
Formation of Degradation Products Perform a forced degradation study to identify potential degradation products.Expose your levamlodipine solution to stress conditions (acid, base, peroxide, light, heat) to generate degradation products and compare their retention times with the unknown peaks.
Contamination Check the purity of your solvent and any other reagents used.Use fresh, high-purity solvents and reagents. Run a blank injection of the solvent to check for contaminants.
Interaction with Container Evaluate the suitability of your storage container.Ensure the container material is inert and does not leach any substances into your solution.

Quantitative Data Summary

The following table summarizes the degradation of amlodipine besylate under various stress conditions, which can serve as a reference for this compound.

Stress Condition Degradation (%) Reference
Basic Hydrolysis (0.1 M NaOH)43%[2]
Acidic Hydrolysis (0.1 M HCl)1%[2]
Oxidative (3% H₂O₂)1%[2]
Photolytic (UV and White Light)5%[2]
Thermal (105°C for 3 days)No degradation[2]
Thermal/HumidityNo degradation[2]

Note: The extent of degradation can vary based on the specific experimental conditions such as concentration, duration of exposure, and temperature.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[9]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Keep the solution at room temperature or heat to accelerate degradation (e.g., 60°C for 1 hour).[10] Neutralize the solution with an appropriate amount of 1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.[2] Keep the solution at room temperature. Neutralize the solution with an appropriate amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.[2] Keep the solution at room temperature.

  • Thermal Degradation: Place a sample of the stock solution in a controlled temperature oven at a high temperature (e.g., 80°C for 48 hours).[5]

  • Photodegradation: Expose the stock solution to UV light (e.g., 200 W-h/m²) and visible light (e.g., 1.2 million lux-h).[2] A control sample should be kept in the dark.

  • Analysis: Analyze all samples using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate levamlodipine from its degradation products.

  • Column: ZORBAX Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 30 mM, pH 2.7) in a ratio of 34:66 (v/v).[9]

  • Flow Rate: 1 mL/min.[9]

  • Injection Volume: 10 µL.[9]

  • Detection Wavelength: 210 nm.[9]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

Note: Method optimization may be required to achieve the desired separation of all degradation products.

Visualizations

cluster_stress Stress Conditions cluster_drug Active Pharmaceutical Ingredient cluster_degradation Degradation Pathways cluster_products Degradation Products Light Light Photodegradation Photodegradation Light->Photodegradation Base Base Hydrolysis Hydrolysis Base->Hydrolysis Acid Acid Acid->Hydrolysis Oxidizing Agent Oxidizing Agent Oxidation Oxidation Oxidizing Agent->Oxidation Levamlodipine HCl (in solution) Levamlodipine HCl (in solution) Levamlodipine HCl (in solution)->Photodegradation Levamlodipine HCl (in solution)->Hydrolysis Levamlodipine HCl (in solution)->Oxidation Pyridine Derivative (Impurity D) Pyridine Derivative (Impurity D) Photodegradation->Pyridine Derivative (Impurity D) Other Impurities Other Impurities Hydrolysis->Other Impurities Oxidation->Pyridine Derivative (Impurity D)

Caption: Levamlodipine HCl Degradation Pathways.

cluster_start Start cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_end End Start Start Prepare Levamlodipine HCl Stock Solution Prepare Levamlodipine HCl Stock Solution Start->Prepare Levamlodipine HCl Stock Solution Divide into Aliquots for Stress Testing Divide into Aliquots for Stress Testing Prepare Levamlodipine HCl Stock Solution->Divide into Aliquots for Stress Testing Acid Hydrolysis Acid Hydrolysis Divide into Aliquots for Stress Testing->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Divide into Aliquots for Stress Testing->Base Hydrolysis Oxidation Oxidation Divide into Aliquots for Stress Testing->Oxidation Photolysis Photolysis Divide into Aliquots for Stress Testing->Photolysis Thermal Stress Thermal Stress Divide into Aliquots for Stress Testing->Thermal Stress Control (Unstressed) Control (Unstressed) Divide into Aliquots for Stress Testing->Control (Unstressed) Neutralize Acid/Base Samples Neutralize Acid/Base Samples Acid Hydrolysis->Neutralize Acid/Base Samples Base Hydrolysis->Neutralize Acid/Base Samples Analyze by Stability-Indicating HPLC Analyze by Stability-Indicating HPLC Oxidation->Analyze by Stability-Indicating HPLC Photolysis->Analyze by Stability-Indicating HPLC Thermal Stress->Analyze by Stability-Indicating HPLC Control (Unstressed)->Analyze by Stability-Indicating HPLC Neutralize Acid/Base Samples->Analyze by Stability-Indicating HPLC Identify Degradation Products Identify Degradation Products Analyze by Stability-Indicating HPLC->Identify Degradation Products

Caption: Forced Degradation Experimental Workflow.

cluster_issue Issue cluster_q1 Initial Check cluster_a1 Resolution cluster_q2 Further Investigation cluster_a2 Conclusion Unexpected Peak in HPLC Unexpected Peak in HPLC Is the peak present in the blank? Is the peak present in the blank? Unexpected Peak in HPLC->Is the peak present in the blank? Contamination from solvent/system Contamination from solvent/system Is the peak present in the blank?->Contamination from solvent/system Yes Degradation Product Degradation Product Is the peak present in the blank?->Degradation Product No Does the peak area increase over time or with stress? Does the peak area increase over time or with stress? Degradation Product->Does the peak area increase over time or with stress? Likely a degradation product Likely a degradation product Does the peak area increase over time or with stress?->Likely a degradation product Yes Likely a stable impurity Likely a stable impurity Does the peak area increase over time or with stress?->Likely a stable impurity No

Caption: Troubleshooting Logic for Unknown HPLC Peaks.

References

Identifying degradation products of levamlodipine under stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying degradation products of levamlodipine under stress conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the forced degradation studies of levamlodipine.

Issue 1: No or Minimal Degradation Observed

Possible Cause Recommended Solution
Stress conditions are too mild. Increase the concentration of the stress agent (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. For photostability, increase the light intensity or exposure time.[1]
Levamlodipine is highly stable under the applied conditions. Confirm that the stress applied is in excess of the energy from accelerated stability conditions (e.g., 40°C for 6 months). If no degradation is achieved, provide a scientific rationale.[1]
Incorrect solvent or pH for the stress study. Ensure the drug substance is sufficiently soluble in the chosen solvent system to allow for degradation to occur. Verify the pH of the solution before and during the stress study.

Issue 2: Excessive Degradation or Mass Imbalance

Possible Cause Recommended Solution
Stress conditions are too harsh. Reduce the concentration of the stress agent, the temperature, or the duration of exposure to generate relevant degradation products.[1]
Formation of secondary degradation products. Analyze samples at multiple time points to track the formation and degradation of primary and secondary products.
Degradation products are not detected by the analytical method. Ensure the analytical method is capable of detecting all potential degradation products. This may require adjusting the detection wavelength or using a mass spectrometer.
Precipitation of the drug or degradation products. Visually inspect the stressed samples for any precipitation. If observed, use a different solvent system or adjust the concentration.

Issue 3: Chromatographic Problems (Peak Tailing, Splitting, or Co-elution)

Possible Cause Recommended Solution
Interaction with active silanols on the HPLC column. Use a high-purity silica-based column. Adjust the mobile phase pH to suppress silanol ionization (typically lower pH for basic compounds like levamlodipine). Add a basic mobile phase additive like triethylamine (TEA).
Column overload. Reduce the amount of sample injected or dilute the sample.
Incompatible sample solvent with the mobile phase. Whenever possible, dissolve the sample in the initial mobile phase.
Co-elution of impurities or degradation products. Optimize the chromatographic method by adjusting the mobile phase composition, gradient, flow rate, or column temperature. Consider using a different column chemistry.
Column contamination or void. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation products of levamlodipine?

A1: Based on studies of its racemate, amlodipine, the primary degradation product is the pyridine derivative, often referred to as Impurity D.[2][3] This is formed through the aromatization of the dihydropyridine ring. Other potential degradation products can arise from hydrolysis of the ester groups and other side-chain modifications.[2][4][5]

Q2: Which stress conditions are most likely to degrade levamlodipine?

A2: Levamlodipine, similar to amlodipine, is expected to be most susceptible to alkaline hydrolysis and photolysis.[3][6] Degradation is also observed under acidic and oxidative conditions, while it is generally stable to thermal stress.[2][7]

Q3: What is a suitable starting point for the concentration of stress agents?

A3: For initial studies, you can use 0.1 M HCl for acidic hydrolysis, 0.1 M NaOH for alkaline hydrolysis, and 3% hydrogen peroxide for oxidative degradation.[6] The concentration and duration should be adjusted to achieve the target degradation of 10-30%.

Q4: How can I ensure my analytical method is "stability-indicating"?

A4: A stability-indicating method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To demonstrate this, you must show that all degradation product peaks are well-resolved from the main levamlodipine peak and from each other. Peak purity analysis using a photodiode array (PDA) detector or a mass spectrometer is essential.

Q5: What should I do if I observe a new, unknown peak in my chromatogram?

A5: An unknown peak suggests the formation of a degradation product or an impurity. You should investigate its origin by comparing chromatograms of stressed and unstressed samples, as well as placebos. To identify the unknown peak, techniques like LC-MS/MS are invaluable for obtaining mass and fragmentation data to elucidate its structure.[2]

Quantitative Data Summary

The following tables summarize quantitative data on the degradation of amlodipine, which is expected to be directly applicable to levamlodipine, as they are enantiomers and should exhibit identical chemical stability.

Table 1: Degradation of Amlodipine Besylate Under Various Stress Conditions

Stress ConditionReagent/ParameterDurationTemperatureDegradation (%)Reference
Acidic Hydrolysis1 M HCl72 hoursRoom Temp~27%[7]
Alkaline Hydrolysis0.1 M NaOH3 daysAmbient43%[6]
Oxidative3% H₂O₂3 daysAmbient~1%[6]
PhotolyticUV & White Light--5%[6]
Thermal105°C3 days105°CNo degradation[6]
Acidic Hydrolysis5 M HCl6 hours80°C75.2%[8]
Alkaline Hydrolysis5 M NaOH6 hours80°CTotal Degradation[8]
Oxidative3% H₂O₂ in Methanol6 hours80°C80.1%[8]

Note: The extent of degradation can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of Levamlodipine

This protocol outlines the general procedure for subjecting levamlodipine to various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of levamlodipine in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[7]

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl. Keep the solution at room temperature or elevate the temperature (e.g., 60-80°C) for a specified period. Withdraw samples at different time intervals, neutralize with an equivalent amount of base, and dilute with the mobile phase for analysis.[7][8]

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH. Follow the same procedure as for acidic hydrolysis, neutralizing with an equivalent amount of acid before analysis.[6][8]

  • Oxidative Degradation: Mix the stock solution with a solution of 3-30% hydrogen peroxide. Keep the solution at room temperature, protected from light. Withdraw samples at various time points and dilute with the mobile phase for analysis.[2][8]

  • Thermal Degradation: Expose a solid sample of levamlodipine to dry heat in an oven (e.g., 80-105°C) for a specified duration. Also, expose a solution of levamlodipine to heat. Dissolve the solid sample or dilute the solution sample in the mobile phase for analysis.[2][6]

  • Photolytic Degradation: Expose a solution of levamlodipine to UV light (e.g., 254 nm or 365 nm) and/or visible light in a photostability chamber. A control sample should be kept in the dark under the same conditions. Analyze the samples at different time points.[6]

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for levamlodipine and its degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often preferred.

    • Mobile Phase A: Buffer solution (e.g., 0.02 M phosphate buffer, pH adjusted to 3.0 with phosphoric acid).

    • Mobile Phase B: Acetonitrile or Methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 238 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Method validation should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep Levamlodipine Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1M - 1M HCl) prep->acid base Alkaline Hydrolysis (0.1M - 1M NaOH) prep->base oxidative Oxidative (3-30% H2O2) prep->oxidative thermal Thermal (80-105°C) prep->thermal photo Photolytic (UV/Vis Light) prep->photo hplc Stability-Indicating HPLC-UV acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc lcms LC-MS/MS for Identification hplc->lcms data Quantitative Data (% Degradation) hplc->data products Identification of Degradation Products lcms->products

Caption: Experimental workflow for forced degradation studies of levamlodipine.

troubleshooting_logic start Start Degradation Experiment check_degradation Assess % Degradation start->check_degradation no_degradation Issue: No/Minimal Degradation check_degradation->no_degradation < 10% excessive_degradation Issue: Excessive Degradation check_degradation->excessive_degradation > 30% good_degradation Degradation in 10-30% Range check_degradation->good_degradation 10-30% increase_stress Action: Increase Stress Severity no_degradation->increase_stress increase_stress->start decrease_stress Action: Decrease Stress Severity excessive_degradation->decrease_stress decrease_stress->start analyze_hplc Analyze by HPLC good_degradation->analyze_hplc check_chromatography Assess Chromatography analyze_hplc->check_chromatography bad_chromatography Issue: Peak Tailing/Splitting/Co-elution check_chromatography->bad_chromatography No good_chromatography Good Peak Shape & Resolution check_chromatography->good_chromatography Yes optimize_method Action: Optimize HPLC Method bad_chromatography->optimize_method optimize_method->analyze_hplc end Proceed to Identification & Quantification good_chromatography->end

Caption: Troubleshooting logic for levamlodipine degradation studies.

References

Technical Support Center: Optimizing Levamlodipine Dosage for In-Vitro Calcium Influx Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing levamlodipine dosage for in-vitro calcium influx assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of levamlodipine in in-vitro calcium influx assays?

Levamlodipine is the pharmacologically active S-enantiomer of amlodipine.[1] It functions as a dihydropyridine calcium channel blocker, specifically targeting L-type calcium channels.[1][2] In in-vitro assays, levamlodipine inhibits the influx of calcium ions into cells through these channels, leading to a reduction in intracellular calcium concentration. This inhibitory effect is what is typically measured in calcium influx assays.

Q2: What are recommended starting concentrations for levamlodipine in a calcium influx assay?

For initial experiments, a concentration range spanning from nanomolar (nM) to micromolar (µM) is recommended. Based on published IC50 values, which vary depending on the cell type and experimental conditions, a good starting point for a dose-response curve could be from 1 nM to 10 µM.

Q3: How long should I pre-incubate my cells with levamlodipine before starting the calcium influx measurement?

Amlodipine, the racemic mixture containing levamlodipine, is known for its slow onset of action. Therefore, a pre-incubation period is crucial to allow the compound to bind to the calcium channels. A pre-incubation time of at least 30 to 60 minutes is recommended. Optimization of this timing may be necessary for your specific cell type and experimental setup.

Q4: Can I use the Fura-2 calcium indicator in my assay with levamlodipine?

It is strongly discouraged to use Fura-2 or other UV-excitable calcium indicators with levamlodipine. Amlodipine exhibits autofluorescence at the excitation wavelengths of Fura-2, which can interfere with the signal and lead to misinterpretation of the results.[2][3]

Q5: Which calcium indicators are recommended for use with levamlodipine?

To avoid autofluorescence interference, it is recommended to use calcium indicators with longer excitation wavelengths. Suitable alternatives include Fluo-4, Cal-520, and Rhod-2.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low signal change after levamlodipine addition Inadequate pre-incubation time.Increase the pre-incubation time with levamlodipine to at least 30-60 minutes to ensure sufficient binding to the L-type calcium channels.
Levamlodipine concentration is too low.Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 100 µM) to determine the optimal inhibitory concentration for your cell system.
Cell health is compromised.Ensure cells are healthy and have a proper membrane potential before starting the experiment. Use a positive control (e.g., a known L-type calcium channel blocker like nifedipine) to validate the assay.
High background fluorescence Autofluorescence from levamlodipine.If using a UV-excitable dye like Fura-2, switch to a longer wavelength dye such as Fluo-4, Cal-520, or Rhod-2 to avoid spectral overlap.[2][3]
Dye loading issues.Optimize the dye loading protocol, including concentration and incubation time, to ensure adequate intracellular concentration without overloading, which can lead to high background.
Inconsistent results between wells/replicates Pipetting errors or uneven cell plating.Ensure accurate and consistent pipetting of both cells and compounds. Verify that the cell monolayer is confluent and evenly distributed across the wells.
Temperature fluctuations.Maintain a stable temperature throughout the assay, as temperature can affect both channel kinetics and dye fluorescence.
Unexpected increase in calcium signal with levamlodipine Off-target effects at high concentrations.High micromolar concentrations of amlodipine have been reported to cause intracellular calcium release from stores in some cell types.[4] Focus on a lower, more pharmacologically relevant concentration range.
Interference with the calcium indicator.As mentioned, avoid Fura-2. If using a recommended dye and still observing anomalies, run a control with levamlodipine and the dye in a cell-free buffer to check for direct interactions.

Experimental Protocols

Protocol 1: Determining the IC50 of Levamlodipine using a Fluorescent Plate Reader (e.g., FlexStation)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of levamlodipine on L-type calcium channels in a cell-based assay.

Materials:

  • Cells expressing L-type calcium channels (e.g., HEK293 cells stably expressing Cav1.2, or a relevant smooth muscle cell line)

  • Black, clear-bottom 96-well or 384-well plates

  • Levamlodipine stock solution (e.g., 10 mM in DMSO)

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • Potassium chloride (KCl) solution for depolarization

  • Fluorescent plate reader with liquid handling capabilities

Methodology:

  • Cell Plating:

    • Seed cells into the microplate at a density that will form a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C and 5% CO2.

  • Compound Plate Preparation:

    • Prepare a serial dilution of levamlodipine in assay buffer. A typical concentration range would be from 1 nM to 10 µM.

    • Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 10 µM nifedipine).

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in assay buffer (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127).

    • Remove the cell culture medium and wash the cells gently with assay buffer.

    • Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C.

    • After incubation, wash the cells gently with assay buffer to remove excess dye.

  • Levamlodipine Pre-incubation:

    • Add the prepared levamlodipine dilutions (from the compound plate) to the corresponding wells of the cell plate.

    • Incubate for 30-60 minutes at room temperature or 37°C, protected from light.

  • Calcium Influx Measurement:

    • Place the cell plate in the fluorescent plate reader.

    • Set the instrument to record fluorescence (e.g., excitation ~494 nm, emission ~516 nm for Fluo-4).

    • Establish a baseline fluorescence reading for 15-30 seconds.

    • Add a depolarizing stimulus (e.g., KCl solution to a final concentration of 50 mM) to all wells to open the L-type calcium channels.

    • Continue recording the fluorescence for 2-3 minutes to capture the peak calcium influx and subsequent plateau.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the vehicle control (100% activity) and a positive control or a high concentration of levamlodipine that gives maximal inhibition (0% activity).

    • Plot the normalized response against the logarithm of the levamlodipine concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

Table 1: Example IC50 Values for Amlodipine (Racemic Mixture) in In-Vitro Assays

Preparation IC50 (nM) Reference
K+-depolarized rat aorta1.9[5]
CaV1.2 channels (low frequency stimulation)57[6]

Note: These values are for amlodipine and may differ for levamlodipine and in different experimental systems. They are provided as a general reference.

Visualizations

Signaling Pathway of Levamlodipine Action

Levamlodipine_Pathway Extracellular Extracellular Space Intracellular Intracellular Space L_type_Ca_Channel L-type Ca²⁺ Channel Ca_ion_int Ca²⁺ L_type_Ca_Channel->Ca_ion_int Levamlodipine Levamlodipine Levamlodipine->L_type_Ca_Channel blocks Ca_ion_ext Ca²⁺ Ca_ion_ext->L_type_Ca_Channel influx Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_ion_int->Cellular_Response triggers

Caption: Levamlodipine blocks L-type calcium channels, inhibiting calcium influx.

Experimental Workflow for IC50 Determination

IC50_Workflow A 1. Plate Cells C 3. Load Cells with Fluorescent Ca²⁺ Indicator (e.g., Fluo-4) A->C B 2. Prepare Levamlodipine Serial Dilutions D 4. Pre-incubate Cells with Levamlodipine B->D C->D E 5. Measure Baseline Fluorescence D->E F 6. Add Depolarizing Stimulus (e.g., KCl) E->F G 7. Record Ca²⁺ Influx F->G H 8. Analyze Data and Calculate IC50 G->H

Caption: Workflow for determining the IC50 of levamlodipine in a calcium influx assay.

Troubleshooting Logic for No/Low Signal

Troubleshooting_Signal Start No/Low Signal? Check_Conc Is Levamlodipine Concentration Sufficient? Start->Check_Conc Check_Preincubation Is Pre-incubation Time Adequate? Check_Conc->Check_Preincubation Yes Increase_Conc Increase Concentration Range Check_Conc->Increase_Conc No Check_Cells Are Cells Healthy and Expressing Channels? Check_Preincubation->Check_Cells Yes Increase_Time Increase Pre-incubation Time Check_Preincubation->Increase_Time No Validate_Assay Validate with Positive Control and Check Cell Viability Check_Cells->Validate_Assay Uncertain

References

How to prevent levamlodipine precipitation in physiological buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with levamlodipine. The focus is on preventing its precipitation in physiological buffers during experiments.

Troubleshooting Guide: Preventing Levamlodipine Precipitation

This guide addresses common issues encountered when preparing levamlodipine solutions in physiological buffers.

Problem 1: Immediate Precipitation Upon Addition to Buffer

Potential Cause Troubleshooting Step Rationale
High Drug Concentration Reduce the final concentration of levamlodipine in the buffer.The concentration of the unionized form of levamlodipine may have exceeded its aqueous solubility limit.
pH of the Buffer Ensure the buffer pH is at least 1-2 units below the pKa of levamlodipine (pKa ≈ 8.6).[1][2][3]Levamlodipine is a weak base and is more soluble in its ionized state, which is favored at lower pH.[4]
Inadequate Initial Dissolution First, dissolve levamlodipine in a small amount of an organic co-solvent before adding it to the buffer.[5]Organic co-solvents can effectively dissolve levamlodipine, allowing for a more gradual and uniform dispersion in the aqueous buffer.
Buffer Composition Consider using a different buffer system.The components of some buffers can interact with the drug and reduce its solubility.[6][7]

Problem 2: Precipitation Over Time (Delayed Precipitation)

Potential Cause Troubleshooting Step Rationale
Metastable Supersaturation Incorporate a precipitation inhibitor, such as a polymer (e.g., HPMC, PVP), into the formulation.[8]Polymers can inhibit nucleation and crystal growth, thereby maintaining a supersaturated state.[8]
Temperature Fluctuations Maintain a constant temperature for the solution.Changes in temperature can affect the solubility of levamlodipine.
pH Shift Re-verify and stabilize the pH of the buffer, especially if using bicarbonate buffers which can lose CO2.[6][7]A shift in pH towards the pKa of levamlodipine can decrease its solubility and lead to precipitation.
Photodegradation Protect the solution from light.Amlodipine is known to be photosensitive, and degradation products may be less soluble.[9]

Frequently Asked Questions (FAQs)

1. What is the pKa of levamlodipine and why is it important?

Levamlodipine, the S-enantiomer of amlodipine, is a weak base with a pKa of approximately 8.6.[1][2][3] This is a critical parameter because it dictates the extent of ionization of the drug at a given pH. In physiological buffers (typically pH 7.4), levamlodipine will be predominantly in its more soluble, ionized form. However, as the pH of the solution approaches the pKa, the proportion of the less soluble, unionized form increases, heightening the risk of precipitation.[4][10]

2. What are the recommended solvents for preparing a levamlodipine stock solution?

Levamlodipine besylate and maleate salts are sparingly soluble in water.[1][5] For experimental purposes, it is advisable to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous physiological buffer. Suitable organic solvents include:

  • Dimethyl sulfoxide (DMSO)[5][11]

  • Ethanol[5]

  • Dimethylformamide (DMF)[5]

3. How can I increase the solubility of levamlodipine in my physiological buffer?

Several formulation strategies can be employed to enhance and maintain the solubility of levamlodipine:

  • pH Adjustment: Maintaining the buffer pH further away from the drug's pKa (e.g., pH 6.5-7.0) will increase the proportion of the more soluble ionized form.

  • Co-solvents: The inclusion of a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) in the final buffer solution can increase the solubility of the unionized form.[12]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[15]

  • Use of Surfactants: Surfactants can form micelles that entrap the hydrophobic drug molecules, increasing their apparent solubility.[12]

4. Which physiological buffer system is best to use?

The choice of buffer can influence levamlodipine's stability. While phosphate-buffered saline (PBS) is common, bicarbonate buffers are more physiologically relevant for simulating conditions in the small intestine.[6][7] However, bicarbonate buffers are prone to pH shifts due to the loss of CO2 to the atmosphere. If using a bicarbonate buffer, it is crucial to employ methods to maintain a stable pH, such as using a sealed system or a floating lid.[6][7] Studies have shown that drug precipitation can be faster in phosphate buffers compared to bicarbonate buffers under certain conditions.[6]

5. Can I use the amorphous form of levamlodipine to improve solubility?

Yes, the amorphous form of a drug typically exhibits higher apparent solubility and a faster dissolution rate than its crystalline counterparts.[16] Reports indicate that amorphous levamlodipine besylate has a significantly higher aqueous solubility compared to its crystalline form.[16] However, amorphous forms can be less stable and may convert to a less soluble crystalline form over time, especially in solution.

Data Presentation

Table 1: Solubility of Amlodipine/Levamlodipine in Various Solvents

Compound Solvent Solubility Reference
Levamlodipine maleateWaterSlightly soluble[1]
AmlodipineAqueous BuffersSparingly soluble[5]
AmlodipineEthanol~12.5 mg/mL[5]
AmlodipineDMSO~20 mg/mL[5]
AmlodipineDMF~20 mg/mL[5]
Amlodipine1:12 DMF:PBS (pH 7.2)~0.077 mg/mL[5]
Levamlodipine besylate (crystalline)Water~0.053 mg/mL[16]
Levamlodipine besylate (amorphous)Water~4.74 mg/mL[16]
Levamlodipine besylateDMSO60 - 150 mg/mL[11][17]
Amlodipine besylatepH 6.8 phosphate buffer~1.95 mg/mL[18]

Note: Solubility values can vary based on the specific salt form, temperature, and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Levamlodipine Solution using a Co-solvent

  • Weighing: Accurately weigh the required amount of levamlodipine (salt form).

  • Initial Dissolution: In a suitable container, dissolve the levamlodipine in a minimal volume of a compatible organic co-solvent (e.g., DMSO, ethanol). Vortex or sonicate briefly to ensure complete dissolution.

  • Dilution: While stirring, slowly add the dissolved levamlodipine stock solution to the pre-warmed (37°C) physiological buffer to achieve the desired final concentration.

  • Observation: Visually inspect the solution for any signs of precipitation immediately after preparation and at subsequent time points.

Protocol 2: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • HP-β-CD Solution Preparation: Prepare a solution of HP-β-CD in the desired physiological buffer at a concentration determined by phase-solubility studies (typically a molar excess relative to the drug).

  • Levamlodipine Stock Preparation: Prepare a concentrated stock solution of levamlodipine in a suitable co-solvent as described in Protocol 1.

  • Complexation: While vigorously stirring the HP-β-CD solution, add the levamlodipine stock solution dropwise.

  • Equilibration: Allow the mixture to stir for a predetermined period (e.g., 24-48 hours) at a constant temperature to ensure the formation of the inclusion complex.

  • Filtration (Optional): If necessary, filter the solution through a 0.22 µm filter to remove any undissolved drug particles.

Visualizations

G start Start: Prepare Levamlodipine Solution in Buffer precip Precipitation Observed? start->precip immediate Immediate? precip->immediate Yes end_node Solution Stable precip->end_node No delayed Delayed immediate->delayed No cause1 High Concentration? immediate->cause1 Yes cause4 Supersaturation? delayed->cause4 sol1 Reduce Concentration cause1->sol1 Yes cause2 pH Too High? cause1->cause2 No sol1->end_node sol2 Lower Buffer pH cause2->sol2 Yes cause3 Poor Initial Dissolution? cause2->cause3 No sol2->end_node sol3 Use Co-solvent for Stock cause3->sol3 Yes sol3->end_node sol4 Add Precipitation Inhibitor cause4->sol4 Yes cause5 pH Shift? cause4->cause5 No sol4->end_node sol5 Stabilize Buffer pH cause5->sol5 Yes sol5->end_node

Caption: Troubleshooting workflow for levamlodipine precipitation.

G cluster_drug Levamlodipine (Poorly Soluble) cluster_strategies Solubilization Strategies cluster_result Result drug Levamlodipine (Unionized) ph_adjust pH Adjustment (pH < pKa) drug->ph_adjust Increases Ionization cosolvent Co-solvents (e.g., DMSO, PEG) drug->cosolvent Increases Solubility of Unionized Form cyclodextrin Cyclodextrin (e.g., HP-β-CD) drug->cyclodextrin Forms Inclusion Complex soluble_form Soluble Levamlodipine in Physiological Buffer ph_adjust->soluble_form cosolvent->soluble_form cyclodextrin->soluble_form

Caption: Key strategies to prevent levamlodipine precipitation.

References

Technical Support Center: Overcoming Low Bioavailability of Levamlodipine in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo animal studies aimed at improving the low oral bioavailability of levamlodipine.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of levamlodipine observed in animal studies?

A1: The low oral bioavailability of levamlodipine, the pharmacologically active S-enantiomer of amlodipine, can be attributed to several factors:

  • Poor Aqueous Solubility: Levamlodipine is a BCS Class II drug, characterized by low solubility and high permeability. Its limited solubility in gastrointestinal fluids can be a rate-limiting step for its absorption.

  • First-Pass Metabolism: Levamlodipine is extensively metabolized in the liver and intestines, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3][4] This significant presystemic metabolism reduces the amount of active drug reaching systemic circulation.

  • Efflux by Transporters: P-glycoprotein (P-gp), an efflux transporter present in the intestinal epithelium, may actively pump levamlodipine back into the intestinal lumen, further limiting its net absorption.[5][6]

Q2: Which animal models are most appropriate for studying the oral bioavailability of levamlodipine?

A2: Rats and beagle dogs are commonly used animal models for preclinical pharmacokinetic studies of levamlodipine and other cardiovascular drugs.[7][8]

  • Rats: Offer the advantages of being cost-effective and having well-characterized physiology. They are suitable for initial screening of different formulations.

  • Beagle Dogs: Their gastrointestinal physiology is more comparable to humans, making them a good model for more advanced bioavailability and formulation studies. Their larger size also facilitates serial blood sampling.

Q3: What are the most promising formulation strategies to enhance the oral bioavailability of levamlodipine in animal studies?

A3: Several formulation strategies can be employed to overcome the challenges of low solubility and first-pass metabolism:

  • Solid Dispersions: Dispersing levamlodipine in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and, consequently, its absorption.

  • Nanoformulations (e.g., Nanoemulsions, Nanoparticles): Reducing the particle size of levamlodipine to the nanometer range significantly increases its surface area, leading to improved solubility and dissolution.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids, enhancing the solubilization and absorption of lipophilic drugs like levamlodipine.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
High variability in plasma concentrations between animals. 1. Inconsistent formulation preparation or dosing.2. Differences in food intake (if not a fasted study).3. Genetic variability in metabolic enzymes (e.g., CYP3A4) among animals.4. Improper oral gavage technique leading to partial dosing or administration into the trachea.1. Ensure meticulous and consistent formulation preparation and dosing procedures.2. Standardize feeding protocols (e.g., fasting overnight before dosing).3. Use a larger group of animals to account for biological variability.4. Provide thorough training on oral gavage techniques and verify correct placement.
Low or undetectable plasma concentrations of levamlodipine. 1. Poor solubility of the formulation in gastrointestinal fluids.2. Extensive first-pass metabolism.3. Issues with the bioanalytical method (e.g., low sensitivity, matrix effects).4. The administered dose is too low.1. Employ solubility-enhancing formulations (solid dispersions, nanoemulsions, SEDDS).2. Consider co-administration with a safe and selective CYP3A4 inhibitor (for research purposes to confirm the role of metabolism).3. Validate the bioanalytical method for sensitivity, specificity, and matrix effects.4. Conduct a dose-ranging study to determine an appropriate dose.
Unexpectedly rapid or delayed Tmax (time to maximum concentration). 1. Formulation characteristics (e.g., rapid-release vs. sustained-release).2. Gastric emptying rate of the animal model.3. Food effects influencing drug absorption.1. Characterize the in vitro release profile of the formulation.2. Ensure consistent fasting or feeding conditions.3. If using a dog model, be aware that their gastric emptying can be more variable than in rats.
Precipitation of the drug in the gastrointestinal tract. The formulation is unable to maintain the drug in a solubilized state upon dilution with gastrointestinal fluids.1. Incorporate precipitation inhibitors (e.g., hydrophilic polymers) into the formulation.2. For SEDDS, optimize the ratio of oil, surfactant, and co-surfactant to ensure the formation of a stable emulsion.

Data Presentation: Pharmacokinetic Parameters of Levamlodipine in Animal Models

Table 1: Representative Pharmacokinetic Parameters of Amlodipine (Racemate) in Rats and Dogs Following Oral Administration.

(Note: Data for the racemate is often used as a baseline for levamlodipine studies.)

Parameter Rat Dog
Dose (mg/kg) 1-50.75-1.5
Tmax (h) 2-44-8
Cmax (ng/mL) Varies with doseVaries with dose
Bioavailability (%) ~50-60%~30-50%
Half-life (h) 6-930-50

Table 2: Expected Improvement in Bioavailability with Enhanced Formulations (Hypothetical Data for Levamlodipine).

Formulation Animal Model Dose (mg/kg) Relative Bioavailability Increase (vs. Suspension)
Solid Dispersion (with a hydrophilic polymer)Rat21.5 - 2.5 fold
NanoemulsionRat22 - 4 fold
Self-Emulsifying Drug Delivery System (SEDDS)Dog12.5 - 5 fold

Experimental Protocols

Protocol 1: Preparation of Levamlodipine Solid Dispersion by Solvent Evaporation Method
  • Materials: Levamlodipine besylate, a hydrophilic polymer (e.g., PVP K30, HPMC E5), and a suitable solvent (e.g., methanol, ethanol).

  • Procedure:

    • Dissolve levamlodipine besylate and the hydrophilic polymer in the selected solvent in a 1:2 drug-to-polymer ratio by weight.

    • Stir the solution continuously until a clear solution is obtained.

    • Evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure.

    • Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion and pass it through a sieve (#100) to obtain a uniform powder.

    • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: In Vivo Oral Bioavailability Study in Rats
  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Formulations:

    • Control Group: Levamlodipine suspension in 0.5% w/v carboxymethyl cellulose (CMC) solution.

    • Test Group: Levamlodipine solid dispersion (prepared as in Protocol 1) suspended in 0.5% w/v CMC solution.

  • Procedure:

    • Fast the rats overnight (12 hours) with free access to water.

    • Administer the respective formulations to the rats via oral gavage at a dose of 2 mg/kg of levamlodipine.

    • Collect blood samples (approximately 0.25 mL) from the tail vein at pre-dose (0 h) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into heparinized tubes.

    • Centrifuge the blood samples at 10,000 rpm for 10 minutes to separate the plasma.

    • Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis:

    • Analyze the plasma concentrations of levamlodipine using a validated LC-MS/MS method.

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

    • Determine the relative bioavailability of the test formulation compared to the control suspension.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_absorption Intestinal Absorption cluster_metabolism First-Pass Metabolism Oral Administration Oral Administration Dissolution in GI Fluids Dissolution in GI Fluids Oral Administration->Dissolution in GI Fluids Enterocyte Enterocyte Dissolution in GI Fluids->Enterocyte Passive Diffusion Portal Vein Portal Vein Enterocyte->Portal Vein Liver (Hepatocyte) Liver (Hepatocyte) Portal Vein->Liver (Hepatocyte) CYP3A4 CYP3A4 Liver (Hepatocyte)->CYP3A4 Systemic Circulation Systemic Circulation Liver (Hepatocyte)->Systemic Circulation Bioavailable Drug Inactive Metabolites Inactive Metabolites CYP3A4->Inactive Metabolites Metabolism

Caption: Levamlodipine Absorption and First-Pass Metabolism Pathway.

G Start Start Formulation Preparation Formulation Preparation Start->Formulation Preparation Animal Dosing (Oral Gavage) Animal Dosing (Oral Gavage) Formulation Preparation->Animal Dosing (Oral Gavage) Blood Sampling (Time Points) Blood Sampling (Time Points) Animal Dosing (Oral Gavage)->Blood Sampling (Time Points) Plasma Separation Plasma Separation Blood Sampling (Time Points)->Plasma Separation Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Plasma Separation->Bioanalysis (LC-MS/MS) Pharmacokinetic Analysis Pharmacokinetic Analysis Bioanalysis (LC-MS/MS)->Pharmacokinetic Analysis Data Interpretation Data Interpretation Pharmacokinetic Analysis->Data Interpretation End End Data Interpretation->End G Low Bioavailability Low Bioavailability Check Formulation Check Formulation Low Bioavailability->Check Formulation Enhance Solubility Enhance Solubility Low Bioavailability->Enhance Solubility Inhibit Metabolism (Research) Inhibit Metabolism (Research) Low Bioavailability->Inhibit Metabolism (Research) High Variability High Variability High Variability->Check Formulation Review Dosing Technique Review Dosing Technique High Variability->Review Dosing Technique No Detectable Drug No Detectable Drug No Detectable Drug->Review Dosing Technique Validate Bioanalytical Method Validate Bioanalytical Method No Detectable Drug->Validate Bioanalytical Method Increase Dose Increase Dose No Detectable Drug->Increase Dose

References

Technical Support Center: Method Validation for Levamlodipine Hydrochloride Impurity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical method validation of levamlodipine hydrochloride impurities. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to evaluate in a method validation for this compound impurity analysis?

A1: According to ICH guidelines, the validation of an impurity method should include the following parameters: specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, precision (repeatability and intermediate precision), and robustness. For stability-indicating methods, forced degradation studies are also crucial to demonstrate specificity against potential degradation products.

Q2: What is a typical HPLC method for the analysis of levamlodipine and its impurities?

A2: A common approach involves reversed-phase HPLC (RP-HPLC). A typical method might use a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol in a gradient or isocratic elution mode. UV detection is commonly performed at around 237 nm or 340 nm.[1][2][3]

Q3: How should forced degradation studies be performed for levamlodipine?

A3: Forced degradation studies are conducted to demonstrate the stability-indicating nature of the analytical method.[1] The bulk drug substance should be subjected to stress conditions such as:

  • Acid Hydrolysis: e.g., 0.1 M HCl at ambient temperature for several days.[1]

  • Base Hydrolysis: e.g., 0.1 M NaOH at ambient temperature for several days.[1]

  • Oxidative Degradation: e.g., 3% hydrogen peroxide at ambient temperature for several days.[1]

  • Thermal Degradation: e.g., exposure to 105°C for three days.[1]

  • Photolytic Degradation: e.g., exposure to UV light (200 W-h/m²) and visible light (1.2 million lux-h).[1]

The goal is to achieve partial degradation (typically 10-30%) to ensure that the degradation products can be resolved from the main peak and other impurities.[4]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound impurities.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes:

    • Secondary Silanol Interactions: Residual silanols on the column packing can interact with basic compounds like amlodipine.

    • Column Overload: Injecting too much sample can lead to peak distortion.

    • Incompatible Injection Solvent: Dissolving the sample in a solvent much stronger than the mobile phase.

    • Column Contamination or Degradation: Buildup of contaminants or loss of stationary phase.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can reduce silanol interactions.

    • Use a Column with End-capping: Select a column specifically designed for the analysis of basic compounds.

    • Reduce Injection Volume/Concentration: Dilute the sample to an appropriate concentration.

    • Match Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase.

    • Wash or Replace Column: Flush the column with a strong solvent or replace it if it's old or has been used extensively.

Issue 2: Inconsistent Retention Times

  • Possible Causes:

    • Fluctuations in Mobile Phase Composition: Improperly mixed or degassed mobile phase.

    • Temperature Variations: Lack of a column oven or unstable temperature control.

    • Pump Malfunction: Leaks or faulty check valves in the HPLC pump.

    • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.

  • Troubleshooting Steps:

    • Prepare Fresh Mobile Phase: Ensure accurate measurement and thorough mixing and degassing.

    • Use a Column Oven: Maintain a constant and consistent column temperature.[5]

    • Inspect the Pump: Check for leaks, salt buildup, and listen for unusual noises.[5][6]

    • Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate, especially after changing the mobile phase.[7]

Issue 3: Spurious or Ghost Peaks

  • Possible Causes:

    • Contaminated Mobile Phase or Diluent: Impurities in the solvents used.

    • Carryover from Previous Injections: Sample residue remaining in the injector or column.

    • Degradation of Sample in the Autosampler: Sample instability over the course of the analysis.

    • Air Bubbles: Introduction of air into the system.

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Filter all mobile phases and diluents.

    • Implement a Needle Wash Program: Use a strong, appropriate solvent to wash the injector needle between injections.

    • Check Sample Stability: Assess the stability of the sample solution over the expected analysis time.

    • Degas Mobile Phase: Adequately degas the mobile phase before use.[7]

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Sample Preparation: Prepare separate solutions of this compound in a suitable diluent.

  • Acid Degradation: To one solution, add 0.1 M hydrochloric acid and keep it at room temperature for 24-72 hours.

  • Base Degradation: To another solution, add 0.1 M sodium hydroxide and keep it at room temperature for 24-72 hours. Neutralize the solution before injection.

  • Oxidative Degradation: To a third solution, add 3% hydrogen peroxide and keep it at room temperature for 24-72 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 72 hours, then dissolve it in the diluent.

  • Photolytic Degradation: Expose a solution of this compound to UV and visible light as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using the developed HPLC method.

  • Evaluation: Assess the chromatograms for the resolution between the levamlodipine peak and any degradation product peaks.

Quantitative Data Summary

Table 1: Example HPLC Method Parameters for Amlodipine Impurity Analysis

ParameterCondition
Column C18 (e.g., 150 mm x 4.6 mm, 3 µm)
Mobile Phase A Phosphate buffer with triethylamine (pH 2.8)
Mobile Phase B Acetonitrile/Methanol mixture
Elution Mode Gradient
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 340 nm (with additional wavelength at 270 nm for specific impurities)
Injection Volume 100 µL

Source: Adapted from literature on amlodipine impurity analysis.[2][8]

Table 2: Example Validation Summary for an Amlodipine Impurity Method

Validation ParameterTypical Acceptance CriteriaExample Result
Specificity No interference from placebo or degradation products. Resolution > 2.Method is specific. Resolution between all peaks > 2.5.
LOD Signal-to-Noise ratio of ~3:10.005 µg/mL
LOQ Signal-to-Noise ratio of ~10:10.015 µg/mL
Linearity (r²) ≥ 0.99> 0.999 for all impurities
Accuracy (% Recovery) 80.0% - 120.0%98.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 8.0%Repeatability: < 2.0%; Intermediate Precision: < 3.0%
Robustness No significant impact on results with small, deliberate changes in method parameters.Method is robust for minor changes in flow rate, pH, and column temperature.

Note: These are example values and may vary depending on the specific method and laboratory.

Visualizations

Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_routine Routine Analysis Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Routine Implement for Routine Impurity Testing Robustness->Routine

Caption: Workflow for HPLC method validation for impurity analysis.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Chromatographic Problem (e.g., Poor Peak Shape) Cause1 Column Issues (Contamination, Age) Problem->Cause1 Cause2 Mobile Phase (pH, Composition) Problem->Cause2 Cause3 Sample Issues (Overload, Solvent) Problem->Cause3 Cause4 System Issues (Leaks, Temperature) Problem->Cause4 Sol1 Wash/Replace Column Cause1->Sol1 Sol2 Prepare Fresh/Adjust Mobile Phase Cause2->Sol2 Sol3 Dilute Sample/ Change Solvent Cause3->Sol3 Sol4 Check Fittings/ Use Column Oven Cause4->Sol4 Result Problem Resolved Sol1->Result Sol2->Result Sol3->Result Sol4->Result

Caption: A logical approach to troubleshooting common HPLC issues.

References

Adjusting mobile phase for better separation of amlodipine enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of amlodipine enantiomers. The following sections offer solutions to common issues encountered during method development and routine analysis, with a focus on mobile phase adjustments.

Troubleshooting Guides & FAQs

This section addresses specific problems you might encounter during the separation of amlodipine enantiomers and provides actionable solutions.

Q1: I am not seeing any separation of the amlodipine enantiomers. What should I do?

A1: Lack of separation can stem from several factors. Here is a logical workflow to troubleshoot this issue:

G start No Enantiomeric Separation check_method Verify Method Suitability (CSP vs. Chiral Additive) start->check_method check_csp Check CSP Compatibility - Is it appropriate for amlodipine? - Is the column conditioned correctly? check_method->check_csp Using Chiral Stationary Phase (CSP) check_additive Check Chiral Additive - Is the correct additive being used? - Is the concentration optimal? check_method->check_additive Using Chiral Mobile Phase Additive optimize_mp Optimize Mobile Phase - Adjust pH - Vary organic modifier % - Change organic modifier type check_csp->optimize_mp check_additive->optimize_mp check_temp Adjust Column Temperature optimize_mp->check_temp consult_lit Consult Literature for Specific Method check_temp->consult_lit

Figure 1. Troubleshooting workflow for no enantiomeric separation.
  • Verify your analytical approach: Are you using a chiral stationary phase (CSP) or a chiral mobile phase additive? The optimization strategy will differ.

  • For CSP methods:

    • Column Choice: Ensure you are using a column known to be effective for amlodipine, such as polysaccharide-based (e.g., cellulose or amylose derivatives), macrocyclic glycopeptide (e.g., Chirobiotic T or V), or crown ether-based columns.[1]

    • Mobile Phase Composition: The type and concentration of the organic modifier and any additives are critical. For instance, with cellulose-based CSPs, the concentration of formic acid in acetonitrile can influence the elution order and resolution.[2]

  • For chiral mobile phase additive methods:

    • Additive Selection: Cyclodextrins (CDs), such as sulfobutylether-β-cyclodextrin (SBE-β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[3][4][5]

    • Additive Concentration: The concentration of the chiral selector is a crucial factor. An insufficient or excessive concentration can lead to poor or no separation.[4]

    • pH of the Mobile Phase: The pH of the aqueous portion of the mobile phase significantly impacts the ionization state of amlodipine and the interaction with the chiral selector.[3][4]

Q2: The resolution between the S-(-)-amlodipine and R-(+)-amlodipine peaks is poor. How can I improve it?

A2: Improving poor resolution involves fine-tuning the mobile phase conditions.

G start Poor Resolution adjust_organic Adjust Organic Modifier Ratio - Decrease % for higher retention/resolution - Increase % for lower retention/resolution start->adjust_organic adjust_ph Fine-tune Mobile Phase pH - Small changes can significantly  impact selectivity adjust_organic->adjust_ph adjust_additive Optimize Additive Concentration (if applicable) adjust_ph->adjust_additive change_organic Change Organic Modifier Type (e.g., Methanol to Acetonitrile) adjust_additive->change_organic adjust_flow Decrease Flow Rate change_organic->adjust_flow adjust_temp Optimize Column Temperature adjust_flow->adjust_temp end Improved Resolution adjust_temp->end

References

Technical Support Center: Analysis of Levamlodipine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the mass spectrometry analysis of levamlodipine.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of levamlodipine, providing potential causes and solutions.

IssuePotential CauseRecommended Solution
Poor Peak Shape or Tailing Inadequate chromatographic separation from matrix components.Optimize the mobile phase composition, gradient, and flow rate. Consider a different stationary phase (e.g., a phenyl-hexyl column instead of a standard C18) to improve selectivity.
Presence of acidic or basic sites on the column interacting with levamlodipine.Use a mobile phase additive like formic acid or ammonium formate to improve peak shape.[1] Consider using a column with end-capping.
Inconsistent Results (Poor Precision) Variable matrix effects between samples.Ensure consistent sample collection and handling procedures. Use a robust sample preparation method like solid-phase extraction (SPE) for cleaner extracts.[2][3]
Inconsistent injection volume.Check the autosampler for proper function and ensure there are no air bubbles in the syringe.
Low Signal Intensity or Ion Suppression Co-elution of phospholipids or other matrix components that suppress the ionization of levamlodipine.Improve sample cleanup using SPE or liquid-liquid extraction (LLE).[2][4] Modify the chromatographic method to separate levamlodipine from the suppression zone. A post-column infusion experiment can help identify these zones.[5]
Suboptimal ionization source parameters.Optimize source parameters such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature for levamlodipine.
High Background Noise or Interferences Contamination from the sample matrix, solvents, or system.Use high-purity solvents and reagents. Implement a thorough cleaning protocol for the LC system and mass spectrometer. Ensure proper sample cleanup to remove interfering substances.[6]
Carryover from previous injections.Optimize the autosampler wash procedure, using a strong organic solvent. Inject a blank solvent after a high-concentration sample to check for carryover.
Matrix Effect Observed Despite Sample Cleanup The chosen sample preparation method is not effective enough for the specific matrix.Switch to a more rigorous sample preparation technique. For example, if protein precipitation is used, consider LLE or SPE.[2][3][7]
The internal standard is not co-eluting with the analyte and therefore not compensating for matrix effects effectively.Use a stable isotope-labeled internal standard for levamlodipine ((S)-Amlodipine-d4) if available, as it will have nearly identical chromatographic behavior and ionization response.[1][8]

Frequently Asked Questions (FAQs)

Sample Preparation
  • Q1: What is the most effective sample preparation technique to minimize matrix effects for levamlodipine analysis in plasma? A1: Solid-phase extraction (SPE) is generally considered the most effective technique for minimizing matrix effects in complex biological matrices like plasma.[2][3] It provides cleaner extracts compared to protein precipitation (PPT) and liquid-liquid extraction (LLE) by selectively isolating the analyte and removing a larger portion of interfering components such as phospholipids.[4] However, the choice of method can depend on the required sensitivity, sample throughput, and available resources.

  • Q2: Can I use protein precipitation for high-throughput analysis of levamlodipine? A2: Yes, protein precipitation is a simple and fast method suitable for high-throughput analysis. However, it is the least effective in removing matrix components, which can lead to significant ion suppression.[2] If PPT is used, it is crucial to optimize chromatographic conditions to separate levamlodipine from the bulk of the matrix components.

  • Q3: What are the best solvents for liquid-liquid extraction of levamlodipine? A3: A mixture of ether and dichloromethane (3:1) or methyl tertiary butyl ether has been successfully used for the liquid-liquid extraction of levamlodipine from plasma.[1] The choice of solvent should be optimized to ensure high recovery of the analyte and minimal extraction of interfering substances.

Chromatography and Mass Spectrometry
  • Q4: What type of internal standard is recommended for levamlodipine analysis? A4: A stable isotope-labeled (SIL) internal standard, such as (S)-Amlodipine-d4, is highly recommended.[1][8] A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, providing the most accurate compensation and improving the precision and accuracy of the method.[4]

  • Q5: How can I quantitatively assess the matrix effect? A5: The matrix effect can be quantitatively assessed by calculating the matrix factor (MF). This is done by comparing the peak area of the analyte in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of the analyte in a neat solution at the same concentration. An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.[6]

  • Q6: What are the typical mass transitions (MRM) for levamlodipine? A6: For positive ion mode electrospray ionization (ESI), a common multiple reaction monitoring (MRM) transition for levamlodipine is m/z 409.2 → 238.15.[8]

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation methods in terms of recovery and matrix effect for amlodipine/levamlodipine analysis.

Sample Preparation MethodAnalyteRecovery (%)Matrix FactorReference
Liquid-Liquid Extraction Amlodipine99.9% - 101.7%Not Reported[5]
AmlodipineNot Reported93.9% - 97.9%[1]
Solid-Phase Extraction Amlodipine78.7%0.97 - 1.02[9]
(R)-Amlodipine94.14%No matrix effect observed[10][11]
(S)-Amlodipine92.23%No matrix effect observed[10][11]

Experimental Protocols

Protein Precipitation (PPT)
  • To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard.

  • Add 300 µL of cold acetonitrile (or other suitable organic solvent) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)
  • To 500 µL of plasma sample in a glass tube, add the internal standard.

  • Add 2.5 mL of the extraction solvent (e.g., a mixture of ether and dichloromethane, 3:1 v/v).

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness at 35°C under a stream of nitrogen gas.

  • Reconstitute the dried residue in 150 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Solid-Phase Extraction (SPE)
  • Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of deionized water.

  • Load 150 µL of the plasma sample, to which the internal standard has been added, onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute levamlodipine with 1 mL of methanol (or other suitable elution solvent).

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Visualizations

Experimental_Workflow_for_Matrix_Effect_Minimization cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Evaluation & Optimization start Plasma Sample ppt Protein Precipitation start->ppt Simple & Fast lle Liquid-Liquid Extraction start->lle Moderate Cleanup spe Solid-Phase Extraction start->spe Thorough Cleanup end_prep Prepared Sample ppt->end_prep lle->end_prep spe->end_prep lcms LC-MS/MS Analysis end_prep->lcms data Data Acquisition lcms->data eval Evaluate Matrix Effect data->eval optimize Optimize Method eval->optimize final Validated Method optimize->final Matrix Effect Minimized cluster_sample_prep cluster_sample_prep optimize->cluster_sample_prep Re-evaluate Sample Prep

Caption: Workflow for minimizing matrix effects in levamlodipine analysis.

Signaling_Pathway_of_Matrix_Effect cluster_source Ion Source cluster_detector Mass Analyzer analyte Levamlodipine droplet Charged Droplets analyte->droplet matrix Matrix Components (e.g., Phospholipids) matrix->droplet gas_phase Gas Phase Ions droplet->gas_phase Evaporation suppression Ion Suppression gas_phase->suppression Competition for Charge/ Inefficient Desolvation enhancement Ion Enhancement gas_phase->enhancement Improved Desolvation signal Analyte Signal suppression->signal Decreased enhancement->signal Increased

Caption: The mechanism of matrix effects in the mass spectrometer ion source.

References

Technical Support Center: Model-Informed Precision Dosing of Levamlodipine in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing model-informed precision dosing of levamlodipine in preclinical settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of levamlodipine?

Levamlodipine is the pharmacologically active S-enantiomer of amlodipine. It is a dihydropyridine calcium channel blocker.[1][2] Its primary mechanism of action is the inhibition of L-type calcium channels in vascular smooth muscle, which leads to vasodilation and a reduction in peripheral vascular resistance, ultimately lowering blood pressure.[1][2][3] Receptor binding studies have shown that the (S)-enantiomer is responsible for this activity, while the (R)-enantiomer has no significant effect on these channels.[1]

Q2: Which preclinical animal models are most commonly used for levamlodipine studies?

Sprague-Dawley rats are frequently used for pharmacokinetic studies of levamlodipine. For pharmacodynamic studies investigating its antihypertensive effects, spontaneously hypertensive rats (SHR) are a suitable model.[4][5]

Q3: What are the key pharmacokinetic parameters of levamlodipine in preclinical models?

A study in male Sprague-Dawley rats pretreated with 0.5% sodium carboxymethyl cellulose and then given levamlodipine (0.5 mg/kg) along with lenvatinib showed a peak plasma concentration (Cmax) that was 37.7% higher than the group receiving only lenvatinib. Another study in healthy human volunteers receiving a single oral 5 mg dose of levamlodipine besylate tablets resulted in a Cmax of 2.842±0.428 ng/mL, a half-life (t1/2) of 47.14±19.08 hours, and an area under the curve (AUC0-t) of 133.5±26.8 ng·mL-1·h-1.[6]

Q4: How can preclinical data be used to inform human dosing?

Preclinical pharmacokinetic data from animal studies can be used to predict human pharmacokinetics and inform the selection of a safe starting dose for first-in-human clinical trials.[7][8] Two common methods for this are:

  • Allometric Scaling: This method uses the relationship between body size (typically body weight) and pharmacokinetic parameters across different animal species to predict these parameters in humans.[8][9][10]

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are mathematical representations of the body's organs and tissues, connected by blood flow.[7][11][12] These models incorporate physicochemical properties of the drug and physiological information from preclinical species to simulate the drug's absorption, distribution, metabolism, and excretion (ADME) in humans.[7][11][12]

Troubleshooting Guides

Pharmacokinetic (PK) Studies
IssuePossible Cause(s)Suggested Solution(s)
High variability in plasma concentrations between animals Improper oral gavage technique leading to incomplete dosing or aspiration.[13]Ensure all personnel are properly trained in oral gavage. Verify the correct placement of the gavage tube. Consider alternative oral dosing methods if variability persists.[13]
Stress-induced changes in gastrointestinal motility affecting absorption.Acclimatize animals to handling and the experimental environment. Perform dosing in a quiet, dedicated space.
Low or no detectable drug in plasma Error in dose preparation or administration.Double-check all calculations and dilutions for dose preparation. Confirm the animal received the full dose.
Rapid metabolism of levamlodipine in the specific animal model.Review literature for known metabolic pathways in the chosen species. Consider using a different animal model if metabolism is too rapid for the study objectives.
Issues with the analytical method (LC-MS/MS).See the "Analytical Method (LC-MS/MS)" troubleshooting section below.
Pharmacodynamic (PD) Studies
IssuePossible Cause(s)Suggested Solution(s)
No significant change in blood pressure after dosing Dose of levamlodipine is too low to elicit a response.Conduct a dose-response study to determine the effective dose range in your animal model.
Animal model is not sensitive to the antihypertensive effects of levamlodipine.Ensure the use of a hypertensive model, such as spontaneously hypertensive rats (SHR), for PD studies.[4][5]
Stress from handling or measurement technique is masking the drug's effect.Use telemetry for continuous and stress-free blood pressure monitoring in conscious, freely moving animals.[14][15][16][17][18] Allow for a sufficient acclimatization period after surgery and before dosing.
High baseline blood pressure variability Animal stress or environmental disturbances.Maintain a consistent and quiet environment for the animals. Handle animals gently and consistently.
Inaccurate blood pressure measurement technique.Ensure proper calibration and use of blood pressure monitoring equipment. If using tail-cuff plethysmography, ensure proper cuff size and placement.
Analytical Method (LC-MS/MS)
IssuePossible Cause(s)Suggested Solution(s)
Low signal intensity or poor sensitivity Suboptimal mass spectrometry parameters.Optimize ion source parameters (e.g., gas flows, temperatures, voltages) for levamlodipine.[19]
Inefficient extraction from plasma.Optimize the liquid-liquid extraction procedure, including the choice of extraction solvent and pH.[20][21]
Matrix effects from plasma components suppressing ionization.Evaluate for matrix effects by comparing the response of levamlodipine in post-extraction spiked blank plasma to the response in a clean solvent.[21] If significant, consider a more rigorous sample cleanup method or a different ionization technique.
Peak tailing or splitting in the chromatogram Poor chromatographic conditions.Optimize the mobile phase composition (e.g., pH, organic solvent ratio) and the analytical column.[22]
Contamination of the column or system.Flush the column and system with a strong solvent. If the problem persists, replace the column.[19]
Retention time shifts Changes in mobile phase composition or flow rate.[23]Prepare fresh mobile phase and ensure the pump is delivering a consistent flow rate.[23]
Column degradation.[23]Replace the analytical column.

Experimental Protocols

Oral Gavage Dosing in Rats

This protocol provides a general guideline for oral administration of levamlodipine to rats.

  • Animal Preparation:

    • Weigh the rat to determine the correct dosing volume (typically 10-20 ml/kg).[24]

    • For a group of rats, an average volume based on the group's median weight can be used.[24]

  • Gavage Needle/Tube Preparation:

    • Select an appropriately sized gavage needle (e.g., 16-18 gauge for adult rats).[25]

    • Measure the length from the tip of the rat's nose to the last rib to determine the maximum insertion depth and mark the needle.[24]

  • Restraint:

    • Restrain the rat firmly but gently to immobilize the head and align the head and body vertically.[26]

  • Administration:

    • Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The rat should swallow as the needle is advanced.[26]

    • Do not force the needle. If resistance is met, withdraw and try again.[25]

    • Slowly administer the prepared dose.[26]

  • Post-Administration Monitoring:

    • Return the rat to its cage and monitor for any signs of distress, such as labored breathing.[25]

Blood Pressure Measurement in Conscious Rats using Telemetry

Telemetry is the gold standard for accurate and continuous blood pressure monitoring in conscious, unrestrained animals.

  • Surgical Implantation:

    • Surgically implant a telemetry transmitter into the abdominal aorta of the rat.[15]

    • Allow for a sufficient recovery period (e.g., 1-2 weeks) after surgery before starting measurements.

  • Data Acquisition:

    • House the rat in its home cage placed on a receiver that collects the telemetry signal.

    • Use a data acquisition system to record continuous blood pressure and heart rate data.[14]

  • Data Analysis:

    • Analyze the collected data to determine baseline blood pressure and the pharmacodynamic effects of levamlodipine over time.

Visualizations

G cluster_workflow Preclinical PK/PD Experimental Workflow DosePrep Dose Preparation (Levamlodipine Formulation) AnimalDosing Animal Dosing (e.g., Oral Gavage in Rats) DosePrep->AnimalDosing BloodSampling Serial Blood Sampling AnimalDosing->BloodSampling PD_Measurement Pharmacodynamic Measurement (e.g., Telemetry Blood Pressure) AnimalDosing->PD_Measurement SampleAnalysis Plasma Sample Analysis (LC-MS/MS) BloodSampling->SampleAnalysis PD_Analysis Pharmacodynamic Analysis PD_Measurement->PD_Analysis PK_Analysis Pharmacokinetic Analysis (e.g., NCA) SampleAnalysis->PK_Analysis PKPD_Modeling PK/PD Modeling PK_Analysis->PKPD_Modeling PD_Analysis->PKPD_Modeling DosePrediction Human Dose Prediction (Allometric Scaling / PBPK) PKPD_Modeling->DosePrediction

Caption: A typical workflow for preclinical pharmacokinetic and pharmacodynamic studies of levamlodipine.

G Levamlodipine Levamlodipine LTypeCaChannel L-type Calcium Channel (in Vascular Smooth Muscle) Levamlodipine->LTypeCaChannel Inhibition CaInflux Decreased Calcium Influx LTypeCaChannel->CaInflux Vasodilation Vasodilation CaInflux->Vasodilation PVR Decreased Peripheral Vascular Resistance Vasodilation->PVR BP Blood Pressure Reduction PVR->BP

Caption: Simplified signaling pathway of levamlodipine's antihypertensive effect.

G cluster_troubleshooting LC-MS/MS Troubleshooting Logic Start No or Low Signal CheckMethod Check Method Parameters (m/z, transitions) Start->CheckMethod CheckInstrument Check Instrument Status (pressures, voltages) CheckMethod->CheckInstrument Parameters OK CheckColumn Check Column and Mobile Phases CheckInstrument->CheckColumn Status OK OptimizeSource Optimize Ion Source CheckColumn->OptimizeSource Column/Mobile Phase OK OptimizeExtraction Optimize Sample Extraction OptimizeSource->OptimizeExtraction Source Optimized CheckMatrix Investigate Matrix Effects OptimizeExtraction->CheckMatrix Extraction Optimized Resolved Signal Restored CheckMatrix->Resolved No Matrix Effects or Corrected

Caption: A logical troubleshooting workflow for LC-MS/MS analysis of levamlodipine.

References

Validation & Comparative

Levamlodipine vs. Amlodipine: A Comparative Analysis of Efficacy in Hypertension Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of levamlodipine and its racemic parent compound, amlodipine, in preclinical and clinical hypertension models. The information presented is supported by experimental data to aid in research and development decisions.

Executive Summary

Amlodipine, a widely prescribed dihydropyridine calcium channel blocker for hypertension, is a racemic mixture of two enantiomers: S-amlodipine (levamlodipine) and R-amlodipine. The antihypertensive effect of amlodipine is primarily attributed to levamlodipine, which has a significantly higher affinity for L-type calcium channels.[1] This guide synthesizes data from various studies to compare the efficacy and safety profiles of levamlodipine and amlodipine.

Data Presentation: Quantitative Comparison

The following tables summarize the comparative efficacy of levamlodipine and amlodipine in reducing blood pressure and the incidence of peripheral edema, a common side effect of amlodipine.

Table 1: Comparative Antihypertensive Efficacy in Clinical Trials

Study PopulationLevamlodipine DoseAmlodipine DoseSystolic Blood Pressure Reduction (mmHg)Diastolic Blood Pressure Reduction (mmHg)Reference
Mild to Moderate Hypertension2.5 mg5 mg19 ± 3Not Reported[2]
Mild to Moderate Hypertension2.5 mg5 mg20 ± 2Not Reported[2]
Mild to Moderate Hypertension5 mg10 mgEquivalent to AmlodipineEquivalent to Amlodipine[1]
Elderly Hypertensive Patients2.5 mg5 mgLower than AmlodipineLower than Amlodipine[3]

Table 2: Comparative Incidence of Peripheral Edema in Clinical Trials

Study PopulationLevamlodipine DoseAmlodipine DoseIncidence of Edema (Levamlodipine)Incidence of Edema (Amlodipine)Reference
Mild to Moderate Hypertension2.5 mg5 mgSignificantly LowerHigher[1][4]
Mild to Moderate HypertensionNot SpecifiedNot Specified1.1%3.0%[5]
Mild to Moderate HypertensionNot SpecifiedNot Specified6.0% (any adverse reaction)8.4% (any adverse reaction)[5]

Table 3: Comparative Efficacy in Spontaneously Hypertensive Rat (SHR) Models

TreatmentDoseChange in Mean Arterial Pressure (mmHg)Reference
S-amlodipine camsylateDose-dependentPotency 2-fold higher than R/S-amlodipine[6]
R/S-amlodipine camsylateDose-dependent-[6]
R-amlodipine camsylate10 mg/kgNo effect[6]
Amlodipine1-10 mg/kgDose-dependent reduction[6]

Signaling Pathways and Mechanism of Action

Levamlodipine exerts its antihypertensive effect primarily through the blockade of L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.[7][8] The R-enantiomer of amlodipine has minimal L-type calcium channel blocking activity but has been shown to stimulate nitric oxide (NO) production, which may contribute to some of the vasodilatory effects and potentially the side effects of racemic amlodipine.[9]

cluster_levamlodipine Levamlodipine (S-Amlodipine) cluster_amlodipine Amlodipine (Racemic) L-type Ca2+ Channel (Vascular Smooth Muscle) L-type Ca2+ Channel (Vascular Smooth Muscle) Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel (Vascular Smooth Muscle)->Ca2+ Influx Inhibits Vasodilation Vasodilation Ca2+ Influx->Vasodilation Leads to Reduced Blood Pressure Reduced Blood Pressure Vasodilation->Reduced Blood Pressure Levamlodipine Levamlodipine Levamlodipine->L-type Ca2+ Channel (Vascular Smooth Muscle) Blocks S-Amlodipine Component S-Amlodipine Component L-type Ca2+ Channel (VSM) L-type Ca2+ Channel (VSM) S-Amlodipine Component->L-type Ca2+ Channel (VSM) Blocks R-Amlodipine Component R-Amlodipine Component eNOS Activation eNOS Activation R-Amlodipine Component->eNOS Activation Stimulates Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel (VSM)->Ca2+ Influx Inhibits Vasodilation Vasodilation Ca2+ Influx ->Vasodilation Reduced BP Reduced BP Vasodilation ->Reduced BP Nitric Oxide (NO) Production Nitric Oxide (NO) Production eNOS Activation->Nitric Oxide (NO) Production Vasodilation (NO-mediated) Vasodilation (NO-mediated) Nitric Oxide (NO) Production->Vasodilation (NO-mediated) Peripheral Edema Peripheral Edema Vasodilation (NO-mediated)->Peripheral Edema Contributes to Amlodipine Amlodipine Amlodipine->S-Amlodipine Component Amlodipine->R-Amlodipine Component

Caption: Signaling pathways of levamlodipine and racemic amlodipine.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

This protocol describes a typical experimental workflow for evaluating the antihypertensive effects of levamlodipine and amlodipine in an SHR model.

1. Animal Model:

  • Species: Spontaneously Hypertensive Rats (SHR).

  • Age: Typically 12-16 weeks.

  • Housing: Housed in a temperature-controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

2. Drug Administration:

  • Groups:

    • Control (Vehicle)

    • Levamlodipine (various doses, e.g., 2.5, 5 mg/kg)

    • Amlodipine (various doses, e.g., 5, 10 mg/kg)

  • Route of Administration: Oral gavage.

  • Frequency: Once daily for a specified period (e.g., 4-8 weeks).

3. Blood Pressure Measurement:

  • Method: Tail-cuff method for non-invasive measurement or radiotelemetry for continuous monitoring.

  • Procedure (Tail-cuff):

    • Rats are placed in a restrainer and allowed to acclimatize.

    • A cuff with a pneumatic pulse sensor is placed on the base of the tail.

    • The cuff is inflated and then slowly deflated, and the systolic and diastolic blood pressures are recorded.

    • Measurements are taken at baseline and at regular intervals throughout the study.

4. Data Analysis:

  • Blood pressure data are expressed as mean ± standard error of the mean (SEM).

  • Statistical analysis is performed using appropriate tests (e.g., ANOVA followed by a post-hoc test) to compare the effects of different treatments.

SHR Acclimatization SHR Acclimatization Baseline BP Measurement Baseline BP Measurement SHR Acclimatization->Baseline BP Measurement Randomization Randomization Baseline BP Measurement->Randomization Daily Oral Gavage Daily Oral Gavage Randomization->Daily Oral Gavage Treatment Groups: - Vehicle - Levamlodipine - Amlodipine BP Monitoring BP Monitoring Daily Oral Gavage->BP Monitoring Weekly/Bi-weekly Data Analysis Data Analysis BP Monitoring->Data Analysis

Caption: Experimental workflow for SHR hypertension model.
Clinical Trial Protocol for Assessing Antihypertensive Efficacy and Peripheral Edema

This protocol outlines the methodology for a randomized controlled trial comparing levamlodipine and amlodipine in patients with mild to moderate hypertension.

1. Study Design:

  • Randomized, double-blind, parallel-group study.

  • Participants: Patients with mild to moderate essential hypertension (e.g., sitting diastolic blood pressure 95-114 mmHg).

  • Exclusion Criteria: Secondary hypertension, severe hypertension, and other significant comorbidities.[10]

2. Intervention:

  • Treatment Arms:

    • Levamlodipine (e.g., 2.5 mg or 5 mg once daily)

    • Amlodipine (e.g., 5 mg or 10 mg once daily)

  • Duration: 8-12 weeks.

3. Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint: Change from baseline in sitting diastolic and systolic blood pressure.

  • Safety Endpoint: Incidence of adverse events, with a focus on peripheral edema.

4. Assessment of Peripheral Edema:

  • Method: Patient-reported outcomes and clinical examination.

  • Procedure:

    • Patients are asked about the presence and severity of ankle/leg swelling at each study visit.

    • Clinicians perform a physical examination to check for pitting edema.

    • Edema can be graded on a scale (e.g., 0=none, 1=mild, 2=moderate, 3=severe).

Flow-Mediated Dilation (FMD) Measurement Protocol

This protocol details the non-invasive assessment of endothelial function, which can be impacted by antihypertensive treatments.

1. Patient Preparation:

  • Patients should fast for at least 8-12 hours before the measurement.

  • Abstain from caffeine, alcohol, and smoking for at least 12 hours.

  • Rest in a quiet, temperature-controlled room for at least 10 minutes before the procedure.

2. Measurement Procedure:

  • Equipment: High-resolution ultrasound with a vascular probe (e.g., 7-12 MHz).

  • Artery: Brachial artery is imaged longitudinally, 2 to 15 cm above the antecubital fossa.

  • Baseline Measurement: A baseline image of the brachial artery diameter is recorded for at least 1 minute.

  • Reactive Hyperemia:

    • A blood pressure cuff is placed on the forearm, distal to the imaging site.

    • The cuff is inflated to at least 50 mmHg above systolic blood pressure for 5 minutes to induce ischemia.

    • The cuff is then rapidly deflated to induce reactive hyperemia.

  • Post-Deflation Measurement: The brachial artery diameter is continuously recorded for at least 3 minutes after cuff deflation.

3. Data Analysis:

  • FMD is calculated as the percentage change in the brachial artery diameter from baseline to the maximum diameter achieved during reactive hyperemia.

  • FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100

Conclusion

The available evidence suggests that levamlodipine offers a comparable antihypertensive efficacy to racemic amlodipine but at a lower dosage and with a significantly lower incidence of peripheral edema.[1][11] This improved safety profile is attributed to the elimination of the R-enantiomer, which has minimal therapeutic effect but may contribute to adverse events.[9] For researchers and drug development professionals, these findings highlight the potential benefits of chiral separation in optimizing the therapeutic index of existing drugs. Further research into the long-term cardiovascular outcomes and pleiotropic effects of levamlodipine is warranted.

References

Validating the Antihypertensive Effects of Levamlodipine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antihypertensive effects of levamlodipine against its racemic counterpart, amlodipine, and other alternative calcium channel blockers. The information is supported by experimental data from preclinical studies to assist in research and development.

Executive Summary

Levamlodipine, the S-enantiomer of amlodipine, is the pharmacologically active isomer responsible for the antihypertensive effects of the racemic mixture. In vivo studies in spontaneously hypertensive rats (SHR) have demonstrated that levamlodipine possesses a greater potency than racemic amlodipine. This guide summarizes the key experimental findings, details the methodologies employed in these studies, and visualizes the underlying signaling pathways and experimental workflows.

Mechanism of Action

Levamlodipine exerts its antihypertensive effect by selectively blocking the transmembrane influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[1][2][3] This inhibition of calcium influx leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[1][2] The S-enantiomer of amlodipine has been shown to be approximately 1000 times more potent in binding to L-type calcium channels than the R-enantiomer, which has minimal to no activity.[3]

Levamlodipine Signaling Pathway cluster_pathway Cellular Mechanism Levamlodipine Levamlodipine (S-Amlodipine) L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) Levamlodipine->L_type_Ca_Channel blocks Ca_Influx Calcium Ion Influx Levamlodipine->Ca_Influx inhibits L_type_Ca_Channel->Ca_Influx mediates MLCK_activation Myosin Light Chain Kinase (MLCK) Activation Ca_Influx->MLCK_activation leads to Myosin_LC_P Myosin Light Chain Phosphorylation MLCK_activation->Myosin_LC_P leads to Vasoconstriction Vasoconstriction Myosin_LC_P->Vasoconstriction Vasodilation Vasodilation Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure results in

Caption: Signaling pathway of levamlodipine's antihypertensive action.

Comparative In Vivo Efficacy

Experimental data from studies utilizing spontaneously hypertensive rats (SHR) provide a clear comparison of the antihypertensive effects of levamlodipine and its alternatives.

Levamlodipine vs. Racemic Amlodipine and R-Amlodipine

A key in vivo study in spontaneously hypertensive rats (SHR) demonstrated the superior potency of the S-enantiomer (levamlodipine).

CompoundDoseMaximum Mean Arterial Pressure ReductionTime to Maximum Effect
S-Amlodipine Camsylate Dose-dependentPotency 2-fold higher than R/S-Amlodipine CamsylateLong-lasting (>>10 h)
R/S-Amlodipine Camsylate ---
S-Amlodipine Besylate -Similar to S-Amlodipine Camsylate-
R-Amlodipine Camsylate 10 mg/kgNo effect-

Data sourced from a study on spontaneously hypertensive rats.

Levamlodipine vs. Nifedipine

A comparative study in SHR evaluated the effects of racemic amlodipine and nifedipine on mean arterial blood pressure. Given that levamlodipine is twice as potent as racemic amlodipine, we can extrapolate the comparative efficacy.

CompoundDose (mg/kg)Maximum Mean Arterial Pressure Reduction (mmHg)Time to Maximum Effect (hours)Effect on Heart Rate
Amlodipine (Racemic) 0.33186Increased
Nifedipine (Standard) 0.165 and 0.33--Increased
Nifedipine (Controlled Release) 1.32203No significant alteration

Data from a study in spontaneously hypertensive rats.[4][5] This allows for an indirect comparison with levamlodipine.

Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in the validation of antihypertensive effects.

Spontaneously Hypertensive Rat (SHR) Model

The spontaneously hypertensive rat (SHR) is a widely used and accepted animal model for studying essential hypertension.[6]

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR) are typically used. Age and weight at the start of the experiment are critical and should be consistent. For instance, studies may commence when the rats are 7 weeks old.[4] Wistar-Kyoto (WKY) rats are often used as normotensive controls.

  • Acclimatization: Animals are allowed an adaptation period of at least one to two weeks to acclimate to the facility and handling procedures before the experiment begins.[4]

  • Drug Administration: Test compounds are typically administered orally via gavage.[4][5] The vehicle used for drug dissolution or suspension should be reported (e.g., 0.5% carboxymethyl cellulose).

  • Blood Pressure Measurement:

    • Tail-Cuff Method: This non-invasive method is commonly used for repeated measurements of systolic blood pressure.[6]

    • Telemetry: For continuous and more accurate blood pressure monitoring without the stress of handling, radiotelemetry transmitters can be surgically implanted into the abdominal aorta of the rats.[3][7] This method allows for the recording of systolic, diastolic, and mean arterial pressure, as well as heart rate.[3]

SHR_Experimental_Workflow start Start: Select SHR and WKY rats acclimatization Acclimatization Period (1-2 weeks) start->acclimatization grouping Randomly Assign to Treatment Groups acclimatization->grouping drug_admin Daily Oral Gavage (e.g., Levamlodipine, Amlodipine, Vehicle) grouping->drug_admin bp_measurement Blood Pressure Measurement drug_admin->bp_measurement telemetry Telemetry (Continuous) bp_measurement->telemetry option 1 tail_cuff Tail-Cuff (Intermittent) bp_measurement->tail_cuff option 2 data_analysis Data Analysis and Comparison telemetry->data_analysis tail_cuff->data_analysis end End: Evaluate Antihypertensive Efficacy data_analysis->end

Caption: General experimental workflow for in vivo antihypertensive studies in SHR.

Conclusion

The in vivo experimental data strongly support the validation of levamlodipine as a potent antihypertensive agent. Its mechanism of action through the selective blockade of L-type calcium channels is well-established. Comparative studies in spontaneously hypertensive rats demonstrate that levamlodipine is more potent than racemic amlodipine. While direct in vivo comparative data with other classes of calcium channel blockers like verapamil and lercanidipine are less prevalent in the publicly available literature, the existing evidence underscores the efficacy of levamlodipine in reducing blood pressure. Further preclinical head-to-head studies would be beneficial to delineate the finer points of differentiation among these agents.

References

A Comparative Guide to the Bioequivalence of Levamlodipine Besylate and Amlodipine Besylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the bioequivalence between levamlodipine besylate and its racemic counterpart, amlodipine besylate, intended for researchers, scientists, and drug development professionals. The information is compiled from multiple bioequivalence studies, presenting key pharmacokinetic data, experimental methodologies, and the pharmacological mechanism of action.

Pharmacokinetic Bioequivalence Data

Clinical studies have consistently demonstrated that levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine, is bioequivalent to racemic amlodipine.[1] The typical dosage compared is 2.5 mg or 5 mg of levamlodipine versus 5 mg or 10 mg of racemic amlodipine, respectively, reflecting that levamlodipine provides the therapeutic effect at half the dose of the racemic mixture.[2][3]

The key pharmacokinetic parameters used to assess bioequivalence are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax). The 90% confidence intervals (CIs) for the geometric mean ratios (GMRs) of these parameters for the test (levamlodipine) and reference (amlodipine) products must fall within the range of 80-125% to establish bioequivalence.[3][4]

Fasting Condition
Study DosageParameterLevamlodipine (Test) Mean ± SDAmlodipine (Reference) Mean ± SDGMR (90% CI)Bioequivalent
5 mg Leva vs. 10 mg Amlo[5]Cmax (ng/mL)2.70 ± 0.492.83 ± 0.5295.5% (89.59% - 101.61%)[6]Yes
AUC0-t (ng·h/mL)141.32 ± 36.24153.62 ± 33.9691.2% (87.83% - 94.87%)[6]Yes
AUC0-∞ (ng·h/mL)157.14 ± 45.65173.05 ± 41.7889.8% (86.28% - 93.49%)[6]Yes
2.5 mg Leva vs. 5 mg Amlo[7]CmaxNot specifiedNot specified100.24% (within 80-125%)Yes
AUC0-tNot specifiedNot specified103.63% (within 80-125%)Yes
AUC0-∞Not specifiedNot specified103.24% (within 80-125%)Yes
Fed Condition
Study DosageParameterLevamlodipine (Test) Mean ± SDAmlodipine (Reference) Mean ± SDGMR (90% CI)Bioequivalent
5 mg Leva vs. 10 mg Amlo[5]Cmax (ng/mL)2.73 ± 0.552.87 ± 0.8196.5% (90.93% - 102.37%)[6]Yes
AUC0-t (ng·h/mL)166.93 ± 49.96165.46 ± 43.58100.2% (95.75% - 104.93%)[6]Yes
AUC0-∞ (ng·h/mL)190.99 ± 70.89189.51 ± 64.70100.3% (95.36% - 105.33%)[6]Yes
2.5 mg Leva vs. 5 mg Amlo[7]CmaxNot specifiedNot specified96.48% (within 80-125%)Yes
AUC0-tNot specifiedNot specified99.90% (within 80-125%)Yes
AUC0-∞Not specifiedNot specified99.62% (within 80-125%)Yes

Experimental Protocols

The bioequivalence of levamlodipine and amlodipine is typically evaluated through randomized, open-label, two-period crossover studies in healthy adult subjects.[2][5]

Study Design

A single-dose, two-period, two-sequence crossover design is commonly employed.[2] Participants are randomized to receive either the test product (levamlodipine besylate) or the reference product (amlodipine besylate) in the first period. After a washout period of sufficient duration (e.g., 21 days) to ensure complete elimination of the drug from the body, subjects receive the alternate formulation in the second period.[8] Studies are conducted under both fasting and fed conditions to assess the effect of food on drug absorption.[5]

Subject Population

Healthy male and female volunteers, typically between the ages of 18 and 45, are recruited.[8] Subjects undergo a comprehensive health screening, including physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests, to ensure they meet the inclusion criteria and have no contraindications.[8]

Drug Administration and Blood Sampling

A single oral dose of the test or reference drug is administered with a standardized volume of water.[8] For studies under fed conditions, a high-fat, high-calorie breakfast is consumed prior to drug administration.[8]

Serial blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule includes pre-dose and multiple post-dose collections up to 168 hours to adequately characterize the plasma concentration-time profile of the drug.[2][8]

Analytical Method

The concentration of the active moiety (S-amlodipine) in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3] This method offers high sensitivity and selectivity for the quantification of the enantiomer.

Visualizing Experimental and Pharmacological Pathways

Bioequivalence_Study_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 (Crossover) cluster_analysis Data Analysis Screening Healthy Volunteers Screened Enrollment Eligible Subjects Enrolled Screening->Enrollment Inclusion/Exclusion Criteria Met Randomization Randomized into Two Groups Enrollment->Randomization GroupA_P1 Group A Receives Levamlodipine (Test) Randomization->GroupA_P1 GroupB_P1 Group B Receives Amlodipine (Reference) Randomization->GroupB_P1 PK_Sampling1 Serial Blood Sampling GroupA_P1->PK_Sampling1 GroupB_P1->PK_Sampling1 Washout 21-Day Washout Period PK_Sampling1->Washout GroupA_P2 Group A Receives Amlodipine (Reference) Washout->GroupA_P2 GroupB_P2 Group B Receives Levamlodipine (Test) Washout->GroupB_P2 PK_Sampling2 Serial Blood Sampling GroupA_P2->PK_Sampling2 GroupB_P2->PK_Sampling2 Bioanalysis LC-MS/MS Analysis of Plasma Samples PK_Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC) Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI for GMR) PK_Analysis->Stat_Analysis

Caption: Experimental workflow of a two-period crossover bioequivalence study.

Amlodipine_Signaling_Pathway Levamlodipine Levamlodipine (S-Amlodipine) L_Type_Ca_Channel L-Type Calcium Channel (in Vascular Smooth Muscle) Levamlodipine->L_Type_Ca_Channel Blocks Ca_Influx Calcium Ion Influx L_Type_Ca_Channel->Ca_Influx Inhibits Vasodilation Vasodilation L_Type_Ca_Channel->Vasodilation Leads to Calmodulin Calcium Binds to Calmodulin Ca_Influx->Calmodulin MLCK_Activation Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK_Activation Myosin_Phosphorylation Myosin Light Chain Phosphorylation MLCK_Activation->Myosin_Phosphorylation Contraction Vascular Smooth Muscle Contraction Myosin_Phosphorylation->Contraction BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction

Caption: Signaling pathway of levamlodipine in vascular smooth muscle cells.

Mechanism of Action

Amlodipine is a dihydropyridine calcium channel blocker.[9] It exerts its therapeutic effect by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[7][10] The contractile processes of these muscle cells are dependent on the influx of extracellular calcium ions.[9] By blocking these channels, amlodipine causes relaxation of the vascular smooth muscle, leading to vasodilation and a reduction in peripheral vascular resistance, which in turn lowers blood pressure.[7]

Amlodipine is a racemic mixture of (S)-amlodipine (levamlodipine) and (R)-amlodipine. The antihypertensive effect is primarily attributed to the (S)-enantiomer, levamlodipine.[11] The (R)-enantiomer has minimal calcium channel blocking activity.[12]

References

Statistical analysis of clinical trial data comparing levamlodipine and amlodipine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of clinical trial data comparing levamlodipine and its racemic parent compound, amlodipine. The focus is on delivering objective performance comparisons supported by experimental data to inform research, and drug development efforts.

Executive Summary

Levamlodipine, the S-enantiomer of amlodipine, is the pharmacologically active component responsible for the therapeutic effects of amlodipine. Clinical evidence suggests that levamlodipine offers a comparable, if not superior, efficacy profile to amlodipine in the management of hypertension, with a significantly improved safety profile, particularly concerning adverse events such as edema. This guide synthesizes data from key clinical trials and meta-analyses to provide a detailed comparison.

Data Presentation: Efficacy and Safety

The following tables summarize the quantitative data from major clinical studies comparing levamlodipine and amlodipine.

Table 1: Efficacy Outcomes - Major Adverse Cardiovascular and Cerebrovascular Events (MACCE)
OutcomeLevamlodipine Maleate GroupAmlodipine Besylate GroupAdjusted Hazard Ratio (95% CI)P-valueSource
Number of Patients50185013[1]
MACCE Events223 (4.4%)259 (5.2%)0.90 (0.75-1.08)0.252[1]
Table 2: Safety Outcomes - Incidence of Adverse Reactions
Adverse ReactionLevamlodipine Maleate GroupAmlodipine Besylate GroupP-valueSource
Any Adverse Reactions6.0%8.4%< 0.001[1]
Lower Extremity Edema1.1%3.0%< 0.001[1]
Headache0.7%1.1%0.045[1]

A meta-analysis of eight studies involving 1456 subjects (732 in the levamlodipine group and 724 in the amlodipine group) showed a statistically significant difference in the effective rate between the two groups, favoring levamlodipine (OR=2.19, 95% CI=1.61-2.97, P<0.01).[2] This meta-analysis also found a statistically significant difference in the incidence of adverse drug reactions, with levamlodipine being safer (OR=0.51, 95% CI=0.34-0.77, P<0.01).[2]

Experimental Protocols

The data presented above is primarily derived from a large-scale, pragmatic comparative effectiveness study (NCT01844570) and various meta-analyses of randomized controlled trials.

Pragmatic Comparative Effectiveness Study (NCT01844570) Methodology
  • Study Design: A pragmatic, multicenter, comparative effectiveness study.[1]

  • Patient Population: Outpatients with primary hypertension. A total of 10,031 patients were included in the analysis.[1]

  • Intervention: Patients were treated with either levamlodipine maleate or amlodipine besylate.[1]

  • Follow-up: 24 months.[1]

  • Primary Outcomes: The primary endpoints for evaluating effectiveness were a composite of major cardiovascular and cerebrovascular events (MACCE), adverse reactions, and cost-effectiveness.[1]

  • Statistical Analysis: The analysis was based on an intention-to-treat population. The incidence of MACCE was compared using a Cox proportional hazards model, and the incidence of adverse reactions was compared using the chi-square test.

Mandatory Visualizations

Logical Workflow of a Comparative Clinical Trial

The following diagram illustrates the general workflow of a clinical trial designed to compare the efficacy and safety of levamlodipine and amlodipine.

cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment and Follow-up cluster_data Data Collection and Analysis cluster_results Results Screening Patient Screening for Essential Hypertension Inclusion Inclusion Criteria Met Screening->Inclusion Yes Exclusion Exclusion Criteria Not Met Screening->Exclusion No Randomization Randomization Inclusion->Randomization Levamlodipine Levamlodipine Group Randomization->Levamlodipine Amlodipine Amlodipine Group Randomization->Amlodipine Treatment Treatment Period (e.g., 24 months) Levamlodipine->Treatment Amlodipine->Treatment FollowUp Regular Follow-up Visits Treatment->FollowUp Efficacy Efficacy Data (BP, MACCE) FollowUp->Efficacy Safety Safety Data (Adverse Events) FollowUp->Safety Analysis Statistical Analysis Efficacy->Analysis Safety->Analysis Results Comparison of Outcomes Analysis->Results Levamlodipine Levamlodipine (S-amlodipine) LTypeChannel L-type Calcium Channel (in Vascular Smooth Muscle) Levamlodipine->LTypeChannel Inhibits Amlodipine Amlodipine (Racemic) Amlodipine->LTypeChannel Inhibits CaInflux Calcium Ion Influx LTypeChannel->CaInflux Blocks Vasodilation Vasodilation CaInflux->Vasodilation Leads to BP Blood Pressure Reduction Vasodilation->BP

References

Levamlodipine vs. Amlodipine: A Comparative Analysis of Efficacy and Peripheral Edema

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the clinical evidence suggests that levamlodipine, the pharmacologically active S-enantiomer of amlodipine, offers comparable antihypertensive efficacy to racemic amlodipine but with a significantly lower incidence of peripheral edema, a common and often dose-limiting side effect of amlodipine therapy. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key experimental data, outlining methodologies, and illustrating the underlying physiological mechanisms.

Pharmacological Profile: A Tale of Two Enantiomers

Amlodipine is a racemic mixture composed of two enantiomers, S-amlodipine (levamlodipine) and R-amlodipine, in a 1:1 ratio.[1] The antihypertensive and antianginal effects of amlodipine are almost exclusively attributed to the S-enantiomer, which is a potent blocker of L-type calcium channels in vascular smooth muscle.[2][3] This action leads to vasodilation, reduced peripheral vascular resistance, and consequently, a lowering of blood pressure.[1][4] The R-enantiomer has minimal calcium channel blocking activity.[3]

Comparative Efficacy in Blood Pressure Reduction

Clinical studies have consistently demonstrated that levamlodipine at half the dose of racemic amlodipine provides equivalent blood pressure-lowering effects. Pooled data from three comparative studies involving 200 patients with mild to moderate hypertension showed that 2.5 mg of levamlodipine was as effective as 5 mg of amlodipine in reducing systolic blood pressure in standing, supine, and sitting positions.[3]

Peripheral Edema: A Key Differentiator

The most significant clinical advantage of levamlodipine over racemic amlodipine is the reduced incidence of peripheral edema.[5][6][7] This side effect, characterized by swelling in the lower limbs, is a well-documented consequence of amlodipine treatment and can lead to patient non-compliance.[8][9][10]

Mechanism of Amlodipine-Induced Edema

Amlodipine-induced edema is not a result of fluid retention but rather a consequence of its hemodynamic effects.[11] The dihydropyridine calcium channel blocker causes significant arteriolar vasodilation without a corresponding dilation of the venules.[8][9] This imbalance leads to an increase in hydrostatic pressure within the capillaries, forcing fluid into the interstitial space and causing edema.[8][9]

Amlodipine Amlodipine (Racemic Mixture) Arteriolar_Dilation Preferential Arteriolar Vasodilation Amlodipine->Arteriolar_Dilation No_Venodilation No Corresponding Venodilation Amlodipine->No_Venodilation Capillary_Pressure Increased Capillary Hydrostatic Pressure Arteriolar_Dilation->Capillary_Pressure No_Venodilation->Capillary_Pressure Fluid_Extravasation Fluid Extravasation into Interstitial Space Capillary_Pressure->Fluid_Extravasation Edema Peripheral Edema Fluid_Extravasation->Edema

Figure 1. Signaling pathway of amlodipine-induced peripheral edema.

While the precise mechanism for the lower incidence of edema with levamlodipine is not fully elucidated, it is hypothesized that the R-enantiomer, absent in levamlodipine, may contribute to the development of this adverse effect.

Quantitative Comparison of Peripheral Edema Incidence

The following table summarizes the findings from key comparative studies on the incidence of peripheral edema with levamlodipine versus amlodipine.

StudyLevamlodipine DoseAmlodipine DoseIncidence of Edema (Levamlodipine)Incidence of Edema (Amlodipine)p-value
Pragmatic Comparative Study[5][12][13]Not specifiedNot specified1.1%3.0%< 0.001
Randomized Controlled Trial[7]2.5 mg or 5 mg5 mg or 10 mg31.4% (new edema)46.5% (new edema)0.03

Experimental Protocols: A Closer Look at the Evidence

Pragmatic Comparative Effectiveness Study

This large-scale, real-world study provided significant insights into the comparative effectiveness and safety of levamlodipine and amlodipine.

  • Study Design: A pragmatic, multicenter, comparative effectiveness study with a 24-month follow-up period.[5]

  • Participants: 10,031 outpatients with primary hypertension from 110 centers in China.[5][12] Patients were treated with either levamlodipine maleate (n=5018) or amlodipine besylate (n=5013).[5][12]

  • Outcome Measures: The primary outcomes included major adverse cardiovascular and cerebrovascular events (MACCE), adverse reactions, and cost-effectiveness.[12] The incidence of lower extremity edema was a key safety endpoint.[5]

  • Results: The levamlodipine group exhibited a significantly lower overall incidence of adverse reactions (6.0% vs. 8.4%, P < 0.001), including a notably lower rate of lower extremity edema (1.1% vs. 3.0%, P < 0.001).[5][12]

cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_followup Follow-up & Assessment Patients 10,031 Hypertensive Outpatients Levamlodipine Levamlodipine Group (n=5018) Patients->Levamlodipine Amlodipine Amlodipine Group (n=5013) Patients->Amlodipine FollowUp 24 Months Levamlodipine->FollowUp Amlodipine->FollowUp Assessment Assessment of Edema & Other Adverse Events FollowUp->Assessment

Figure 2. Experimental workflow of the pragmatic comparative study.

Randomized, Double-Blind, Controlled Clinical Trial

This study specifically investigated the incidence of leg edema in patients receiving triple therapy for hypertension.

  • Study Design: A randomized, double-blind, controlled clinical trial.[7]

  • Participants: 146 patients with hypertension completed 120 days of treatment, randomized to receive either a triple therapy containing (S)-amlodipine (n=70) or racemic amlodipine (n=76).[7]

  • Outcome Measures: The primary outcome was the incidence of leg edema. Secondary outcomes included antihypertensive efficacy. Edema was assessed through pitting edema scores and patient-rated scores.[7]

  • Results: The incidence of new edema after randomization was significantly lower in the (S)-amlodipine group (31.40%) compared to the racemic amlodipine group (46.51%) (p=0.03).[7] Pitting edema scores and patient-rated edema scores also showed a significant increase in the racemic amlodipine group.[7]

Conclusion

References

A Head-to-Head Battle in Hypertension Management: A Pharmacoeconomic Analysis of Levamlodipine Versus Amlodipine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of hypertension management, the choice between antihypertensive agents is a critical determinant of both clinical and economic outcomes. This comparison guide offers a detailed pharmacoeconomic analysis of levamlodipine, the pharmacologically active S-enantiomer of amlodipine, versus racemic amlodipine. This report is tailored for researchers, scientists, and drug development professionals, providing an objective comparison supported by experimental data, detailed methodologies, and visual representations of key biological pathways and study designs.

Executive Summary

A pragmatic comparative effectiveness study has demonstrated that levamlodipine maleate is a cost-effective alternative to amlodipine besylate for the treatment of primary hypertension. The study found that levamlodipine therapy resulted in significant cost savings and a greater gain in quality-adjusted life years (QALYs) compared to amlodipine. This economic advantage is primarily driven by a lower incidence of adverse events, particularly edema and headaches, associated with levamlodipine. While both drugs exhibit similar efficacy in preventing major cardiovascular and cerebrovascular events, the improved tolerability profile of levamlodipine translates into a more favorable pharmacoeconomic profile.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data from a 24-month, pragmatic comparative effectiveness study involving 10,031 patients with primary hypertension.[1]

Table 1: Clinical Efficacy and Safety Outcomes

OutcomeLevamlodipine Maleate (n=5018)Amlodipine Besylate (n=5013)Adjusted Hazard Ratio (95% CI)P-value
Major Cardiovascular and Cerebrovascular Events (MACCE)4.4% (223)5.2% (259)0.90 (0.75-1.08)0.252
Any Adverse Reactions6.0%8.4%-<0.001
Lower Extremity Edema1.1%3.0%-<0.001
Headache0.7%1.1%-0.045

Table 2: Pharmacoeconomic Outcomes

ParameterLevamlodipine MaleateAmlodipine BesylateIncremental Difference
Overall Cost per Patient (Yuan)---2725 (28.8% reduction)
Quality-Adjusted Life Years (QALYs) Gained--0.00392
Cost-EffectivenessNearly 100% chance of being cost-effective at a willingness-to-pay threshold of 150,000 Yuan per QALY gained.

Experimental Protocols

The primary source of data for this guide is a pragmatic comparative effectiveness study conducted at 110 centers in China.[1]

Study Design: A pragmatic, multicenter, open-label, randomized controlled trial.

Patient Population: Outpatients with primary hypertension. A total of 10,031 patients were included in the analysis.[1]

Intervention and Comparator:

  • Intervention Group: Levoamlodipine maleate

  • Comparator Group: Amlodipine besylate

Follow-up Duration: 24 months.[1]

Primary Outcomes: [1]

  • Efficacy: Composite of major cardiovascular and cerebrovascular events (MACCE).

  • Safety: Incidence of adverse reactions.

  • Cost-Effectiveness: A comprehensive analysis of costs and quality-adjusted life years (QALYs).

Cost-Effectiveness Analysis Methodology: The pharmacoeconomic evaluation was conducted from a societal perspective. While a detailed breakdown of the cost components was not available in the primary publication, such analyses typically include:

  • Direct Medical Costs:

    • Drug acquisition costs

    • Costs of physician visits and consultations

    • Laboratory and diagnostic testing costs

    • Hospitalization costs related to treatment failure or adverse events

  • Direct Non-Medical Costs:

    • Patient travel and time costs

  • Indirect Costs:

    • Productivity losses due to illness or treatment side effects

The effectiveness was measured in Quality-Adjusted Life Years (QALYs), a metric that combines both the quantity and quality of life.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_workflow Experimental Workflow: Pragmatic Comparative Effectiveness Study Start Patient Enrollment (10,031 outpatients with primary hypertension) Randomization Randomization Start->Randomization Levamlodipine Levamlodipine Maleate Group (n=5018) Randomization->Levamlodipine Amlodipine Amlodipine Besylate Group (n=5013) Randomization->Amlodipine FollowUp 24-Month Follow-up Levamlodipine->FollowUp Amlodipine->FollowUp Outcomes Primary Outcomes Assessed: - MACCE - Adverse Reactions - Cost-Effectiveness FollowUp->Outcomes

Caption: Workflow of the pragmatic comparative effectiveness study.

cluster_pathway Signaling Pathway: Amlodipine's Mechanism of Action Amlodipine Amlodipine (Levamlodipine - S-enantiomer) LTypeChannel L-type Calcium Channel (in vascular smooth muscle) Amlodipine->LTypeChannel blocks CalciumInflux Calcium Ion Influx LTypeChannel->CalciumInflux inhibits Contraction Muscle Contraction CalciumInflux->Contraction reduces Vasodilation Vasodilation Contraction->Vasodilation leads to BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction

Caption: Amlodipine's mechanism of action on L-type calcium channels.

Discussion and Conclusion

The presented evidence strongly suggests that levamlodipine offers a superior pharmacoeconomic profile compared to racemic amlodipine for the management of primary hypertension. The key driver for this advantage is the significantly lower incidence of adverse events, which not only improves patient quality of life but also reduces the associated healthcare costs of managing these side effects.

From a clinical perspective, the similar efficacy in preventing major adverse cardiovascular and cerebrovascular events indicates that levamlodipine does not compromise on therapeutic benefit. For drug development professionals, this highlights the value of investigating single-enantiomer formulations of existing racemic drugs to potentially improve tolerability and, consequently, cost-effectiveness.

References

Reproducibility of Levamlodipine's Blood Pressure-Lowering Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of levamlodipine and its racemic counterpart, amlodipine, focusing on the reproducibility of their effects on blood pressure reduction. The information is supported by experimental data from various clinical studies, with detailed methodologies and quantitative comparisons to aid in research and development.

Executive Summary

Levamlodipine, the S-enantiomer of amlodipine, is a third-generation calcium channel blocker. Clinical evidence consistently demonstrates that levamlodipine offers comparable antihypertensive efficacy to racemic amlodipine but with a significantly improved safety profile, particularly a lower incidence of peripheral edema. This improved tolerability is attributed to the fact that the S-enantiomer is responsible for the therapeutic effects, while the R-enantiomer is associated with some of the adverse effects. Bioequivalence studies have established that a 2.5 mg dose of levamlodipine is equivalent to a 5 mg dose of amlodipine in its blood pressure-lowering effect.

Comparative Efficacy in Blood Pressure Reduction

Multiple clinical trials have consistently shown that levamlodipine is as effective as amlodipine in reducing both systolic and diastolic blood pressure. A meta-analysis of eight studies involving 1456 patients with mild to moderate hypertension concluded that levamlodipine was more effective than amlodipine.[1] Another large-scale pragmatic comparative effectiveness study with 10,031 patients found similar rates of major cardiovascular and cerebrovascular events (MACCE) between levamlodipine and amlodipine besylate groups (4.4% vs. 5.2%, respectively).[2]

One study reported that the average reduction in systolic blood pressure for levamlodipine compared to racemic amlodipine was 19±3 vs 19±4 mmHg in a standing position, 20±2 vs 19±3 mmHg in a supine position, and 20±2 vs 19±3 mmHg in a sitting position.[3] Another clinical observation study on 110 patients with mild to moderate hypertension showed a significantly greater improvement in blood pressure indexes for the levamlodipine group compared to the amlodipine group.[4][5]

Table 1: Comparative Efficacy of Levamlodipine vs. Amlodipine in Blood Pressure Reduction

Study/AnalysisPatient PopulationLevamlodipine DosageAmlodipine DosageKey Findings on Blood Pressure Reduction
Meta-analysis (8 studies)[1]1456 patients with mild to moderate hypertensionNot specifiedNot specifiedLevamlodipine demonstrated a statistically significant higher effective rate in blood pressure control compared to amlodipine.
Pragmatic Comparative Study[2]10,031 outpatients with primary hypertensionNot specifiedNot specifiedSimilar incidence of MACCE, indicating comparable long-term efficacy.
Comparative Clinical Trial[3]200 patients with mild to moderate hypertension2.5 mg5 mgEquivalent blood pressure lowering efficacy.
Clinical Observation Study[4][5]110 patients with mild and moderate hypertensionNot specifiedNot specifiedLevamlodipine group showed significantly better improvement in blood pressure indexes.

Comparative Safety and Tolerability

A key advantage of levamlodipine is its improved safety profile, most notably the reduced incidence of peripheral edema. A systematic review and meta-analysis found that the incidence of adverse drug reactions was statistically lower in the levamlodipine group compared to the amlodipine group.[1] The large-scale pragmatic study also reported lower overall incidences of any adverse reactions (6.0% vs. 8.4%), lower extremity edema (1.1% vs. 3.0%), and headache (0.7% vs. 1.1%) in the levoamlodipine maleate group compared with the amlodipine besylate group.[2]

Table 2: Comparison of Adverse Events

Adverse EventLevamlodipine IncidenceAmlodipine IncidenceReference
Any Adverse Reactions6.0%8.4%[2]
Lower Extremity Edema1.1%3.0%[2]
Headache0.7%1.1%[2]
Drug-Related Adverse Events2%7%[6]

Pharmacokinetic Profile

Bioequivalence studies have been crucial in establishing the therapeutic relationship between levamlodipine and racemic amlodipine. These studies have consistently shown that levamlodipine at half the dose of amlodipine achieves similar plasma concentrations and pharmacokinetic parameters.

Table 3: Pharmacokinetic Parameters of Levamlodipine (2.5 mg) vs. Amlodipine (5 mg)

ParameterLevamlodipine (2.5 mg)Amlodipine (5 mg)Reference
Cmax (ng/mL) 8.3 - 9.3Not specified in this result[3]
Tmax (hr) 2 - 36 - 12[3][7]
AUC0–t (ng·hr/mL) 95 ± 14Not specified in this result[3]
Plasma Protein Binding ~93%~93%[3][7]
Elimination Half-life (hr) 31 ± 1330 - 50[3][7]
Bioavailability 64-90%64-90%[7]

Experimental Protocols

The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings. Below are summaries of typical experimental protocols.

Efficacy and Safety Comparison Study Protocol (Example)
  • Study Design: A multicenter, randomized, double-blind, active-controlled study.

  • Patient Population: Adults aged 18-79 with mild to moderate essential hypertension (sitting diastolic blood pressure 90-109 mmHg and systolic blood pressure 140-179 mmHg).[6] Exclusion criteria typically include secondary hypertension, severe hypertension, and contraindications to calcium channel blockers.[8]

  • Washout Period: A 2-week washout period where patients discontinue previous antihypertensive medications.[6]

  • Treatment: Patients are randomized to receive either levamlodipine (e.g., 2.5 mg once daily) or amlodipine (e.g., 5 mg once daily). Dose adjustments may be permitted based on blood pressure response.

  • Efficacy Endpoints: The primary endpoint is the change in sitting systolic and diastolic blood pressure from baseline to the end of the treatment period (e.g., 8 weeks).[6]

  • Safety Assessment: Monitoring and recording of all adverse events, with a specific focus on the incidence and severity of peripheral edema. Laboratory tests and vital signs are also monitored throughout the study.

Bioequivalence Study Protocol (Example)
  • Study Design: A single-dose, randomized, open-label, two-period crossover study.

  • Subjects: Healthy adult volunteers.

  • Treatment: Subjects receive a single dose of the test formulation (e.g., 5 mg levamlodipine) and the reference formulation (e.g., 10 mg amlodipine) in randomized order, separated by a washout period (e.g., 21 days).

  • Pharmacokinetic Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., up to 168 hours post-dose).

  • Bioanalytical Method: Plasma concentrations of the drug are determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The main pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞) are calculated and statistically compared to determine bioequivalence.

Mechanism of Action and Signaling Pathway

Levamlodipine is the pharmacologically active S-enantiomer of amlodipine and functions as a dihydropyridine calcium channel blocker.[3][9][10] Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells.[7][9][10] This blockage prevents the influx of extracellular calcium ions, which are essential for muscle contraction. The resulting decrease in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, causing vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure.[7][10]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Vascular Smooth Muscle Cell Ca_ext Ca²⁺ L_type_channel L-type Ca²⁺ Channel Ca_ext->L_type_channel Influx Ca_int Intracellular Ca²⁺ L_type_channel->Ca_int Levamlodipine Levamlodipine Levamlodipine->L_type_channel Inhibits Relaxation Vasodilation (Muscle Relaxation) Calmodulin Calmodulin Ca_int->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive Inactive MLCK Ca_Calmodulin->MLCK_inactive MLCK_active Active MLCK MLCK_inactive->MLCK_active Activation Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Phosphorylation Contraction Muscle Contraction Myosin_LC_P->Contraction BP_Reduction Blood Pressure Reduction Relaxation->BP_Reduction

Caption: Signaling pathway of levamlodipine in vascular smooth muscle cells.

Experimental Workflow

The typical workflow for a clinical trial comparing levamlodipine and amlodipine involves several key stages, from patient recruitment to data analysis.

G cluster_pre Pre-Trial cluster_trial Trial Execution cluster_post Post-Trial A Patient Screening (Inclusion/Exclusion Criteria) B Informed Consent A->B C Washout Period B->C D Randomization C->D E1 Group 1: Levamlodipine D->E1 E2 Group 2: Amlodipine D->E2 F Treatment Period (e.g., 8 weeks) E1->F E2->F G Data Collection (BP, Adverse Events) F->G H Statistical Analysis G->H I Efficacy & Safety Evaluation H->I J Reporting I->J

Caption: Standard workflow for a comparative clinical trial.

Conclusion

The available evidence strongly supports the reproducibility of levamlodipine's blood pressure-lowering effects, demonstrating comparable efficacy to racemic amlodipine at half the dosage. Furthermore, the data consistently indicate a superior safety profile for levamlodipine, with a significantly lower incidence of adverse effects such as peripheral edema. This makes levamlodipine a valuable alternative in the management of hypertension, particularly for patients who experience tolerability issues with racemic amlodipine. The well-defined mechanism of action and consistent clinical trial outcomes provide a solid foundation for its use in clinical practice and for further research in cardiovascular therapeutics.

References

Safety Operating Guide

Safeguarding Health and the Environment: Proper Disposal of Levamlodipine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Levamlodipine hydrochloride, a calcium channel blocker used in cardiovascular research, requires careful handling and disposal to prevent potential harm to human health and ecosystems. This document provides a comprehensive guide to the proper disposal procedures for this compound, aligning with regulatory frameworks and safety best practices.

Regulatory Landscape

In the United States, the disposal of pharmaceutical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and, in some cases, by the Drug Enforcement Administration (DEA) for controlled substances.[1] States may also have their own, often more stringent, regulations.[1][2] A key aspect of these regulations is the classification of pharmaceutical waste as either hazardous or non-hazardous.

Disposal of this compound

Based on available Safety Data Sheets (SDS), this compound and its related salt, levamlodipine besylate, should be disposed of as chemical waste.[3][4] The primary recommendation is to send the material to a licensed and approved waste disposal facility.[3][4] It is crucial to prevent the substance from entering drains, waterways, or the soil to avoid environmental contamination.[3][5][6]

Key Disposal Principles:

  • Do Not Dispose in Regular Trash or Sewer: Disposing of this compound down the drain or in the regular trash is not recommended.[2] Sewage treatment plants may not be equipped to fully remove such compounds, potentially leading to contamination of water sources.[2]

  • Segregation: Keep this compound waste separate from other laboratory waste streams to ensure proper handling and disposal.

  • Consult Local Regulations: Always consult with your institution's Environmental Health and Safety (EHS) department and adhere to local, state, and federal regulations.[3]

  • Professional Disposal Service: Engage a licensed professional waste disposal company for the final disposal of the material.[4]

Step-by-Step Disposal Protocol

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including gloves, safety goggles, and a lab coat.[3][5]

  • Containment:

    • Solid Waste: For solid this compound, carefully sweep or vacuum the material, avoiding dust formation.[4] Place it in a suitable, clearly labeled, and sealed container for disposal.[3][4]

    • Liquid Solutions: Absorb liquid solutions containing this compound with an inert material (e.g., vermiculite, dry sand). Place the absorbed material into a sealed, labeled container.

    • Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, or pipette tips, should be considered contaminated and disposed of in the same designated waste container.

  • Labeling: Clearly label the waste container with "this compound Waste" and any other information required by your institution or local regulations.

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, pending collection by a licensed waste disposal service.[3]

  • Documentation: Maintain a record of the waste generated, including the quantity and date of disposal, as required by your institution's protocols.

  • Arranging for Pickup: Contact your institution's EHS department or a contracted professional waste disposal company to arrange for the pickup and final disposal of the waste.

Data on this compound Disposal

ParameterGuidelineSource
Recommended Disposal Method Dispose of contents/container to an approved waste disposal plant.[3]
Environmental Precautions Do not let product enter drains, other waterways, or soil.[3][5]
Contaminated Packaging Dispose of as unused product. Do not reuse containers.[3][4]
Regulatory Compliance Observe all federal, state, and local regulations when disposing of the substance.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

This compound Disposal Workflow start Start: Levamlodipine Hydrochloride Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Assess Waste Form ppe->assess_form solid_waste Solid Waste: Sweep/Vacuum (Avoid Dust) Place in Sealed Container assess_form->solid_waste Solid liquid_waste Liquid Waste: Absorb with Inert Material Place in Sealed Container assess_form->liquid_waste Liquid contaminated_materials Contaminated Materials: Place in Same Designated Waste Container assess_form->contaminated_materials Contaminated Labware label_container Label Waste Container Clearly: 'this compound Waste' solid_waste->label_container liquid_waste->label_container contaminated_materials->label_container store_waste Store in Designated Secure Area label_container->store_waste contact_ehs Contact Institutional EHS or Licensed Waste Disposal Company store_waste->contact_ehs documentation Complete Waste Disposal Documentation contact_ehs->documentation end End: Proper Disposal documentation->end

References

Personal protective equipment for handling Levamlodipine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Levamlodipine hydrochloride. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure safe handling, storage, and disposal of this potent pharmaceutical compound.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a combination of engineering controls and personal protective equipment is essential to minimize exposure. Engineering controls should be the primary method for containment.[1]

Engineering Controls:

  • Ventilation: Use only in areas with adequate ventilation, such as a chemical fume hood.[2][3][4]

  • Safety Stations: Ensure easy access to a safety shower and an eye wash station.[2][4]

Personal Protective Equipment:

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust have side-shields.[2][4]
Hand Protection Protective GlovesChemically resistant and inspected before use.[2][3][4]
Body Protection Impervious ClothingLab coat or other protective clothing to prevent skin contact.[2][4]
Respiratory Protection Suitable RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs.[2][5]

Operational Plan for Handling this compound

A systematic approach is critical for safely handling this active pharmaceutical ingredient (API).[6][7] The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment B Review Safety Data Sheet (SDS) A->B C Prepare Engineering Controls (Fume Hood, etc.) B->C D Don Appropriate PPE C->D E Weighing and Transfer (in ventilated enclosure) D->E F Experimental Procedures E->F G Decontaminate Surfaces and Equipment F->G H Segregate and Label Waste G->H I Dispose of Waste per Local Regulations H->I

Figure 1: Workflow for Handling this compound

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Containers: Use suitable, closed, and clearly labeled containers for waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, including gloves, wipes, and disposable labware, should be treated as hazardous waste.

  • Disposal Method: Dispose of all waste in accordance with federal, state, and local regulations.[2][3] Do not allow the product to enter drains or water courses.[2][3] Contact a licensed professional waste disposal service to ensure proper disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levamlodipine hydrochloride
Reactant of Route 2
Levamlodipine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.